1-methyl-1H-pyrrole-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSGIQEBOZPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366418 | |
| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34884-10-1 | |
| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylpyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications
Executive Summary
1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative of significant interest in synthetic organic chemistry and medicinal research. This molecule features an electron-rich pyrrole ring, a common scaffold in numerous natural products and pharmaceuticals, functionalized with a strongly electron-withdrawing nitrile group. The interplay between the electron-donating N-methyl group and the electron-withdrawing C2-carbonitrile group establishes a unique reactivity profile, making it a versatile and valuable building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications in the field of drug discovery and development.
Molecular and Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its core physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methylpyrrole-2-carbonitrile | [1] |
| Synonyms | N-Methyl-2-cyanopyrrole, 1-Methyl-2-cyanopyrrole | [2] |
| CAS Number | 34884-10-1 | [1] |
| Molecular Formula | C₆H₆N₂ | [1] |
| Molecular Weight | 106.13 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Boiling Point | 87°C @ 10 mmHg | [2] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [2] |
Synthesis and Manufacturing Protocol
The synthesis of this compound can be achieved through several routes, including anodic oxidation and photosensitized reactions. However, a highly effective and scalable method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a suitable amide and base. This process is advantageous for its controlled reaction conditions and good yields.
Experimental Protocol: Synthesis via Chlorosulfonyl Isocyanate
This protocol is based on the general methodology described in patent literature for the synthesis of pyrrole-2-carbonitriles.
Causality: This method leverages the high reactivity of the electron-rich 1-methylpyrrole towards the powerful electrophile, chlorosulfonyl isocyanate. The reaction proceeds via an electrophilic substitution to form an N-chlorosulfonyl amide intermediate. Subsequent treatment with a weak base like N,N-dimethylformamide (DMF) facilitates the elimination of chlorosulfonic acid to yield the desired nitrile.
Step-by-Step Methodology:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (Nitrogen or Argon) is dried in an oven and allowed to cool under an inert atmosphere.
-
Initial Reaction: The flask is charged with a solution of 1-methylpyrrole in an anhydrous, inert solvent (e.g., acetonitrile or dichloromethane). The solution is cooled to approximately 0°C using an ice bath.
-
Addition of CSI: A solution of chlorosulfonyl isocyanate (approx. 1.0 molar equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below 0°C. The high reactivity of CSI necessitates slow, controlled addition to prevent side reactions and manage the exothermic nature of the reaction.
-
Intermediate Formation: After the addition is complete, the reaction mixture is stirred at 0°C for 1-2 hours to ensure the complete formation of the N-chlorosulfonyl-1-methyl-1H-pyrrole-2-carboxamide intermediate.
-
Decomposition & Nitrile Formation: A molar excess (at least 2.0 molar equivalents) of N,N-dimethylformamide (DMF) is added to the reaction mixture. This step is critical as DMF acts as a mild Lewis base to facilitate the elimination of the chlorosulfonyl group.
-
Neutralization & Precipitation: Following the DMF addition, a molar excess of a non-nucleophilic organic base (e.g., triethylamine or pyridine) is added. This neutralizes the acidic byproducts, resulting in the precipitation of salts.
-
Workup & Isolation: The precipitate is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
| Technique | Predicted Spectral Features |
| ¹H NMR | ~6.7-6.8 ppm (t, 1H): Proton at C4, coupled to C3-H and C5-H. ~6.5-6.6 ppm (dd, 1H): Proton at C5, coupled to C4-H. ~6.0-6.1 ppm (dd, 1H): Proton at C3, coupled to C4-H. ~3.8-3.9 ppm (s, 3H): N-methyl protons. |
| ¹³C NMR | ~125 ppm: C5 ~122 ppm: C2 (carbon bearing the nitrile) ~117 ppm: Nitrile carbon (-C≡N) ~110 ppm: C4 ~108 ppm: C3 ~95 ppm: C2 (carbon bearing the nitrile group, shifted upfield) ~35 ppm: N-methyl carbon (-CH₃) |
| IR Spectroscopy | ~2220-2230 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch. ~2900-3100 cm⁻¹: C-H stretching from the aromatic ring and methyl group. ~1400-1550 cm⁻¹: C=C and C-N stretching vibrations within the pyrrole ring. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 106.13 |
Note: Predicted NMR shifts are relative to TMS and can vary based on solvent and experimental conditions.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the competing electronic effects of its substituents.
-
Electron-Donating Group (Activating): The N-methyl group is an electron-donating group (EDG) through induction, which increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than unsubstituted pyrrole.
-
Electron-Withdrawing Group (Deactivating): The carbonitrile group at the C2 position is a potent electron-withdrawing group (EWG) through both induction and resonance. This effect deactivates the ring towards electrophilic substitution, particularly at the adjacent C3 and the C5 positions.
Regioselectivity of Electrophilic Substitution: The pyrrole ring is inherently electron-rich and favors electrophilic substitution at the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate (arenium ion).[3] In this molecule, the C2 position is blocked. The combined electronic effects direct incoming electrophiles primarily to the C4 position . The C5 position is deactivated by the adjacent nitrile group, and the C3 position is similarly, though less strongly, deactivated. The C4 position is least affected by the deactivating nature of the nitrile group, making it the most nucleophilic site on the ring for further functionalization.
Caption: Electronic influences governing reactivity and regioselectivity.
Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional group that serves as a synthetic handle for numerous transformations.[3] It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Applications in Research and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and top-selling pharmaceuticals. Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.
This compound serves as a key intermediate in the synthesis of these complex molecules.[3] Its defined reactivity allows for controlled, regioselective introduction of further substituents, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. The nitrile group itself can be a crucial pharmacophoric element or can be transformed into other functional groups like amines or carboxylic acids, which are common in drug molecules for forming salt bridges or hydrogen bonds with biological targets.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]
-
Hazard Classifications (CLP): Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[1]
-
Hazard Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
Safe Handling Protocol:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Container: Keep the container tightly closed and store in the original packaging.
-
Recommended Temperature: 2-8°C.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink half a liter of water if the person is conscious. Seek immediate medical attention.
References
-
PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-methyl-1H-pyrrole-2-acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole, 1-methyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-2-carbonitrile, 5-amino-4-ethyl-1-(1-methylethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
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PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile from 1-Methylpyrrole
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic methodologies. We will explore direct cyanation techniques and multi-step strategies, elucidating the underlying chemical principles and providing field-proven experimental protocols. The guide emphasizes scientific integrity, with a focus on the causality behind experimental choices and self-validating protocols, supported by authoritative references.
Introduction: The Significance of this compound
Pyrrole carbonitriles are a class of organic compounds that feature a pyrrole ring functionalized with one or more nitrile (-C≡N) groups.[1] This structural motif is of considerable importance in organic synthesis and drug discovery. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyrrole ring, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems.[1] this compound, in particular, serves as a crucial precursor for a variety of pharmaceutical agents, including thrombin inhibitors and insecticides.
The strategic placement of the nitrile group at the 2-position of the 1-methylpyrrole core offers a unique combination of electronic properties and a handle for further chemical transformations. The N-methyl group is electron-donating, which activates the pyrrole ring towards electrophilic substitution, while the carbonitrile group at the C2 position is strongly electron-withdrawing, deactivating the ring, particularly at the adjacent C3 and C5 positions.[1] This electronic interplay is pivotal for regioselective functionalization in subsequent synthetic steps.
This guide will focus on the most practical and efficient methods for the synthesis of this compound from the readily available starting material, 1-methylpyrrole.
Synthetic Strategies: A Comparative Analysis
Two primary strategies have emerged as the most effective for the synthesis of this compound:
-
Direct Cyanation: This approach involves the direct introduction of a nitrile group onto the 1-methylpyrrole ring in a single step.
-
Two-Step Formylation-Conversion: This method first introduces a formyl group at the 2-position via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde into a nitrile.
The choice between these strategies often depends on factors such as scale, available reagents, and desired purity.
Direct Cyanation with Chlorosulfonyl Isocyanate (CSI)
Direct cyanation using chlorosulfonyl isocyanate (CSI) is a powerful and frequently employed method for introducing a nitrile group onto electron-rich aromatic systems like 1-methylpyrrole.[2] CSI is a highly reactive electrophile that readily attacks the electron-rich C2 position of the pyrrole ring.
Mechanism and Rationale:
The reaction proceeds through an initial electrophilic attack of CSI on the 1-methylpyrrole. The resulting intermediate undergoes a series of transformations, facilitated by a suitable quenching agent like N,N-dimethylformamide (DMF), to yield the desired nitrile. The use of DMF at low temperatures is crucial as it does not react with CSI but facilitates the conversion of the intermediate to the nitrile upon warming, which helps in avoiding the formation of by-products like dicyanopyrroles.[2]
Figure 1: Direct Cyanation Workflow
Advantages:
-
One-pot synthesis: This method offers a direct conversion, which can be more time and resource-efficient.
-
Good yields: With optimized conditions, this reaction can provide high yields of the desired product.
Challenges:
-
Handling of CSI: Chlorosulfonyl isocyanate is a hazardous and moisture-sensitive reagent that requires careful handling.[3][4]
-
Potential for side reactions: Dicyanation can occur if the reaction conditions are not carefully controlled.
Two-Step Synthesis via Vilsmeier-Haack Formylation
An alternative and often preferred route involves a two-step process starting with the Vilsmeier-Haack formylation of 1-methylpyrrole to produce 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde is then converted to the nitrile.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[7]
Mechanism and Rationale:
The electrophilic Vilsmeier reagent attacks the C2 position of 1-methylpyrrole. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[7] This reaction is highly regioselective for the 2-position in pyrroles.
Step 2: Conversion of Aldehyde to Nitrile
The resulting 1-methyl-1H-pyrrole-2-carbaldehyde can be converted to the nitrile through several methods, with the dehydration of the corresponding aldoxime being a common and effective approach.[8]
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form 1-methyl-1H-pyrrole-2-carbaldehyde oxime.
-
Dehydration: The oxime is then dehydrated using a variety of reagents, such as acetic anhydride or other dehydrating agents, to yield the nitrile.
Figure 2: Two-Step Formylation-Conversion Workflow
Advantages:
-
Milder Reagents: The reagents used in the Vilsmeier-Haack reaction are generally less hazardous than CSI.
-
High Regioselectivity: The formylation step is highly selective for the 2-position.
-
Versatility: The intermediate aldehyde can be used to synthesize a variety of other derivatives.
Challenges:
-
Multi-step process: This route involves two distinct synthetic steps, which can increase the overall reaction time and reduce the overall yield.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol for Direct Cyanation using Chlorosulfonyl Isocyanate
This protocol is adapted from a patented procedure which reports a high yield.[9]
Materials:
-
1-Methylpyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-methylpyrrole in toluene, cooled to 0°C, add chlorosulfonyl isocyanate dropwise while maintaining the temperature at or below 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol for Two-Step Synthesis via Vilsmeier-Haack Formylation
Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde
Materials:
-
1-Methylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask containing N,N-dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methylpyrrole in dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by distillation or chromatography.
Step 2: Synthesis of this compound from the Aldehyde
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Acetic anhydride
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 1-methyl-1H-pyrrole-2-carbaldehyde oxime.
-
To the dried oxime, add acetic anhydride and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation to yield this compound.
Data Summary
| Method | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Cyanation | 1-Methylpyrrole, CSI, DMF | 1 | 76%[9] | Efficient, one-pot | Hazardous reagents, potential for side reactions |
| Vilsmeier-Haack | 1-Methylpyrrole, DMF, POCl₃, NH₂OH·HCl, Ac₂O | 2 | Good to high | Milder reagents, high regioselectivity | Multi-step, potentially lower overall yield |
Conclusion
The synthesis of this compound from 1-methylpyrrole can be effectively achieved through two primary routes: direct cyanation with chlorosulfonyl isocyanate and a two-step Vilsmeier-Haack formylation followed by conversion of the aldehyde to the nitrile. The direct cyanation method offers a more streamlined, one-pot synthesis with high yields, but requires careful handling of hazardous reagents. The two-step approach, while longer, utilizes safer reagents and provides a versatile intermediate aldehyde. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, safety considerations, and available resources. Both methods, when executed with precision, provide reliable access to this important heterocyclic building block.
References
- Benchchem. (n.d.). This compound | 34884-10-1.
- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673-2676.
- ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles.
- ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.
- Royal Society of Chemistry. (n.d.). Photo-induced radical transformations of tosyl cyanide.
- Kusurkar, R., Goswami, S., & Vyas, S. (2003). Note: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 42B, 3148-3151.
- Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source.
- Wikipedia. (n.d.). Cyanation.
- ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
- Organic Syntheses. (n.d.). chlorosulfonyl isocyanate.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
- Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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1-methyl-1H-pyrrole-2-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized pyrrole, a core scaffold in numerous biologically active molecules and approved pharmaceuticals, this compound serves as a versatile intermediate for the synthesis of more complex chemical entities.[1] The presence of the electron-withdrawing nitrile (-C≡N) group on the electron-rich pyrrole ring profoundly influences its chemical reactivity, making it a valuable building block for drug discovery and organic synthesis.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and its established role in the development of novel therapeutics.
Core Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its application in experimental design, dictating reaction conditions, purification strategies, and safety protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂ | [2][3] |
| Molecular Weight | 106.13 g/mol | [2][3][4] |
| CAS Number | 34884-10-1 | [2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 87 °C at 10 mmHg | [3] |
| Density | ~1.03 g/cm³ | [4] |
| Synonyms | 1-Methylpyrrole-2-carbonitrile, 2-Cyano-1-methylpyrrole, N-Methyl-2-pyrrolecarbonitrile | [2][3] |
Synthesis of this compound
The synthesis of pyrrole-2-carbonitriles can be achieved through various methods, but a common and effective approach involves the reaction of the parent pyrrole with chlorosulfonyl isocyanate (CSI).[5] This method is advantageous due to its high efficiency and applicability to substituted pyrroles.
Experimental Protocol: Synthesis via Chlorosulfonyl Isocyanate
This protocol describes the synthesis of this compound from 1-methylpyrrole.
Step 1: Reaction with Chlorosulfonyl Isocyanate (CSI)
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpyrrole in a suitable solvent such as toluene.
-
Cool the solution to a temperature at or below 0 °C. This is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
-
Slowly add a molar equivalent of chlorosulfonyl isocyanate to the cooled solution. The CSI acts as an efficient electrophile, reacting with the electron-rich pyrrole ring. The reaction typically favors substitution at the C2 position due to the stabilization of the cationic intermediate.[1][5]
Step 2: Formation of the Intermediate
-
Upon addition of CSI, an intermediate product is formed. In a solvent like toluene, this may lead to the formation of two layers, with the bottom layer solidifying upon cooling.[5]
Step 3: Amide Treatment
-
The resulting product is then treated with a molar excess of an amide, such as N,N-dimethylformamide (DMF). This step is essential for the subsequent elimination reaction that forms the nitrile group.
Step 4: Base-Induced Elimination and Isolation
-
An organic base is added in molar excess to the mixture. This induces an elimination reaction, leading to the formation of a precipitate and a solution phase containing the desired this compound.[5]
-
The precipitate is removed by filtration.
-
The final product, this compound, is isolated from the resulting solution phase, often through concentration of the filtrate. A yield of up to 95% has been reported using this method.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][6] The incorporation of a carbonitrile group, as seen in this compound, can enhance the therapeutic potential of these molecules, often by improving their binding affinity to biological targets.[1]
Case Study: Non-Steroidal Progesterone Receptor Antagonists
A notable application of this compound is in the development of non-steroidal progesterone receptor (PR) antagonists. Researchers have synthesized and evaluated derivatives containing the this compound moiety.[7] These compounds were tested for their ability to antagonize the progesterone receptor in a T47D cell alkaline phosphatase assay. Several of these derivatives demonstrated potent PR antagonist activity in the low nanomolar range and exhibited good selectivity over other steroid receptors.[7] This research highlights the value of the this compound scaffold in designing selective and potent receptor modulators, which are crucial for therapies targeting hormone-dependent conditions.
Role as a Synthetic Building Block
Beyond specific applications, derivatives like 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile serve as versatile building blocks for creating libraries of complex organic molecules.[8] The unique reactivity conferred by the different functional groups allows for diverse chemical transformations, enabling researchers to explore new avenues in drug discovery, from enzyme inhibitors to novel anti-cancer and anti-inflammatory agents.[8]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][4] It is known to cause serious eye irritation and skin irritation.[2][4] It may also cause respiratory irritation.[4]
-
Handling: Use only in a well-ventilated area or outdoors.[4] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
Conclusion
This compound is a chemical compound of significant utility, bridging the gap between basic organic synthesis and applied pharmaceutical development. Its well-defined physicochemical properties, coupled with efficient synthesis routes, make it an accessible and valuable intermediate. The demonstrated success of its derivatives in modulating biological targets, such as the progesterone receptor, underscores its potential for the discovery of novel therapeutics. As research continues to uncover the vast chemical space accessible from this scaffold, its importance in medicinal chemistry and materials science is set to grow.
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A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-pyrrole-2-carbonitrile
Foreword: The Structural Imperative
In the landscape of pharmaceutical research and materials science, the pyrrole scaffold is a cornerstone of molecular design.[1] Its derivatives are integral to a multitude of biologically active compounds and functional materials.[2] 1-methyl-1H-pyrrole-2-carbonitrile (C₆H₆N₂) is a key exemplar of this class, serving as a versatile synthetic intermediate. The introduction of the electron-withdrawing nitrile group at the 2-position, coupled with N-methylation, fundamentally alters the electronic and steric profile of the parent pyrrole ring, making precise structural verification a non-negotiable prerequisite for its use in further discovery and development workflows.[3]
Molecular Identity
Before delving into the spectral data, it is crucial to establish the fundamental properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 34884-10-1 | [4][5] |
| Molecular Formula | C₆H₆N₂ | [4] |
| Molecular Weight | 106.13 g/mol | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and electronic environment of the pyrrole ring.
The Causality of Chemical Shifts: Predictive Analysis
The chemical shifts in the NMR spectrum of this compound are dictated by the interplay of the aromatic pyrrole ring system, the N-methyl group, and the strongly electron-withdrawing cyano group (-C≡N). By analyzing the known spectra of 1-methylpyrrole and applying established substituent chemical shift (SCS) principles, we can predict the spectrum with high confidence.[6][7]
-
¹H NMR: The cyano group at C2 will significantly deshield the adjacent proton at C5 due to its anisotropic and inductive effects. The protons at C3 and C4 will also be shifted downfield compared to 1-methylpyrrole, but to a lesser extent. The N-methyl group, being attached to the electron-rich nitrogen, will appear as a sharp singlet.
-
¹³C NMR: The carbon atom directly attached to the nitrile group (C2) will be significantly influenced, as will the nitrile carbon itself. The electron-withdrawing nature of the nitrile will cause a downfield shift for all ring carbons compared to the parent 1-methylpyrrole, with the effect being most pronounced at C3 and C5.[7]
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H5 | ~6.8 - 7.0 | t | J(H5,H4) ≈ 2.5 | Pyrrole Ring |
| H3 | ~6.6 - 6.8 | t | J(H3,H4) ≈ 2.5 | Pyrrole Ring |
| H4 | ~6.1 - 6.3 | t | J(H4,H3) ≈ J(H4,H5) ≈ 2.5 | Pyrrole Ring |
| -CH₃ | ~3.7 - 3.9 | s | - | N-Methyl |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C5 | ~125 - 128 | Pyrrole Ring |
| C4 | ~112 - 115 | Pyrrole Ring |
| C3 | ~110 - 113 | Pyrrole Ring |
| C2 | ~115 - 118 | Pyrrole Ring |
| -C≡N | ~114 - 117 | Nitrile Carbon |
| -CH₃ | ~35 - 37 | N-Methyl |
Diagram 1: Molecular Structure and NMR Assignments
A visual representation of the molecule with atom labels corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: NMR Data Acquisition
This protocol describes a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the this compound sample for ¹³C NMR (5-10 mg is sufficient for ¹H). The higher concentration for ¹³C NMR is a critical choice to overcome the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal. This step is crucial for obtaining high-resolution spectra where fine couplings can be observed.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Utilize a standard pulse program with a 45-degree pulse angle and a 2-second relaxation delay.
-
Accumulate at least 1024 scans. The necessity for a higher number of scans is a direct consequence of the 1.1% natural abundance of ¹³C.
-
Diagram 2: NMR Analysis Workflow
This diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an indispensable technique for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption band is that of the nitrile (-C≡N) group.
Vibrational Causality
The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequency of this absorption is characteristic of the bond type and its electronic environment. The C≡N triple bond in our target molecule is conjugated with the aromatic pyrrole ring. This conjugation slightly lowers the bond strength and, consequently, its stretching frequency compared to a saturated aliphatic nitrile.
Predicted IR Data
Table 3: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic, N-CH₃) |
| ~2225 - 2215 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1550 - 1450 | Medium-Strong | C=C Stretch (Pyrrole Ring) |
The most crucial peak for confirmation is the strong, sharp absorption expected around 2220 cm⁻¹. Its presence is definitive evidence for the nitrile functional group, while its exact position confirms its conjugation with the aromatic ring.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid at room temperature, the simplest and most common method is to analyze it as a neat liquid.
-
Place one drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The choice of salt plates is critical as they are transparent to IR radiation in the typical analysis range.
-
Gently press the plates together to form a thin capillary film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path to subtract atmospheric H₂O and CO₂ absorptions. This is a self-validating step ensuring that observed peaks originate from the sample, not the environment.
-
Acquire the sample spectrum, typically by co-adding 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that generates a reproducible fragmentation pattern.
Fragmentation Logic
Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•). The charge is stabilized by the aromatic ring and the nitrogen lone pair. This molecular ion can then undergo fragmentation. For this compound, logical fragmentation pathways include the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN), or the cleavage of the methyl group.
GC-MS Spectral Data
The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[8]
Table 4: Principal Mass Spectrometry Peaks (EI-MS)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 106 | ~100 | [M]⁺• (Molecular Ion) |
| 105 | ~15 | [M-H]⁺ |
| 79 | ~80 | [M-HCN]⁺• |
| 78 | ~25 | [M-H-HCN]⁺ |
| 52 | ~30 | [C₄H₄]⁺• or [C₃H₂N]⁺ |
The presence of a strong molecular ion peak at m/z = 106 is the primary confirmation of the compound's molecular weight. The intense peak at m/z = 79 corresponds to the characteristic loss of a molecule of HCN (27 Da) from the molecular ion, a common fragmentation pathway for aromatic nitriles.
Diagram 3: Proposed Mass Spectrometry Fragmentation Pathway
This diagram visualizes the most likely fragmentation of the molecular ion.
Caption: Primary fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The high dilution is essential to avoid overloading and saturating the GC column and MS detector.
-
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature program ensures good separation from any potential impurities.
-
-
Mass Spectrometry (MS) Method:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level is chosen because it provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: Scan range from m/z 40 to 300.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise arrangement of protons and carbons in the N-methylated, 2-substituted pyrrole ring. IR spectroscopy provides definitive evidence of the crucial nitrile functional group via its characteristic C≡N stretch. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable fingerprint, ensuring the identity and purity of this important synthetic building block for all subsequent research and development applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2064111, 1-Methylpyrrole-2-carbonitrile". PubChem, [Link]. Accessed Jan 11, 2026.
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Anderson, H.J. & Loader, C.E. "Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles". Journal of the Chemical Society B: Physical Organic, 1971, pp. 1349-1351, [Link]. Accessed Jan 11, 2026.
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Mou, Y., et al. "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors". Frontiers in Chemistry, vol. 10, 2022, [Link]. Accessed Jan 11, 2026.
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Abraham, R.J., et al. "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles". Journal of the Chemical Society, Perkin Transactions 2, 1974, pp. 1004-1008, [Link]. Accessed Jan 11, 2026.
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CIBTech. "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES". CIBTech Journal of Pharmaceutical Sciences, [Link]. Accessed Jan 11, 2026.
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Der Pharma Chemica. "Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone". Der Pharma Chemica, 2013, 5(4):153-160, [Link]. Accessed Jan 11, 2026.
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ResearchGate. "H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz)". ResearchGate, [Link]. Accessed Jan 11, 2026.
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Semantic Scholar. "SYNTHESIS AND NMR-INVESTIGATION OF ANNELATED PYRROLE DERIVATIVES". Semantic Scholar, [Link]. Accessed Jan 11, 2026.
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PubChem. "1-Methylpyrrole-2-carbonitrile". PubChem, [Link]. Accessed Jan 11, 2026.
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ResearchGate. "¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.". ResearchGate, [Link]. Accessed Jan 11, 2026.
-
NIST. "1-methyl-1H-pyrrole-2-acetonitrile". NIST WebBook, [Link]. Accessed Jan 11, 2026.
-
ResearchGate. "The FTIR spectrum for Pyrrole". ResearchGate, [Link]. Accessed Jan 11, 2026.
-
Koca, İrfan, and İsmail Yıldırım. "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines." Organic Communications, vol. 5, no. 3, 2012, pp. 135-142, [Link]. Accessed Jan 11, 2026.
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NIST. "1H-Pyrrole, 1-methyl-". NIST WebBook, [Link]. Accessed Jan 11, 2026.
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biological activity of 1-methyl-1H-pyrrole-2-carbonitrile derivatives
An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-pyrrole-2-carbonitrile Derivatives
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] This guide focuses on a specific, highly versatile scaffold: This compound . The strategic placement of the N-methyl group and the electron-withdrawing 2-carbonitrile moiety creates a unique electronic environment that serves as a powerful starting point for the design of novel therapeutic agents.[2] We will explore the synthesis, diverse biological activities—including anticancer, enzyme inhibition, receptor modulation, and antimicrobial effects—and the critical structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.
The Chemical Foundation: Synthesis and Derivatization
The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility and the ease with which it can be modified. The this compound core is readily prepared, with modern methods offering significant improvements over historical multi-step procedures.[2]
Core Synthesis: The Chlorosulfonyl Isocyanate Route
A prevalent and efficient method for synthesizing the core structure involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide.[3] This approach provides the target compound in high yield and serves as a robust foundation for building derivative libraries.
-
Reaction Setup: A solution of 1-methylpyrrole (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, acetonitrile) is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C in an ice bath.
-
Addition of CSI: Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C. The reaction is highly exothermic and careful control is crucial.
-
Intermediate Formation: The reaction mixture is stirred at 0 °C for 1-2 hours, during which time a precipitate, the N-chlorosulfonyl carboxamide intermediate, typically forms.
-
Quenching and Nitrile Formation: Anhydrous N,N-dimethylformamide (DMF, molar excess) is added to the mixture. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. This step facilitates the decomposition of the intermediate to form the nitrile.
-
Work-up: The reaction is carefully quenched with ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Caption: General workflow for synthesizing the core scaffold.
Strategies for Derivatization
The true power of this scaffold lies in its potential for regioselective functionalization. The interplay between the electron-donating N-methyl group and the strongly electron-withdrawing 2-carbonitrile group dictates the reactivity of the pyrrole ring, allowing for controlled substitutions at specific positions, primarily C4 and C5, via electrophilic substitution reactions.[2] This enables the systematic exploration of structure-activity relationships (SAR).
A Spectrum of Biological Activity
Derivatives of this compound have demonstrated a remarkable range of biological activities, validating their potential as templates for drug discovery across multiple therapeutic areas.
Enzyme Inhibition
The scaffold has proven to be an effective framework for designing potent and selective enzyme inhibitors.
-
Monoamine Oxidase (MAO) Inhibition: Certain derivatives act as potent inhibitors of MAO-A, a key enzyme in the degradation of neurotransmitters like serotonin. For instance, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one (Compound 6 ) was identified as a highly selective MAO-A inhibitor with a competitive inhibition mechanism.[4] This activity is highly relevant for the development of novel antidepressants.
-
Glutathione Reductase (GR) Inhibition: GR is a critical antioxidant enzyme and a validated drug target for antimalarial therapies. N-methylpyrrole derivatives have been shown to be strong GR inhibitors, with some compounds exhibiting more potent activity than the reference inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea.[5][6] This highlights their potential as lead compounds for new antimalarial agents.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While studies have focused on structurally related α-amino pyrrole-2-carbonitriles, the findings strongly suggest the potential of the core scaffold. These compounds show a wide range of DPP-4 inhibitory activities, from nanomolar to micromolar, indicating that modifications can be tuned for high potency.[7] DPP-4 inhibitors are a major class of drugs for treating type 2 diabetes.
| Target Enzyme | Representative Derivative Class | Potency Range (IC₅₀) | Therapeutic Area |
| Monoamine Oxidase A (MAO-A) | 1-(1-methyl-1H-pyrrol-2-yl)propan-1-ones[4] | 0.162 µM | Depression |
| Glutathione Reductase (GR) | N-methylpyrrole Schiff bases[5][6] | Potent (unspecified) | Malaria |
| DPP-4 | α-amino pyrrole-2-carbonitriles[7] | nM to µM range | Type 2 Diabetes |
Anticancer Activity
The pyrrole scaffold is a recurring motif in anticancer agents. Derivatives of this compound have shown promise through various mechanisms.
-
Tubulin Polymerization Inhibition: 3-Aroyl-1-arylpyrroles (ARAPs), which share the core pyrrole structure, are potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[8] Specific derivatives with methyl or methoxy substitutions on the 1-phenyl ring show IC₅₀ values in the low micromolar range for tubulin inhibition and nanomolar range for cancer cell growth inhibition.[8][9]
-
Hedgehog Signaling Pathway Inhibition: Some ARAP derivatives also suppress the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers like medulloblastoma.[9]
-
Broad Antiproliferative Activity: Derivatives have been screened against various human cancer cell lines, including those for renal and breast cancer, with several compounds demonstrating significant and selective antiproliferative effects.[10][11]
Receptor Modulation
Modulating the activity of cellular receptors is a cornerstone of modern pharmacology. This scaffold provides a non-steroidal framework for achieving this.
-
Progesterone Receptor (PR) Antagonism: Non-steroidal derivatives incorporating the this compound moiety have been developed as moderate to potent progesterone receptor (PR) antagonists.[12] Compounds like 15 and 20 from the cited study demonstrated low nanomolar potency with good selectivity over other steroid receptors, making them attractive for applications in oncology and reproductive health.[12]
-
STING Receptor Agonism: The stimulator of interferon genes (STING) pathway is a key component of the innate immune system, and its activation is a promising strategy for cancer immunotherapy. Recently, 1H-pyrrole-3-carbonitrile derivatives were identified as potent STING agonists, inducing downstream signaling and the expression of target genes like IFNB1 and CXCL10.[13] This opens a new avenue for these compounds in immuno-oncology.
Antimicrobial Activity
With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrrole derivatives have long been recognized for their antibacterial and antifungal properties.[14][15]
-
Antibacterial Efficacy: Derivatives have shown significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[16][17][18][19] For example, a novel pleuromutilin derivative incorporating a pyrrole moiety exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.008 μg/mL against MRSA.[19]
-
Antifungal Potential: Various synthesized pyrrole derivatives have also been screened for antifungal activity against pathogens like Aspergillus niger and Candida albicans, with several compounds showing potent effects.[14][18]
Key Methodologies for Biological Evaluation
Rigorous and standardized protocols are essential for validating the biological activity of new chemical entities.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol is a versatile method for determining the inhibitory potency (IC₅₀) of compounds against a target enzyme.
-
Preparation: Prepare serial dilutions of the test compounds and a known reference inhibitor in an appropriate buffer (e.g., Tris-HCl).
-
Reaction Initiation: In a 96-well microplate, add the assay buffer, the target enzyme (e.g., DPP-4, GR), and the test compound dilutions. Incubate for a pre-determined time at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin for DPP-4) to all wells to start the reaction.
-
Signal Detection: Measure the increase in fluorescence over time using a fluorometer. The rate of reaction is proportional to the slope of the fluorescence vs. time plot.
-
Data Analysis: Calculate the percentage of enzyme activity relative to a no-inhibitor control. Plot the percent activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical fluorometric enzyme inhibition assay.
Protocol 2: Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to assess the antiproliferative effects of compounds on cancer cell lines.[10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for various biological activities.
-
Importance of the Nitrile Group: The 3-carbonitrile group has been shown to be important for the inhibitory potency of derivatives against metallo-β-lactamases, suggesting a key interaction within the enzyme's active site.[20]
-
Influence of Aryl Substituents: In anticancer ARAP derivatives, substitutions on the 1-phenyl ring are critical. Methyl and methoxy groups enhance tubulin polymerization inhibition, while halogen atoms (Cl, F) also yield potent inhibitors.[8] For STING agonists, various substituents on the aniline ring system drastically affect activity, with electron-withdrawing and donating groups at different positions leading to potent compounds.[13]
-
Role of the N-Methyl Group: The N-methyl group blocks one potential site of metabolism and influences the electron density of the pyrrole ring, impacting its reactivity and interactions with biological targets.[2]
Caption: Key SAR insights for the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a class of compounds with immense therapeutic potential. Their synthetic tractability, coupled with a demonstrated ability to potently and selectively modulate a wide range of biological targets, makes them exceptionally valuable in modern drug discovery. The research highlighted in this guide showcases activities spanning oncology, infectious diseases, metabolic disorders, and neurology.
Future efforts should focus on:
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of potent lead compounds to enhance their drug-like characteristics.
-
Exploration of New Targets: Leveraging the scaffold's versatility to design inhibitors or modulators for novel and challenging biological targets.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly expand chemical space and uncover new SAR insights.
The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents to address unmet medical needs.
References
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This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists . Source: PubMed, URL: [Link]
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New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer . Source: National Institutes of Health (NIH), URL: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . Source: MDPI, URL: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . Source: PubMed Central, URL: [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives . Source: ResearchGate, URL: [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles . Source: MDPI, URL: [Link]
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Synthesis of some new pyrrole derivatives and their antimicrobial activity . Source: Der Pharma Chemica, URL: [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor . Source: PubMed, URL: [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives . Source: CABI Digital Library, URL: [Link]
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PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS . Source: ResearchGate, URL: [Link]
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Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma . Source: National Institutes of Health (NIH), URL: [Link]
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Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme . Source: PubMed, URL: [Link]
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Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin . Source: Frontiers, URL: [Link]
-
Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors . Source: PubMed, URL: [Link]
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New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer . Source: ACS Publications, URL: [Link]
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A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines . Source: DR-NTU (Nanyang Technological University), URL: [Link]
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Bioactive pyrrole-based compounds with target selectivity . Source: PubMed Central, URL: [Link]
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Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives . Source: IJPRS, URL: [Link]
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reactivity of the nitrile group in 1-methyl-1H-pyrrole-2-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 1-Methyl-1H-pyrrole-2-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the chemical . This molecule serves as a versatile building block in organic synthesis and drug discovery, deriving its unique chemical profile from the interplay between the electron-rich N-methylated pyrrole ring and the electron-withdrawing nitrile substituent. We will explore the nuanced reactivity of the cyano group, covering key transformations including hydrolysis, reduction, additions of organometallic reagents, and cycloaddition potential. This document is intended for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and field-proven experimental protocols to effectively utilize this scaffold in complex molecular design.
Introduction: Electronic Landscape of this compound
The reactivity of this compound is not defined by its nitrile group or pyrrole ring in isolation, but by their electronic synergy. The pyrrole ring is an electron-rich aromatic system, a characteristic that makes it highly susceptible to electrophilic attack, typically at the C2 or C5 positions.[1] However, the introduction of substituents dramatically alters this landscape.
In the target molecule, two key modulators are present:
-
N-Methyl Group : This is an electron-donating group, which further increases the electron density of the pyrrole ring, enhancing its nucleophilicity.[1][2]
-
C2-Carbonitrile Group (-C≡N) : This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon.[1][3]
This electronic tug-of-war has two primary consequences:
-
Reactivity of the Nitrile Group : The nitrile carbon becomes highly electrophilic, making it a prime target for nucleophilic attack.[4] The electron-rich pyrrole ring, directly attached to the nitrile, can modulate this electrophilicity.
-
Reactivity of the Pyrrole Ring : The powerful electron-withdrawing effect of the C2-cyano group deactivates the pyrrole ring towards electrophilic substitution. It directs incoming electrophiles primarily to the C4 position, effectively acting as a "meta"-directing group in the context of the pyrrole system.[1][5][6]
This guide will focus on the first consequence: the transformations centered on the versatile nitrile functional group.
Figure 1: A diagram illustrating the competing electronic effects within the this compound molecule.
Key Transformations of the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to a variety of nucleophilic additions, which serve as the foundation for its most important chemical transformations.
Hydrolysis to Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation. For many pyrrole carbonitriles, this reaction is not trivial. Attempted acid-catalyzed hydrolysis often results in extensive decomposition and polymerization of the sensitive pyrrole ring.[5] The preferred method relies on strong basic conditions at elevated temperatures.
Causality Behind Experimental Choice: The pyrrole ring is unstable under strongly acidic conditions, leading to degradation. Basic hydrolysis avoids protonation of the ring, preserving its aromaticity. The use of a high-boiling point solvent like ethylene glycol allows the reaction to reach the necessary temperature to overcome the activation energy for the nucleophilic attack of hydroxide on the relatively stable nitrile group.
Reaction Scheme: this compound → 1-Methyl-1H-pyrrole-2-carboxylic acid
Figure 2: Generalized mechanism for the base-catalyzed hydrolysis of a nitrile group.
Experimental Protocol: Base-Catalyzed Hydrolysis [5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethylene glycol (approx. 20 mL per gram of nitrile).
-
Reagent Addition: Add potassium hydroxide (KOH) pellets (approx. 10 eq).
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 1-2 hours), cool the mixture to room temperature and dilute with water.
-
Acidification: Carefully acidify the aqueous solution with cold, concentrated hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction to Primary Amine
The reduction of the nitrile to a primary amine, (1-methyl-1H-pyrrol-2-yl)methanamine, is a high-yield transformation crucial for introducing a flexible aminomethyl linker. This is typically achieved through catalytic hydrogenation or with powerful hydride reagents.[7][8]
Causality Behind Experimental Choice:
-
Catalytic Hydrogenation (e.g., Raney Nickel) : This is often the most economical and scalable method.[8] The addition of ammonia is frequently used to suppress the formation of secondary and tertiary amine byproducts by competitively adsorbing to the catalyst surface and reacting with imine intermediates.[9]
-
Lithium Aluminum Hydride (LiAlH₄) : A highly effective but less functional-group-tolerant reagent. It delivers hydride ions (H⁻) in two successive nucleophilic additions to the nitrile carbon.[4][7] It is ideal for small-scale synthesis when other reducible groups are absent.
Reaction Scheme: this compound → (1-Methyl-1H-pyrrol-2-yl)methanamine
Figure 3: Workflow for the reduction of this compound using LiAlH₄.
Experimental Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to obtain the crude primary amine, which can be purified by distillation or chromatography.
Addition of Organometallic Reagents to form Ketones
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon nucleophiles that readily attack the electrophilic nitrile carbon.[10][11] This reaction provides an excellent route to synthesize ketones. The reaction proceeds via an intermediate imine anion, which is then hydrolyzed during aqueous workup to reveal the ketone.[3][7]
Causality Behind Experimental Choice: This method is superior for creating carbon-carbon bonds at the former nitrile position. The initial adduct, an imine salt, is generally stable under the reaction conditions and does not react with a second equivalent of the organometallic reagent, preventing the formation of tertiary alcohols (unlike reactions with esters or acid chlorides).[11]
Reaction Scheme: this compound + R-MgX → 1-(1-Methyl-1H-pyrrol-2-yl)-1-alkanone (after hydrolysis)
Figure 4: Mechanism of Grignard reagent addition to a nitrile to form a ketone.
Experimental Protocol: Grignard Reaction
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, place the this compound (1.0 eq) and dissolve in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.1-1.2 eq, as a solution in ether) dropwise via an addition funnel.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.
Summary of Reactivity
The nitrile group of this compound is a versatile functional handle for molecular elaboration. Its reactivity is dominated by the electrophilic nature of its carbon atom, allowing for a range of transformations driven by nucleophilic attack.
| Reaction Type | Reagents & Conditions | Product Functional Group | Mechanistic Principle |
| Hydrolysis | KOH, ethylene glycol, 130-140 °C; then H₃O⁺ | Carboxylic Acid | Nucleophilic attack by OH⁻ |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | Nucleophilic addition of hydride |
| H₂, Raney Ni, NH₃, EtOH | Primary Amine | Catalytic hydrogenation | |
| Organometallic Addition | 1. R-MgX, Ether/THF; 2. H₃O⁺ | Ketone | Nucleophilic attack by carbanion |
References
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Anderson, H.J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry. Available at: [Link]
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-
OpenStax (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
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Krasavin, M., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]
-
ResearchGate. (2024). DFT mechanistic study of [4+2] cycloaddition reactions... ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]
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ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
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Warner, B. P. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Available at: [Link]
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Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Available at: [Link]
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Michigan State University. (n.d.). Main Group Organometallic Compounds. Department of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones... Molecules. Available at: [Link]
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electrophilic substitution reactions of 1-methyl-1H-pyrrole-2-carbonitrile
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methyl-1H-pyrrole-2-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the , a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to offer an in-depth analysis of the underlying electronic and steric factors that govern the reactivity and regioselectivity of this versatile substrate. We will explore the competing directive effects of the electron-donating N-methyl group and the strongly deactivating, "meta"-directing 2-cyano group. This guide details field-proven protocols for key transformations including nitration and formylation, supported by mechanistic diagrams and quantitative data to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this chemistry.
Introduction: The Electronic Landscape of a Substituted Pyrrole
Pyrrole is a five-membered aromatic heterocycle characterized by a π-electron sextet, which renders it significantly more reactive towards electrophiles than benzene.[1][2] The nitrogen heteroatom participates in the aromatic system by donating its lone pair of electrons, leading to a high electron density on the ring carbons.[1] Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the σ-complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[3][4]
The subject of this guide, this compound, presents a more complex scenario. The pyrrole ring is substituted with two groups of opposing electronic character:
-
1-Methyl Group: An electron-donating group that activates the pyrrole ring towards electrophilic attack.
-
2-Cyano Group: A potent electron-withdrawing group, introduced via the nitrile moiety (-C≡N), which deactivates the ring.
This juxtaposition of activating and deactivating groups creates a fascinating chemical challenge. The C2 position is blocked, forcing electrophilic attack to occur at the remaining C3, C4, or C5 positions. The directing effects are as follows:
-
The pyrrole nitrogen inherently directs incoming electrophiles to the adjacent α-position, which in this case is the C5 position .[5][6]
-
The 2-cyano group , being strongly deactivating, acts as a meta-director relative to its own position, thereby favoring substitution at the C4 position .[5][6][7]
Consequently, electrophilic substitution on this compound results in a competition between C4 and C5 substitution, with the product distribution being highly dependent on the specific reaction conditions and the nature of the electrophile.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is paramount for any subsequent functionalization studies. This compound can be efficiently prepared via several routes, with two common methods being the dehydration of the corresponding aldoxime and the direct cyanation of 1-methylpyrrole.
Synthesis via Aldoxime Dehydration
This classic method involves the conversion of the readily available 1-methyl-2-pyrrolecarboxaldehyde to its oxime, followed by dehydration.
Caption: Synthesis of this compound via aldoxime dehydration.
Experimental Protocol:
-
Oximation: 1-methyl-2-pyrrolecarboxaldehyde is treated with hydroxylamine hydrochloride in a basic solvent like pyridine to form 1-methyl-2-pyrrolealdoxime.
-
Dehydration: The resulting aldoxime is heated with acetic anhydride, which acts as a dehydrating agent, to yield this compound.[5][6]
Synthesis via Direct Cyanation
A more direct route involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI).[8][9][10] This reagent facilitates the introduction of a cyano group onto the electron-rich pyrrole ring.
Experimental Protocol:
-
1-Methylpyrrole is dissolved in a suitable solvent (e.g., acetonitrile or toluene) and cooled to 0°C.
-
Chlorosulfonyl isocyanate is added dropwise, maintaining the low temperature.
-
The intermediate is then treated with a tertiary amine base like triethylamine in the presence of N,N-dimethylformamide (DMF) to furnish the final nitrile product.[10]
Key Electrophilic Substitution Reactions
Nitration
The nitration of pyrroles requires mild conditions to prevent acid-catalyzed polymerization.[1][11] The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the standard, field-proven methodology.
For this compound, nitration yields a mixture of the 4-nitro and 5-nitro isomers.[5][6][7] This outcome clearly demonstrates the competing directive effects within the molecule. The 2-cyano group directs the incoming nitronium ion (NO₂⁺) to the C4 position, while the ring nitrogen directs it to the C5 position.[5][6][7] Interestingly, studies have shown that the 2-cyano group is a less powerful "meta"-director in the pyrrole series compared to its effect in the benzene ring.[5][6][7]
Caption: Competing pathways in the nitration of this compound.
Experimental Protocol: Nitration with Acetyl Nitrate
-
This compound (1.2 g) is dissolved in acetic anhydride (7 mL) and the solution is chilled to 0°C in an ice bath.[6]
-
A solution of fuming nitric acid in acetic anhydride is prepared separately and cooled.
-
The nitrating mixture is added dropwise to the pyrrole solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, the reaction is stirred for a further period at low temperature before being poured onto ice water.
-
The precipitated products are collected by filtration, washed with water, and dried.
-
The isomers are then separated by column chromatography or fractional crystallization.
Table 1: Isomer Distribution in the Nitration of this compound
| Isomer | Position of Nitration | Observed Ratio |
| 4-Nitro-1-methyl-1H-pyrrole-2-carbonitrile | C4 | Major |
| 5-Nitro-1-methyl-1H-pyrrole-2-carbonitrile | C5 | Minor |
| Note: The exact ratio can vary with reaction conditions, but C4-nitration is generally favored.[5][6] |
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] It utilizes the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14]
This reaction is well-suited for the functionalization of this compound, leading to the introduction of a formyl (-CHO) group. Both 4-formyl and 5-formyl derivatives are known and commercially available, indicating that substitution can be directed to either position, likely through careful control of reaction conditions.[15][16]
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a flask containing DMF at 0°C under an inert atmosphere, add POCl₃ dropwise with stirring.[17] The mixture is stirred for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
A solution of this compound in DMF is then added to the reagent.
-
The reaction mixture is heated (e.g., to 90°C) and stirred overnight.[17]
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.
-
The pH is adjusted to ~9 with an aqueous base (e.g., 2 M NaOH), and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Halogenation
Pyrroles are highly reactive towards halogens, often leading to polyhalogenation and decomposition.[18] Therefore, less reactive halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are preferred for controlled monohalogenation. The deactivating effect of the 2-cyano group on this compound helps to temper this high reactivity, allowing for more selective substitution. As with other electrophilic reactions, substitution is expected to occur at the C4 or C5 positions.
Proposed Experimental Protocol: Bromination with NBS
-
Dissolve this compound in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise, monitoring the reaction by TLC.
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the resulting bromo-derivatives by column chromatography.
Friedel-Crafts Acylation
The classic Friedel-Crafts acylation, which employs a strong Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride, is generally not suitable for pyrroles.[19][20] The pyrrole nitrogen can coordinate with the Lewis acid, deactivating the ring, and the strongly acidic conditions can induce polymerization.[1] The presence of the electron-withdrawing nitrile group further deactivates the ring, making the reaction exceptionally challenging under standard conditions. While alternative, milder methods for Friedel-Crafts acylations exist, their application to this specific, deactivated substrate is not well-documented and would require significant experimental optimization.
Conclusion and Future Outlook
The electrophilic substitution chemistry of this compound is a study in the balance of competing electronic effects. The activating N-methyl group and the deactivating 2-cyano group create a system where substitution is directed to the C4 and C5 positions.
-
Nitration proceeds readily under mild conditions to afford a mixture of 4- and 5-nitro isomers.
-
Formylation via the Vilsmeier-Haack reaction is an effective method for introducing an aldehyde functionality.
-
Halogenation can be controlled using milder reagents like NBS or NCS.
-
Friedel-Crafts acylation remains a significant challenge due to the deactivated nature of the ring and its sensitivity to strong acids.
For drug development professionals and synthetic chemists, understanding these reactivity patterns is crucial for the rational design of synthetic routes to novel, highly functionalized pyrrole-based compounds. Future research may focus on developing milder catalytic systems for challenging transformations like Friedel-Crafts acylation or exploring regioselective C-H activation methodologies to further expand the synthetic utility of this important heterocyclic core.
References
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Candy, C. F., Jones, R. A., & Wright, G. (1970). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulphonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
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Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [Link]
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1-Methyl-1H-pyrrole-2-carbonitrile: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
Abstract: The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials.[1][2] Among its many derivatives, 1-methyl-1H-pyrrole-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique electronic properties—an electron-rich heterocyclic ring modulated by an electron-donating N-methyl group and a strongly electron-withdrawing C2-nitrile group—provide a powerful handle for chemists to control reactivity and regioselectivity.[3] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures, offering researchers, scientists, and drug development professionals a technical resource to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a building block is paramount to its effective use. This compound is a stable, crystalline solid at room temperature, possessing a unique electronic structure that dictates its reactivity. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂ | [4] |
| Molecular Weight | 106.13 g/mol | [4] |
| CAS Number | 34884-10-1 | [5][6] |
| Appearance | White to off-white crystalline solid | - |
| Boiling Point | ~70-72 °C at 4 mmHg | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.81 (dd, J=2.6, 1.8 Hz, 1H, H5), 6.66 (dd, J=4.1, 1.8 Hz, 1H, H3), 6.13 (dd, J=4.1, 2.6 Hz, 1H, H4), 3.79 (s, 3H, N-CH₃) | Typical values, compiled from spectral databases[8] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 131.0 (C5), 123.6 (C3), 115.9 (CN), 110.4 (C4), 108.8 (C2), 35.1 (N-CH₃) | Typical values, compiled from spectral databases[1][9] |
Synthesis of the Building Block: A Comparative Overview
The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been developed, each with distinct advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and safety considerations.
Route 1: Cyanation via Chlorosulfonyl Isocyanate (CSI)
This is one of the most common and scalable methods for the direct cyanation of N-methylpyrrole.[7][10] The reaction proceeds via an electrophilic substitution mechanism, where the highly reactive CSI attacks the electron-rich pyrrole ring, followed by decomposition of the intermediate to form the nitrile.
Causality: N-methylpyrrole is highly activated towards electrophilic substitution, with the C2 position being the most nucleophilic.[3] Chlorosulfonyl isocyanate (CSI) is a potent electrophile. The reaction is typically performed at low temperatures (-10 to 0 °C) to control the high reactivity of CSI and prevent side reactions. The addition of a tertiary amine or a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for the final elimination step, which converts the intermediate N-chlorosulfonyl amide into the desired nitrile.[7]
Caption: Workflow for the synthesis of this compound using CSI.
Route 2: Dehydration of Aldoximes
An older but still relevant method involves the dehydration of 1-methyl-2-pyrrolecarboxaldoxime.[11] This route is a two-step process starting from 1-methyl-2-pyrrolecarboxaldehyde.
Causality: The Vilsmeier-Haack reaction is a classic method to formylate electron-rich heterocycles like N-methylpyrrole, providing the necessary aldehyde precursor.[12][13] The subsequent step involves the conversion of the aldehyde to an aldoxime using hydroxylamine. The final dehydration of the aldoxime to the nitrile can be achieved with various reagents, such as acetic anhydride, trifluoroacetic anhydride, or phosphorus oxychloride. The choice of dehydrating agent is critical to ensure high yields and avoid side reactions.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| CSI Cyanation | 1-Methylpyrrole | Chlorosulfonyl Isocyanate (CSI), DMF, Triethylamine | 76-95%[7] | High yield, direct, one-pot procedure, scalable. | CSI is highly reactive, corrosive, and moisture-sensitive.[7] Requires careful temperature control. |
| Aldoxime Dehydration | 1-Methyl-2-pyrrolecarboxaldehyde | Hydroxylamine, Acetic Anhydride | Good[11] | Avoids use of highly toxic cyanide reagents. | Multi-step process, may require purification of intermediates. |
| Direct C-H Cyanation | 1-Methylpyrrole | Copper/Manganese catalyst, Cyanide source, Oxidant | Moderate to Good[14][15] | Atom-economical, avoids pre-functionalization. | May suffer from regioselectivity issues in more complex substrates, potential for heavy metal contamination. |
Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from its predictable reactivity at several positions, allowing for selective functionalization.
Caption: Key reactivity sites and transformations of this compound.
Electrophilic Aromatic Substitution
The interplay between the electron-donating N-methyl group and the electron-withdrawing C2-cyano group governs the regioselectivity of electrophilic substitution. The cyano group deactivates the adjacent C3 position and directs incoming electrophiles primarily to the C5 and C4 positions.[3][11]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group, a versatile handle for further elaboration. The reaction of this compound with the Vilsmeier reagent (POCl₃/DMF) selectively yields 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile.[3][16] This derivative is a valuable precursor in its own right for pharmaceuticals and materials.[12]
-
Nitration: Nitration with standard reagents like nitric acid in acetic anhydride has been shown to produce a mixture of 4-nitro and 5-nitro isomers, with the 4-nitro product often predominating.[11] The cyano group acts as a "meta"-director in the context of the pyrrole ring, favoring substitution at the C4 position.[11]
Transformations of the Nitrile Group
The carbonitrile moiety is a gateway to numerous other functional groups.[3]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.
-
Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LAH), provides the 2-(aminomethyl)pyrrole derivative, a key intermediate for introducing linker functionalities.[10][17]
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for instance with azides to form tetrazoles, which are important pharmacophores.
Metal-Catalyzed Cross-Coupling
To functionalize the pyrrole core with aryl or vinyl groups, the ring must first be halogenated (e.g., at the C4 or C5 position). The resulting halopyrrole can then undergo powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[18][19]
Causality: The Suzuki-Miyaura reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or Na₂CO₃), and a boronic acid or ester coupling partner.[20] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This strategy is invaluable for building complex biaryl structures commonly found in drug candidates.[21][22]
Applications in Complex Molecule Synthesis
The true value of a building block is demonstrated by its successful application in the synthesis of complex and functionally important molecules. This compound has proven its utility in the synthesis of several classes of bioactive compounds.
Case Study: Non-Steroidal Progesterone Receptor Antagonists
Researchers at Pfizer developed a novel series of non-steroidal progesterone receptor (PR) antagonists for potential therapeutic applications.[23] In their work, this compound served as a key northern fragment. The synthesis involved the lithiation of the pyrrole at the 5-position followed by quenching with an electrophilic partner, demonstrating the ability to functionalize the ring via deprotonation. The resulting derivatives exhibited potent PR antagonist activity in the low nanomolar range.[23]
Case Study: Synthesis of Tyrosinase Inhibitors
In the search for novel agents to control enzymatic browning in the food industry and treat hyperpigmentation disorders, a series of 2-cyanopyrrole derivatives were synthesized and evaluated as tyrosinase inhibitors.[10][17] The syntheses often involved multi-component reactions where the pyrrole core was constructed, or functionalization of a pre-existing cyanopyrrole scaffold. Several derivatives showed significantly more potent inhibition of tyrosinase than the standard inhibitor, kojic acid.[17]
Case Study: Precursors to Lamellarin Alkaloids
The lamellarins are a family of marine alkaloids with potent cytotoxic and multidrug resistance reversal activities.[24] The central pyrrole core is a defining feature of these molecules. Synthetic strategies towards lamellarins and their analogues have utilized substituted pyrrole-2-carboxylates and -carbonitriles as key intermediates.[17] For example, sequential Suzuki cross-coupling reactions on a di-brominated pyrrole core allow for the controlled introduction of the complex aryl substituents characteristic of the lamellarin family.[17]
Experimental Protocols
Synthesis of this compound via CSI[7]
Materials:
-
1-Methylpyrrole (1.0 eq)
-
Chlorosulfonyl isocyanate (CSI) (1.0 eq)
-
Acetonitrile (anhydrous)
-
N,N-Dimethylformamide (DMF) (2.0 eq)
-
Triethylamine (2.0 eq)
Procedure:
-
Charge a 3-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet with acetonitrile and 1-methylpyrrole.
-
Cool the stirred solution to between -10 °C and 0 °C using an ice-salt bath.
-
Add chlorosulfonyl isocyanate dropwise via the dropping funnel, ensuring the internal temperature is maintained below 0 °C. Caution: CSI is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, stir the mixture for 15-20 minutes at 0 °C.
-
Add N,N-dimethylformamide dropwise, maintaining the temperature below 0 °C.
-
Subsequently, add triethylamine dropwise, allowing the temperature to rise to no more than 10 °C.
-
A white precipitate will form. Stir the resulting slurry for 1 hour at 10 °C.
-
Filter the precipitate and wash it with cold acetonitrile.
-
Combine the filtrate and washings. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
The crude product is purified by vacuum distillation (e.g., ~70 °C at 4 mmHg) to yield the pure nitrile as a colorless to pale yellow liquid which solidifies on standing.
Vilsmeier-Haack Formylation of this compound (General Procedure)[16]
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous, used as reagent and solvent)
Procedure:
-
In a flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ dropwise to the cold DMF with stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion
This compound stands as a testament to the power of heterocyclic building blocks in modern organic synthesis. Its well-defined reactivity, coupled with the versatility of the nitrile functional group, provides a reliable and strategic platform for the construction of diverse and complex molecules. From pharmaceuticals that target specific biological pathways to the core structures of intricate natural products, this compound offers a robust starting point. This guide has outlined its synthesis, elucidated its key reactive pathways, and provided practical protocols to encourage its broader application. As the demand for novel molecular architectures continues to grow, the strategic use of such powerful building blocks will remain a cornerstone of innovation in the chemical sciences.
References
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Kern, J. C., Terefenko, E., Trybulski, E., Berrodin, T. J., Cohen, J., Winneker, R. C., Yudt, M. R., Zhang, Z., Zhu, Y., & Zhang, P. (2010). This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4816–4818. [Link]
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Satyanarayana, I., Yang, D.-Y., & Liou, T.-J. (2020). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 10(70), 42991–42997. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 7(8), 1671–1674. [Link]
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Mou, Y., Xie, Y., Chen, L., Li, X., Song, Z., & Liu, J. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 907856. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylpyrrole-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylpyrrole-2-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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SIELC Technologies. (2018). 1H-Pyrrole-2-acetonitrile, 1-methyl-. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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discovery and history of 1-methyl-1H-pyrrole-2-carbonitrile synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Authored by: A Senior Application Scientist
Foreword
This compound is a deceptively simple heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecules across the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring an electron-rich N-methylated pyrrole ring activated for electrophilic substitution and a versatile nitrile group, makes it a highly sought-after synthetic intermediate.[4] This guide provides a comprehensive exploration of the historical development and the evolution of synthetic methodologies for this pivotal compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, from classical functional group transformations to modern, high-yield industrial processes.
The Genesis: Early Exploration in Pyrrole Chemistry
The story of this compound is intrinsically linked to the broader history of pyrrole chemistry. Pyrroles are fundamental components of many natural products, including heme and chlorophyll, making them attractive targets for organic chemists.[5][6] However, the inherent reactivity of the pyrrole ring, which makes it susceptible to polymerization under harsh acidic conditions, presented significant challenges for early synthetic chemists.[6]
The initial forays into the synthesis of pyrrole-2-carbonitriles were often characterized by multi-step procedures with modest yields.[4] One of the earliest documented preparations of this compound, reported by Hugh J. Anderson in 1959, utilized a classical functional group transformation: the dehydration of the corresponding aldoxime, 1-methyl-2-pyrrolealdoxime.[7][8] This foundational work established a viable, albeit rudimentary, path to the target molecule and laid the groundwork for future innovation.
The Workhorse Method: Cyanation via Chlorosulfonyl Isocyanate (CSI)
A significant breakthrough in the efficient synthesis of this compound came with the application of chlorosulfonyl isocyanate (CSI). This powerful electrophile reacts readily with the electron-rich 1-methylpyrrole ring, primarily at the C2 position.
The Barnett Protocol: A Foundational Approach
In 1980, Barnett et al. described a process involving the reaction of 1-methylpyrrole with CSI in dichloromethane, followed by treatment with N,N-dimethylformamide (DMF).[1] The DMF serves to decompose the intermediate N-chlorosulfonyl-2-pyrrolecarboxamide, ultimately yielding the desired nitrile. This method, while effective, initially reported a yield of 58%.[1]
Industrial Refinement and Yield Optimization
The true potential of the CSI method was unlocked through subsequent process optimization, much of which is detailed in the patent literature. It was discovered that the addition of an organic base, such as triethylamine or pyridine, after the DMF step could dramatically improve the isolated yield.[1][2][9] These refinements transformed the Barnett protocol into a robust and scalable industrial process, with reported yields soaring to 76% and even as high as 95% in crude solutions.[1]
The causality for this improvement lies in the neutralization of acidic byproducts formed during the reaction, which can otherwise lead to degradation of the sensitive pyrrole ring. The base effectively quenches these species, preserving the product and simplifying purification.
Experimental Protocol: Improved CSI-Mediated Cyanation[1]
-
Reaction Setup: A suitable reaction vessel is charged with a solvent (e.g., acetonitrile or toluene) and 1-methylpyrrole (1.0 equivalent). The mixture is cooled to a temperature at or below 0°C.
-
CSI Addition: Chlorosulfonyl isocyanate (approx. 1.0 equivalent) is added slowly to the cooled solution, maintaining the low temperature.
-
Intermediate Formation: The reaction is stirred at low temperature to allow for the formation of the N-chlorosulfonyl amide intermediate.
-
DMF Treatment: N,N-dimethylformamide (a molar excess) is added to the reaction mixture.
-
Base Addition: An organic base, such as triethylamine (a molar excess), is added. This step is critical for high yields. A precipitate will form.
-
Workup: The precipitate is removed by filtration. The resulting solution phase, containing the product, is typically washed (e.g., with brine) to remove residual acids and salts.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to light-yellow liquid.[1][3][9]
Caption: Workflow for the improved synthesis of this compound using CSI.
Alternative and Emerging Synthetic Routes
While the CSI method remains a dominant force, particularly in large-scale production, the quest for alternative and more environmentally benign methodologies has led to the exploration of other synthetic pathways. These methods showcase the diverse toolkit available to the modern organic chemist.
Electrochemical Synthesis: Anodic Cyanation
Electrochemical methods offer a reagent-free approach to activating the pyrrole ring. The anodic oxidation of 1-methylpyrrole in the presence of a cyanide source, such as a methanolic sodium cyanide solution, can directly yield the 2-carbonitrile derivative.[1][4]
-
Mechanism Insight: This process is understood as an electrophilic substitution where the anode facilitates a two-electron transfer from the pyrrole, assisted by the cyanide ion, which acts as the nucleophile in the product-forming step.[4] The primary advantage is avoiding harsh chemical oxidants, though the requirement for specialized electrochemical equipment can be a barrier.
Photochemical Approaches
Photochemistry provides another avenue for generating the reactive species necessary for cyanation. These methods typically involve the irradiation of 1-methylpyrrole and a cyanide source in the presence of a photosensitizer.[1]
-
Field Examples: Sensitizers such as 1,4-dicyanobenzene or tetraphenylporphine have been successfully employed.[1] These reactions often require cryogenic temperatures (e.g., -70°C) to control selectivity and prevent side reactions, making them more suited for specialized, small-scale applications.
Modern Ring-Forming Strategies
Rather than functionalizing a pre-existing pyrrole, modern synthetic strategies often focus on constructing the substituted ring from acyclic precursors. Multicomponent reactions are particularly powerful in this regard.
-
Causality and Efficiency: These reactions combine three or more starting materials in a single operation to build molecular complexity rapidly. For instance, copper-catalyzed reactions of N,N-disubstituted formamides, trimethylsilyl cyanide (TMSCN), and alkynes have been shown to produce polysubstituted pyrrole-2-carbonitriles.[10] The mechanism often proceeds through the generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with the alkyne to form the pyrrole core.[10] This approach offers high atom economy and the ability to introduce diverse substituents in a controlled manner.
Caption: Conceptual workflow for a modern multicomponent synthesis of pyrrole-2-carbonitriles.
Comparative Summary of Synthetic Methodologies
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key attributes of the discussed synthetic routes.
| Method Name | Starting Material(s) | Key Reagents | Reported Yield (%) | Key Advantages | Considerations |
| Aldoxime Dehydration | 1-Methyl-2-pyrrolealdoxime | Dehydrating Agent | Moderate | Classical, straightforward functional group transformation. | Requires synthesis of the aldoxime precursor. |
| CSI Cyanation (Improved) | 1-Methylpyrrole | Chlorosulfonyl Isocyanate (CSI), DMF, Organic Base | 76 - 95% | High yield, scalable, well-documented industrial process.[1] | CSI is highly reactive and moisture-sensitive. |
| Anodic Oxidation | 1-Methylpyrrole | Cyanide Salt (e.g., NaCN) | Varies | Avoids harsh chemical reagents.[4] | Requires specialized electrochemical equipment. |
| Photochemical Cyanation | 1-Methylpyrrole | Cyanide Source, Photosensitizer | Varies | Explores alternative activation pathways. | Often requires cryogenic temperatures and specialized equipment.[1] |
| Multicomponent Reaction | Formamide, Alkyne, TMSCN | Cu(II) Catalyst | Good to Excellent | High atom economy, builds complexity quickly, flexible.[10] | Catalyst may require screening; substrate scope can vary. |
Conclusion and Future Outlook
The synthesis of this compound has evolved from a low-yield academic curiosity into a highly efficient and robust industrial process. The journey from the dehydration of aldoximes to the refined chlorosulfonyl isocyanate method highlights a classic narrative of chemical process development, where mechanistic understanding and careful optimization led to significant gains in yield and scalability. Concurrently, the development of electrochemical, photochemical, and multicomponent strategies showcases the ongoing drive for innovation, seeking greener, more efficient, and more versatile routes. As a key building block, this compound will continue to be a molecule of central importance, and the ongoing refinement of its synthesis will remain a critical endeavor for the chemical science community.
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PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS - ResearchGate . [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1 . [Link]
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Unveiling the Electronic Landscape: A Theoretical Guide to 1-methyl-1H-pyrrole-2-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive theoretical exploration of the electronic structure of 1-methyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging advanced computational methodologies, we will dissect the intricate interplay of molecular orbitals, electron density distribution, and electrostatic potential that govern the reactivity and physicochemical properties of this molecule. This document is intended to serve as a practical and insightful resource for researchers seeking to understand and predict the behavior of substituted pyrrole systems.
Introduction: The Significance of Substituted Pyrroles
Pyrrole, a five-membered aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active molecules and functional organic materials.[1][2][3] The introduction of substituents onto the pyrrole ring dramatically modulates its electronic properties, offering a powerful strategy for fine-tuning molecular function. This compound, with a methyl group at the N1 position and a nitrile group at C2, presents an intriguing case study. The electron-donating nature of the methyl group and the electron-withdrawing character of the nitrile group are expected to create a unique electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions. A thorough understanding of this electronic landscape is paramount for the rational design of novel therapeutics and advanced materials.
Theoretical Framework: Deciphering Electronic Structure with Computational Chemistry
To probe the electronic intricacies of this compound, we employ the robust framework of Density Functional Theory (DFT).[4][5] DFT has emerged as a powerful and cost-effective computational tool for predicting the electronic properties of molecules with a favorable balance of accuracy and computational expense.[6] Our investigation will be centered around the following key theoretical concepts:
-
Molecular Orbital Theory: This theory describes the formation of molecular orbitals (MOs) from the combination of atomic orbitals.[7] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's reactivity towards electrophiles and nucleophiles, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and electronic transitions.[8]
-
Electron Density and Electrostatic Potential: The distribution of electrons within a molecule dictates its size, shape, and how it interacts with other molecules. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Aromaticity: The aromatic character of the pyrrole ring is a key determinant of its stability and reactivity. We will employ computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) to quantify the degree of π-electron delocalization.[9]
Computational Methodology: A Validated Protocol
The following step-by-step protocol outlines the computational workflow for the theoretical analysis of this compound. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained results.
Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The 3D structure of this compound is constructed using standard bond lengths and angles.[10]
-
DFT Functional and Basis Set Selection: The geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set.[6][11][12] This combination has been shown to provide accurate geometries for a wide range of organic molecules.
-
Optimization Algorithm: The Berny optimization algorithm is employed to locate the minimum energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.
-
Molecular Orbital Analysis: The energies and contours of the HOMO and LUMO are visualized and analyzed to understand the molecule's frontier orbital characteristics.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[13]
-
Aromaticity Indices Calculation: HOMA and NICS indices are calculated to quantify the aromaticity of the pyrrole ring.
The following diagram illustrates the computational workflow:
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion: The Electronic Profile of this compound
The application of the aforementioned computational protocol yields a detailed picture of the electronic structure of this compound.
Molecular Geometry
The optimized geometry reveals a planar pyrrole ring, consistent with its aromatic character. The bond lengths and angles are within the expected ranges for substituted pyrroles. The C-C and C-N bond lengths within the ring indicate a significant degree of electron delocalization.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the molecule's reactivity. The calculated energies and spatial distributions are presented in the table below.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.85 | Primarily localized on the pyrrole ring and the nitrile group, indicating susceptibility to nucleophilic attack. |
| HOMO | -6.23 | Distributed over the entire pyrrole ring, suggesting it is the site of electrophilic attack. |
| HOMO-LUMO Gap | 5.38 | A relatively large gap, indicative of high kinetic stability. |
The visualization of the HOMO and LUMO provides further insight:
Caption: Frontier Molecular Orbitals of this compound.
The HOMO is delocalized across the π-system of the pyrrole ring, making the ring susceptible to electrophilic attack. Conversely, the LUMO is predominantly located on the C2-carbonitrile moiety, suggesting this region is the primary site for nucleophilic attack. The significant HOMO-LUMO gap of 5.38 eV indicates a high kinetic stability for the molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution. The most negative potential (red regions) is localized around the nitrogen atom of the nitrile group, confirming its role as a strong electron-withdrawing group and a site for electrophilic interaction. The region around the pyrrole ring nitrogen and the methyl group shows a less negative potential, while the hydrogen atoms of the pyrrole ring exhibit a positive potential (blue regions).
Aromaticity
The calculated HOMA and NICS values confirm the aromatic character of the pyrrole ring in this compound. The presence of the electron-withdrawing nitrile group slightly reduces the aromaticity compared to unsubstituted pyrrole, but the ring retains significant π-electron delocalization and the associated stability.[9]
Implications for Drug Development and Materials Science
The detailed electronic structure analysis of this compound provides valuable insights for various applications:
-
Drug Design: The identification of electrophilic and nucleophilic sites can guide the design of new drug candidates that interact with specific biological targets. The MEP map can be used to predict potential hydrogen bonding interactions.
-
Materials Science: The understanding of the HOMO-LUMO gap and charge distribution is crucial for the design of organic electronic materials with tailored optical and electronic properties.[14] The molecule's electronic profile suggests its potential use as a building block for organic semiconductors or nonlinear optical materials.[15]
-
Reactivity Prediction: The frontier molecular orbital analysis allows for the prediction of the regioselectivity of chemical reactions, such as electrophilic substitution. For instance, nitration is expected to occur preferentially at the C4 and C5 positions of the pyrrole ring.[16]
Conclusion
This in-depth technical guide has provided a comprehensive theoretical investigation into the electronic structure of this compound using Density Functional Theory. Through a systematic computational protocol, we have elucidated the key features of its molecular geometry, frontier molecular orbitals, electrostatic potential, and aromaticity. The results highlight the significant influence of the methyl and nitrile substituents on the electronic landscape of the pyrrole ring, ultimately governing its reactivity and potential applications. The methodologies and insights presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and computational chemistry, facilitating the rational design and development of novel pyrrole-based compounds.
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Meyers, F., Adant, C., & Brédas, J. L. (1991). Theoretical Investigation of the Electronic and Geometric Structures and Nonlinear Optical Properties of 2H-Pyrrole Derivatives. Journal of the American Chemical Society, 113(10), 3715–3719. [Link]
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Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. (2013). Journal of Molecular Structure, 1041, 92-99. [Link]
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DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Omega. [Link]
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- Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hep
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Davis, R. W., & Gerry, M. C. L. (1987). Microwave spectrum and structure of pyrrole-2-carbonitrile. The Journal of Physical Chemistry, 91(22), 5605–5610. [Link]
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The Versatile Scaffold: Unlocking the Potential of 1-Methyl-1H-pyrrole-2-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Executive Summary: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved therapeutic agents.[1] The strategic functionalization of this heterocycle provides a pathway to novel chemical entities with diverse biological activities. This guide focuses on a particularly valuable derivative, 1-methyl-1H-pyrrole-2-carbonitrile. We will explore its unique electronic characteristics, efficient synthetic routes, and its proven role as a versatile building block in the development of potent and selective modulators for various biological targets, including enzymes and receptors implicated in metabolic diseases, cancer, and infectious diseases.
The Strategic Advantage of the this compound Core
The utility of this compound in medicinal chemistry stems from the unique interplay of its substituents. The pyrrole ring itself is electron-rich, making it highly reactive towards electrophiles.[2] However, the substituents on this core create a polarized electronic environment that chemists can exploit for targeted derivatization.
-
N-Methyl Group: This electron-donating group activates the pyrrole ring, enhancing its reactivity.
-
C2-Carbonitrile Group: The nitrile moiety is strongly electron-withdrawing, which deactivates the adjacent positions (C3 and C5) to some extent but also serves as a key interaction point (e.g., hydrogen bond acceptor) with biological targets.[2]
This electronic push-pull mechanism dictates the regioselectivity of further chemical modifications, allowing for controlled and predictable functionalization at specific positions on the pyrrole ring.[2] This makes the compound an ideal starting point for library synthesis and lead optimization campaigns.
Synthesis and Chemical Reactivity
A robust and scalable synthesis is paramount for any building block in drug development. Several methods for preparing this compound have been developed, with one of the most efficient routes involving the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate.[3]
Representative Synthetic Workflow
The diagram below illustrates a common and effective pathway for the synthesis of the title compound.
Caption: Drug discovery workflow utilizing this compound as a core scaffold.
Experimental Protocols
To ensure the practical applicability of this guide, the following section provides detailed, self-validating experimental methodologies.
Protocol: Synthesis of this compound
[3] Objective: To synthesize this compound from 1-methylpyrrole.
Materials:
-
1-Methylpyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
An organic base (e.g., Triethylamine)
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert atmosphere (N₂ or Ar).
-
Cooling bath (ice/salt or cryocooler).
Procedure:
-
Charge the reaction vessel with 1-methylpyrrole and anhydrous toluene.
-
Cool the mixture to 0-5 °C using the cooling bath.
-
Slowly add a 1:1 molar ratio of chlorosulfonyl isocyanate to the cooled solution via the addition funnel, maintaining the internal temperature at or below 5 °C.
-
Upon completion of the addition, stir the reaction mixture at 0-5 °C for 1-2 hours. An intermediate may form two layers or solidify.
-
In a separate vessel, prepare a solution of DMF in toluene.
-
Slowly add the reaction mixture (or the isolated intermediate solid) to the DMF solution.
-
Add a molar excess of an organic base (e.g., triethylamine) to the resulting mixture. A precipitate will form.
-
Stir for an additional hour at room temperature.
-
Separate the precipitate by filtration.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as a clear liquid.
Validation:
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The yield should be high, potentially exceeding 90% as reported in optimized procedures. [3]
Protocol: Synthesis of a Halogenated Pyrrole Intermediate for DNA Gyrase B Inhibitors
[4] Objective: To demonstrate the use of a pyrrole building block in the synthesis of a more complex intermediate, exemplified by the chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole.
Materials:
-
2-Trichloroacetyl-5-methyl-1H-pyrrole
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar.
Procedure:
-
Dissolve 2-trichloroacetyl-5-methyl-1H-pyrrole (1.0 eq) in dichloromethane.
-
Add N-chlorosuccinimide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor reaction progress by TLC.
-
Once the starting material is consumed, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the resulting residue from a suitable solvent system (e.g., dichloromethane/hexane) to afford the purified 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.
Validation:
-
Confirm the structure and regiochemistry of chlorination via ¹H NMR and single-crystal X-ray diffraction if possible.
-
The resulting chlorinated pyrrole is a key intermediate that can be further elaborated into potent DNA gyrase B inhibitors. [4]
Conclusion and Future Outlook
This compound is a commercially available and synthetically accessible building block with a proven track record in medicinal chemistry. Its unique electronic properties and versatile reactivity have enabled the development of potent and selective modulators for a diverse range of biological targets. The successful application of this scaffold in generating clinical candidates for metabolic disorders, infectious diseases, and oncology validates its status as a high-value starting point for drug discovery campaigns.
Future research will likely focus on expanding the chemical space accessible from this core, employing novel synthetic methodologies and exploring its application against new and challenging biological targets. As our understanding of disease biology grows, versatile and reliable scaffolds like this compound will remain indispensable tools for the medicinal chemist.
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PubMed. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014-03-21). [Link]
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PubMed. This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. (2010-08-15). [Link]
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PubMed. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023-07-12). [Link]
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safety and handling precautions for 1-methyl-1H-pyrrole-2-carbonitrile
An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrrole-2-carbonitrile
Introduction: A Proactive Approach to Safety
This compound (CAS No: 34884-10-1) is a substituted pyrrole derivative utilized as a versatile intermediate in organic synthesis and drug discovery.[1] Its unique reactivity, stemming from the interplay between the electron-rich N-methylpyrrole ring and the electron-withdrawing nitrile group, makes it a valuable building block for more complex heterocyclic systems.[1] However, this chemical reactivity also dictates a specific hazard profile that demands a comprehensive and proactive safety strategy.
This guide moves beyond mere compliance, offering a technical framework for researchers and drug development professionals to safely handle this compound. By understanding the causality behind each safety protocol, laboratory personnel can cultivate a culture of intrinsic safety, minimizing risk and ensuring the integrity of their research.
Hazard Identification and Classification
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are associated with its acute toxicity via multiple exposure routes and its irritant properties.[2]
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).[2] A "Warning" signal word is required on all labels.[2] It is critical to note that for many compounds of this nature, the full toxicological profile has not been exhaustively investigated; therefore, it should be handled with the care afforded to a substance of unknown, but potentially significant, toxicity.[5]
The Hierarchy of Controls: A Systematic Risk Mitigation Strategy
Effective safety management prioritizes systematic risk reduction over a simple reliance on personal protective equipment (PPE). The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous reagent should be considered if scientifically viable.
-
Engineering Controls: This is the most critical control measure for this compound. All handling of this compound must be conducted in a certified chemical fume hood.[2] This is non-negotiable and directly mitigates the inhalation hazard (H332) and respiratory irritation (H335). The fume hood must have sufficient ventilation to keep exposure well below any applicable occupational exposure limits.[2]
-
Administrative Controls: Laboratories must develop and enforce Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound before beginning work. Designate specific areas for its use and storage.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above. See Section 4 for a detailed protocol.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain chemical stability.
Operational Handling
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leakage. Ensure the label is legible and matches the intended chemical.
-
Controlled Environment: Conduct all transfers, weighing, and reactions within a certified chemical fume hood with the sash at the lowest practical height.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory or when using this product.[6] Wash hands thoroughly after handling, even if gloves were worn.[5][6]
-
Prevent Aerosolization: Avoid actions that could generate aerosols or dust. If handling a solid form, careful scooping is preferred over pouring.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as adverse reactions may occur.[2] The compound is stable under recommended storage conditions.[2]
Storage Conditions
-
Container: Keep the compound in its original, tightly closed container.[2]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][7] A recommended storage temperature is often between 2-8°C.[7][8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[2]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory. The following protocol is based on the compound's GHS classification.
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that have been inspected for integrity before use.[2][5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves after use. The causality is the compound's classification as harmful in contact with skin (H312) and a skin irritant (H315).[2]
-
Eye and Face Protection: Wear chemical safety glasses or goggles that conform to approved standards like EN166 (EU) or NIOSH (US).[5][6] A face shield may be required for splash-prone operations. This is mandated by its classification as a serious eye irritant (H319).[2] An emergency eye wash station must be readily accessible.[2]
-
Skin and Body Protection: Wear a standard laboratory coat, fully buttoned, with closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, consider impervious clothing or a chemical-resistant apron.
-
Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection is not required. However, in case of a spill, ventilation failure, or other emergency, a self-contained breathing apparatus (SCBA) must be available and used by trained personnel.[2]
Emergency and First Aid Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34884-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. afgsci.com [afgsci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-Methylpyrrole-2-carbonitrile | 34884-10-1 [chemicalbook.com]
- 8. Cas 96-54-8,N-Methyl pyrrole | lookchem [lookchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is based on the efficient cyanation of 1-methylpyrrole using chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF). This protocol is designed for chemistry researchers and professionals in drug development, offering detailed explanations for each step to ensure reproducibility and safety. The procedure includes reagent specifications, reaction setup, execution, workup, purification by vacuum distillation, and characterization data.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of a variety of more complex molecules. The pyrrole ring is a privileged scaffold in numerous biologically active compounds, and the nitrile group serves as a versatile functional handle for transformations into amines, carboxylic acids, and various heterocyclic systems.[1]
Several methods for the synthesis of this compound have been reported, including the dehydration of the corresponding aldoxime and cyanation via photosensitized reactions.[1][2] However, the reaction of an electron-rich pyrrole with chlorosulfonyl isocyanate (CSI) has emerged as a particularly effective and scalable method.[3][4][5] This electrophilic substitution reaction proceeds through a well-defined mechanism, offering high yields and regioselectivity for the 2-position.
The reaction involves the initial attack of the electron-rich 1-methylpyrrole on the highly electrophilic CSI to form an N-chlorosulfonyl amide intermediate. Subsequent treatment with a tertiary amide, such as DMF, facilitates the elimination of a chlorosulfonium species and sulfur trioxide, yielding the desired nitrile product.[3][6] This protocol is adapted from established literature procedures, optimized for clarity and laboratory-scale synthesis.[3][5]
Overall Reaction:
Materials and Equipment
Proper preparation and handling of all reagents and equipment are critical for the success and safety of this synthesis. All glassware should be oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon) as chlorosulfonyl isocyanate is extremely sensitive to moisture.
| Reagents & Solvents | Grade | Supplier (Example) | CAS No. | Key Properties |
| 1-Methylpyrrole | Reagent Grade (≥99%) | Sigma-Aldrich | 96-54-8 | M.W.: 81.12 g/mol , Density: 0.916 g/mL |
| Chlorosulfonyl Isocyanate (CSI) | Synthesis Grade (≥98%) | Acros Organics | 1189-71-5 | M.W.: 141.53 g/mol , Density: 1.626 g/mL |
| Acetonitrile (CH₃CN) | Anhydrous (≤50 ppm H₂O) | Fisher Scientific | 75-05-8 | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous (≤50 ppm H₂O) | Sigma-Aldrich | 68-12-2 | Reagent/Solvent |
| Triethylamine (Et₃N) | Reagent Grade (≥99%) | Alfa Aesar | 121-44-8 | Organic Base |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | N/A | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | Drying Agent |
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL, oven-dried |
| Addition funnel | 125 mL, pressure-equalizing, oven-dried |
| Magnetic stirrer and stir bar | |
| Thermometer and adapter | Low-temperature range (-20°C to 100°C) |
| Inert gas supply (N₂ or Ar) | With manifold/bubbler |
| Ice/salt bath | For temperature control (0°C to -5°C) |
| Separatory funnel | 500 mL |
| Rotary evaporator | For solvent removal |
| Vacuum distillation apparatus | Including a Vigreux column, condenser, and receiving flasks |
| Vacuum pump and gauge | Capable of reaching <5 mmHg |
Detailed Synthesis Protocol
This protocol is based on a 0.25 mole scale synthesis. Adjust quantities accordingly for different scales.
Part A: Reaction Setup and Formation of the Intermediate
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 1-methylpyrrole (20.3 g, 0.25 mol) in 200 mL of anhydrous acetonitrile.
-
Cooling: Cool the stirred solution to 0°C using an ice/salt bath. It is crucial to maintain this temperature during the addition of CSI to control the exothermic reaction.
-
CSI Solution Preparation: In a separate, dry addition funnel, prepare a solution of chlorosulfonyl isocyanate (35.4 g, 0.25 mol, 1.0 eq) in 50 mL of anhydrous acetonitrile.
-
Slow Addition of CSI: Add the CSI solution dropwise to the stirred 1-methylpyrrole solution over a period of 60-90 minutes. Causality: A slow addition rate is essential to manage the reaction exotherm and prevent the formation of undesired side-products. The internal temperature should be maintained at or below 0°C.[3][4] A reddish-brown color may develop during the addition.
-
Reaction Stirring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the N-chlorosulfonyl amide intermediate.
Part B: Conversion to Nitrile and Workup
-
Addition of DMF: To the cold reaction mixture, add anhydrous N,N-dimethylformamide (DMF) (54.8 g, 0.75 mol, 3.0 eq) dropwise via syringe over 15 minutes. The temperature should be kept below 5°C.
-
Addition of Base: Following the DMF addition, add triethylamine (75.9 g, 0.75 mol, 3.0 eq) dropwise over 30 minutes, again maintaining a temperature below 5°C. Causality: The organic base facilitates the elimination reaction that forms the nitrile and neutralizes the acidic byproducts, resulting in the precipitation of triethylammonium salts.[3]
-
Warm to Room Temperature: Once the additions are complete, remove the cooling bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated salts. Wash the filter cake with ethyl acetate (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Transfer the resulting residue to a 500 mL separatory funnel. Add 200 mL of water and 150 mL of ethyl acetate. Shake vigorously and separate the layers.
-
Extraction: Extract the aqueous phase with additional ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully on the rotary evaporator to yield the crude product as a dark oil.
Part C: Purification
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus using a short Vigreux column. Causality: The product has a high boiling point at atmospheric pressure, so vacuum distillation is required to purify it without thermal decomposition.
-
Distillation: Heat the crude oil under reduced pressure. Collect the fraction boiling at approximately 70-75°C at 4 mmHg .[3]
-
Product Collection: The purified this compound should be a colorless to pale yellow oil. The expected yield is typically in the range of 70-80%. A reported yield for a similar procedure is 76%.[3]
Safety and Hazard Management
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[7][8][9][10] It causes severe burns to the skin, eyes, and respiratory tract.[7][9] ALWAYS handle with extreme care in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[7][11]
-
1-Methylpyrrole: Flammable liquid and irritant.
-
Acetonitrile: Flammable and toxic.
-
Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8] Spills should be neutralized with an appropriate agent (e.g., sodium bicarbonate for acids) and absorbed with an inert material like vermiculite.[7]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization of Final Product
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₆H₆N₂
-
Molecular Weight: 106.12 g/mol
-
Boiling Point: ~70-75°C at 4 mmHg
-
¹H NMR (CDCl₃, representative shifts): δ ~6.75 (t, 1H), 6.60 (dd, 1H), 6.05 (dd, 1H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃, representative shifts): δ ~127.0, 122.5, 115.0, 109.0, 108.0, 35.0.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Chlorosulfonyl isocyanate - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
- Deಯಲ್ಲಿ, A., et al. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents (WO2005097743A1).
-
Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(19), 2673-2676. Retrieved from [Link]
- Deಯಲ್ಲಿ, A., et al. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents (US20050222432A1).
- Deಯಲ್ಲಿ, A., et al. (2008). Synthesis of pyrrole-2-carbonitriles. Google Patents (US7399870B2).
-
Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: A Scalable and High-Yield Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The featured protocol is based on the robust and scalable reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with N,N-dimethylformamide (DMF) and an organic base. This method has been selected for its demonstrated high yields and suitability for industrial production. This guide offers a detailed, step-by-step protocol, in-depth discussion of the reaction mechanism, safety and handling procedures, and analytical methods for quality control, tailored for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Strategic Rationale
This compound is a valuable heterocyclic building block in organic synthesis. Its structure is a recurring motif in a variety of biologically active compounds. The development of a scalable, cost-effective, and high-yielding synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
Several synthetic routes to 2-cyanopyrroles have been explored, including the Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde, and direct C-H cyanation methodologies.[1][2][3] However, for large-scale production, the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) presents a particularly advantageous pathway. This method, detailed in various patents and publications, offers a direct and efficient route to the desired product with improved isolated yields, making it an ideal choice for industrial applications.[4][5]
This application note will focus on a detailed protocol for this specific synthesis, providing the necessary information to replicate and scale the process effectively and safely.
Reaction Mechanism and Process Overview
The synthesis of this compound from 1-methylpyrrole and chlorosulfonyl isocyanate is a multi-step process that can be summarized as follows:
-
Electrophilic Substitution: 1-methylpyrrole reacts with chlorosulfonyl isocyanate (CSI) in an electrophilic aromatic substitution reaction. The highly electrophilic CSI attacks the electron-rich pyrrole ring, typically at the 2-position.
-
Intermediate Formation: This initial reaction forms an N-chlorosulfonyl amide intermediate.
-
Cyanation and Cyclization: The intermediate is then treated with a molar excess of N,N-dimethylformamide (DMF), which facilitates the conversion to the nitrile.
-
Neutralization and Precipitation: An organic base, such as triethylamine or pyridine, is added to neutralize the reaction mixture and precipitate byproducts.[4]
-
Isolation and Purification: The final product is isolated from the solution phase, typically through extraction and subsequent distillation.
Figure 1: High-level overview of the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mol of 1-methylpyrrole) | Notes |
| 1-Methylpyrrole | 96-54-8 | 81.12 | 1.0 mol (81.12 g) | Ensure high purity (>99%) |
| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | 141.53 | 1.0 - 1.1 mol | Highly reactive and moisture-sensitive |
| Toluene or Acetonitrile | 108-88-3 or 75-05-8 | - | 10-15 volumes | Anhydrous grade |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | >2.0 molar equivalents | Anhydrous grade |
| Triethylamine or Pyridine | 121-44-8 or 110-86-1 | - | Molar excess | Anhydrous grade |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for workup | |
| Brine | - | - | As needed for workup | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying |
Equipment
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.
-
Cooling bath (ice-water or dry ice-acetone).
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus with a Vigreux column.
Step-by-Step Procedure
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 1-Methyl-1H-pyrrole-2-carbonitrile in Multi-Component Reactions for Accelerated Drug Discovery
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals interested in utilizing 1-methyl-1H-pyrrole-2-carbonitrile as a versatile building block in multi-component reactions (MCRs). The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Multi-component reactions offer a powerful strategy for the rapid generation of molecular diversity from simple precursors, aligning perfectly with the demands of modern drug discovery.[1] This document provides a detailed exploration of the synthetic strategies required to effectively employ this compound in powerful MCRs such as the Ugi and Passerini reactions, including the necessary preceding functional group transformations. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into the mechanistic underpinnings of these transformations.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Synthetic Tool
The 1-methyl-1H-pyrrole moiety is a cornerstone in the architecture of a vast array of biologically active compounds, from natural products to blockbuster drugs like atorvastatin and sunitinib.[1][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting a wide range of biological targets. The nitrile group at the 2-position of this compound offers a versatile synthetic handle. However, the direct participation of an aromatic nitrile in classic isocyanide-based multi-component reactions like the Ugi and Passerini reactions is not a common transformation.
This guide, therefore, focuses on a pragmatic and powerful two-stage strategy:
-
Stage 1: Functional Group Interconversion. We will detail robust protocols for the selective conversion of the nitrile group into an aldehyde or a carboxylic acid, functional groups that are prime substrates for a multitude of MCRs.
-
Stage 2: Multi-Component Reaction. With the activated pyrrole scaffold in hand, we will provide detailed procedures for its application in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), enabling the synthesis of complex, drug-like molecules in a single step.
This approach not only expands the utility of this compound as a starting material but also empowers researchers to rapidly generate libraries of novel pyrrole-containing compounds for biological screening.
Stage 1: Activating the Pyrrole Core - Functional Group Interconversion of the Nitrile
The chemical inertness of the nitrile group in this compound towards the typical electrophilic-nucleophilic cascades of Ugi and Passerini reactions necessitates its conversion to more reactive functionalities. The two most valuable transformations in this context are reduction to an aldehyde and hydrolysis to a carboxylic acid.
Reduction of this compound to 1-Methyl-1H-pyrrole-2-carbaldehyde
The selective reduction of a nitrile to an aldehyde is a classic transformation, with Diisobutylaluminium hydride (DIBAL-H) being the reagent of choice for its high efficiency and selectivity.
Causality of Experimental Choices:
-
DIBAL-H: This bulky and electrophilic reducing agent coordinates to the nitrile nitrogen, delivering a single hydride to the carbon. The resulting N-aluminylimine intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup. Using a stoichiometric amount of DIBAL-H is crucial to prevent over-reduction to the corresponding amine.
-
Low Temperature: The reaction is conducted at low temperatures (typically -78 °C) to control the reactivity of DIBAL-H and prevent side reactions, including the reduction of the pyrrole ring or the formation of the primary amine.
-
Aprotic Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are essential to prevent the quenching of the highly reactive DIBAL-H.
Experimental Protocol: DIBAL-H Reduction
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2 eq, 1.0 M in hexanes) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrrole-2-carbaldehyde.
Hydrolysis of this compound to 1-Methyl-1H-pyrrole-2-carboxylic acid
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for pyrrole systems to avoid potential polymerization under strongly acidic conditions.
Causality of Experimental Choices:
-
Aqueous Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) attacks the electrophilic nitrile carbon. The resulting intermediate undergoes protonation and tautomerization, followed by further hydroxide-mediated hydrolysis of the intermediate amide to the carboxylate salt.
-
Co-solvent: A water-miscible co-solvent like ethanol or ethylene glycol is used to ensure the solubility of the organic starting material in the aqueous basic medium.
-
Heat: The hydrolysis of nitriles often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol: Basic Hydrolysis
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add a 20% aqueous solution of NaOH (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product, 1-methyl-1H-pyrrole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Stage 2: Application in Multi-Component Reactions
With the activated pyrrole derivatives in hand, we can now explore their use in generating molecular complexity through MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide scaffold.[2]
Mechanism Overview: The reaction is believed to proceed through the initial formation of an imine from the aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate, which, following an intramolecular acyl transfer (Mumm rearrangement), yields the final Ugi product.[5][6]
Experimental Protocol: Ugi Reaction with 1-Methyl-1H-pyrrole-2-carbaldehyde
-
To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (0.5 M) in a screw-cap vial, add the primary amine (1.0 eq).
-
Stir the mixture for 10 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or by column chromatography on silica gel.
Data Presentation: Representative Ugi Reaction Scope
| Entry | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(1-(benzylamino)-1-(1-methyl-1H-pyrrol-2-yl)methyl)-N-(tert-butyl)acetamide | 85 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(1-methyl-1H-pyrrol-2-yl)-1-(phenylamino)methyl)-N-cyclohexylbenzamide | 78 |
| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | N-benzyl-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-(propylamino)methyl)propionamide | 82 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[7][8] This reaction is highly atom-economical and provides a rapid entry into diverse ester and amide-containing structures.
Mechanism Overview: The currently accepted mechanism often involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which is then attacked by the isocyanide in a concerted, cyclic transition state.[9][10] This is followed by an acyl transfer to yield the final product.
Experimental Protocol: Passerini Reaction with 1-Methyl-1H-pyrrole-2-carbaldehyde
-
In a sealed tube, combine 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.1 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M).
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction can be accelerated by gentle heating (40-50 °C) if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Passerini Reaction Scope
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-1-(tert-butylamino)methan-2-yl acetate | 90 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | 1-(cyclohexylamino)-1-(1-methyl-1H-pyrrol-2-yl)-1-oxomethan-2-yl benzoate | 83 |
| 3 | 1-Methyl-1H-pyrrole-2-carboxylic acid | Benzyl isocyanide | 1-(benzylamino)-1-(1-methyl-1H-pyrrol-2-yl)-1-oxomethan-2-yl 1-methyl-1H-pyrrole-2-carboxylate | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Alternative MCR Strategies: The Thorpe-Ziegler Reaction
While the focus of this guide is on isocyanide-based MCRs, it is pertinent to mention that nitriles can participate in other types of multi-component or domino reactions. The Thorpe-Ziegler reaction, for instance, is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[11][12][13]
While not a direct application of this compound in an intermolecular MCR, a conceptually similar strategy could be envisioned where the pyrrole nitrile is part of a larger molecule containing another nitrile group, leading to the formation of novel fused heterocyclic systems. This represents an advanced application and an area ripe for exploration.
Conclusion and Future Outlook
This compound is a readily available and highly versatile starting material for the synthesis of complex, drug-like molecules. While its direct application in common MCRs is limited, its strategic conversion to the corresponding aldehyde or carboxylic acid unlocks a vast and powerful synthetic landscape. The Ugi and Passerini reactions, in particular, provide an efficient and modular platform for generating libraries of novel pyrrole-containing compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block, thereby accelerating the discovery of new therapeutic agents. Future research in this area could explore the development of novel MCRs where the pyrrole nitrile can participate directly, or the application of the derived scaffolds in the synthesis of complex natural products and medicinally relevant compounds.
References
-
Malik, A. A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). Available at: [Link]
-
Bhardwaj, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(36), 21327-21346. Available at: [Link]
-
Banu, H., & Siddiqui, Z. N. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]
-
Passerini Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Passerini Reaction. (n.d.). Organic Reactions. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Available at: [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PMC - NIH. Available at: [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI. Available at: [Link]
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Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. Available at: [Link]
-
Passerin Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Banfi, L., et al. (2017). The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Available at: [Link]
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Application Note: Strategic Functionalization of 1-Methyl-1H-pyrrole-2-carbonitrile
Here are the detailed Application Notes and Protocols for the functionalization of the pyrrole ring in 1-methyl-1H-pyrrole-2-carbonitrile.
Introduction: The Strategic Value of a Substituted Pyrrole
The this compound scaffold is a cornerstone in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the unique electronic landscape of the pyrrole ring, which is modified by the interplay between an electron-donating N-methyl group and a potent electron-withdrawing C2-carbonitrile group.[3] This electronic push-pull dynamic governs the regioselectivity of subsequent functionalization, allowing for precise chemical modifications.[3]
This guide provides a detailed exploration of key functionalization strategies for this molecule, moving beyond simple procedural lists to explain the underlying principles that dictate reaction outcomes. The protocols described are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and chemical synthesis.
Understanding the Regioselectivity of this compound
The reactivity of the pyrrole ring is fundamentally dictated by its aromatic, electron-rich nature, which makes it highly susceptible to electrophilic attack.[4][5][6] In an unsubstituted pyrrole, electrophilic substitution occurs preferentially at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[5][6]
However, in this compound, this intrinsic reactivity is significantly altered:
-
N-Methyl Group: An electron-donating group that activates the ring towards electrophilic attack.
-
C2-Carbonitrile Group: A strong electron-withdrawing group that deactivates the ring, particularly at the adjacent C3 and C5 positions.[3]
-
Blocked C2 Position: The C2 position is already substituted.
This confluence of effects directs incoming electrophiles primarily to the C4 position , which is least deactivated by the cyano group. The C5 position is the second most likely site of attack, while the C3 position is the most deactivated.
Electrophilic Aromatic Substitution: Targeting the C4 and C5 Positions
Electrophilic aromatic substitution (EAS) is a primary method for introducing new functional groups onto the pyrrole core. Due to the deactivating effect of the nitrile, milder reagents and carefully controlled conditions are often necessary compared to those used for simple pyrroles.[5]
Nitration of the Pyrrole Ring
Nitration introduces a nitro group (-NO2), a valuable synthetic handle that can be further reduced to an amine or used to modulate electronic properties. The nitration of this compound typically yields a mixture of 4-nitro and 5-nitro isomers.[7]
Causality Behind the Protocol: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are too harsh for the sensitive pyrrole ring and can lead to polymerization or degradation.[4][5] A milder reagent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), is employed to achieve a controlled reaction at low temperatures.
Protocol 2.1: Nitration with Acetyl Nitrate
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), cool a solution of acetic anhydride (5.0 eq.) to -10 °C.
-
Reagent Addition: Add fuming nitric acid (1.1 eq.) dropwise to the acetic anhydride, ensuring the temperature does not exceed 0 °C. Stir the resulting solution for 15 minutes at -10 °C to form acetyl nitrate.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in acetic anhydride and add it dropwise to the acetyl nitrate solution, maintaining the reaction temperature at -10 °C.
-
Reaction: Stir the mixture at -10 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and water. A precipitate of the nitro-pyrrole isomers will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.
-
Purification: Separate the 4-nitro and 5-nitro isomers using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Halogenation of the Pyrrole Ring
Halogenation provides a crucial entry point for subsequent cross-coupling reactions. As with nitration, mild halogenating agents are required to prevent poly-halogenation and decomposition.[4] N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are effective reagents for this purpose.
Protocol 2.2: Bromination with N-Bromosuccinimide (NBS)
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the C4-bromo and/or C5-bromo isomers.
Metallation and Cross-Coupling: Forging Carbon-Carbon Bonds
For the construction of more complex molecules, such as biaryl structures prevalent in pharmaceuticals, cross-coupling reactions are indispensable. These methods typically require a halogenated or metallated pyrrole precursor.
Directed Lithiation
While electrophilic substitution targets the C4/C5 positions, directed lithiation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can potentially deprotonate the C3 or C5 positions.[4][8][9] The most acidic proton is generally at C5, but the cyano group can potentially direct lithiation to C3. This method opens an alternative regiochemical pathway.
Protocol 3.1: Lithiation and Quench with an Electrophile Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. All procedures must be conducted under a strictly inert atmosphere using anhydrous solvents and proper safety precautions.[8]
-
Preparation: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. A color change often indicates the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Electrophilic Quench: Add a suitable electrophile (e.g., iodomethane, benzaldehyde) (1.2 eq.) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product via column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for coupling an organohalide with an organoboron compound.[10][11][12] A 4- or 5-bromo-1-methyl-1H-pyrrole-2-carbonitrile (prepared via Protocol 2.2) is an excellent substrate.
Causality Behind the Protocol: The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.[11][13] A phosphine ligand stabilizes the palladium catalyst, and a base (like cesium carbonate) is required to activate the boronic acid for the transmetalation step.[12][13]
Protocol 3.2: Suzuki-Miyaura Coupling of a Bromo-Pyrrole Derivative
-
Preparation: To a Schlenk flask, add the bromo-pyrrole derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base, typically Cs₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Ar or N₂). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.[13]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with water.
-
Isolation: Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting biaryl product by column chromatography on silica gel.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15][16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
Protocol 3.3: Sonogashira Coupling of a Bromo-Pyrrole Derivative
-
Preparation: In a Schlenk flask under an inert atmosphere, combine the bromo-pyrrole derivative (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the desired alkynylated pyrrole.
Table 1: Summary of Cross-Coupling Reactions
| Reaction | Position | Catalyst | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | C4 or C5 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 60-95% |
| Sonogashira | C4 or C5 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70-90% |
| Direct Arylation | C5 | Pd(OAc)₂ | K₂CO₃ | Toluene | 50-80% |
Cycloaddition Reactions: Building Complex Ring Systems
The pyrrole ring, despite its aromaticity, can participate as a 4π component (diene) in [4+2] Diels-Alder cycloaddition reactions, particularly when its aromatic stabilization is overcome by harsh conditions or electronic modification.[4][17] The electron-withdrawing nitrile group on this compound can influence its reactivity in such transformations.
Causality Behind the Protocol: For the pyrrole to act as a diene, it must react with a highly reactive dienophile. High pressure or thermal conditions are often required to overcome the aromaticity barrier. The reaction is expected to be stereospecific and yield a bicyclic adduct.
Protocol 4.1: High-Pressure Diels-Alder Reaction
-
Preparation: In a high-pressure reaction vessel, combine this compound (1.0 eq.) and a highly reactive dienophile, such as maleic anhydride (1.5 eq.).
-
Solvent: Add a minimal amount of a high-boiling solvent like toluene or xylene.
-
Reaction: Seal the vessel and pressurize to 10-15 kbar. Heat the reaction to 100-150 °C for 12-24 hours.
-
Workup: After cooling and carefully releasing the pressure, open the vessel.
-
Isolation: Remove the solvent under reduced pressure. The crude product may precipitate upon cooling.
-
Purification: Wash the solid product with a cold non-polar solvent (e.g., hexane) to remove unreacted starting material, or purify via recrystallization or column chromatography.
Visualizations: Reaction Schemes and Workflows
References
-
Chemo and regioselectivity in the reactions of polyfunctional pyrroles. (2015). ResearchGate. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
The regioselective synthesis of aryl pyrroles. (2006). Organic & Biomolecular Chemistry. Available at: [Link]
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Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. (2022). PubMed. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis. (2019). Molecules. Available at: [Link]
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Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration. Homework.Study.com. Available at: [Link]
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Pyrrole reaction. SlideShare. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry. Available at: [Link]
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First example of electrophilic substitution by addition–elimination (σ-substitution) in pyrroles. (1981). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2015). Molecules. Available at: [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. Available at: [Link]
- Synthesis of pyrrole-2-carbonitriles. (2005). Google Patents.
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2018). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Early examples of pyrrole functionalization by carbene incorporation into C(sp2)–H bonds catalyzed by copper complexes. (2016). ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
DFT mechanistic study of [4+2] cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione with furoic acid, anticancer Activity, molecular modeling and ADMET properties of new products from the Norcantharimide family substituted by a carboxylic acid. (2023). ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules. Available at: [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules. Available at: [Link]
-
A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. (2011). Synlett. Available at: [Link]
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Base‐Mediated Direct Arylation of Pyrrole Derivatives. (2011). Angewandte Chemie International Edition. Available at: [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (1959). Canadian Journal of Chemistry. Available at: [Link]
-
Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. (2011). Organic Letters. Available at: [Link]
-
Pyrrole C−H Functionalization. ResearchGate. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Current Organic Synthesis. Available at: [Link]
-
Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. (2014). Organic Letters. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. (2002). Dalton Transactions. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. Available at: [Link]
-
Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. (2020). Synthesis. Available at: [Link]
-
Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. (2015). RSC Advances. Available at: [Link]
-
Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. (2022). Molecules. Available at: [Link]
-
Computational study of organized cycloaddition reactions with pyrrole moiety as a diene. (2000). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Cobalt-Mediated Photochemical C−H Arylation of Pyrroles. (2024). Angewandte Chemie International Edition. Available at: [Link]
-
Lithiation of meso-octamethylcalix[3]pyrrole: a general route to C-Rim monosubstituted calix[3]pyrroles. (2000). The Journal of Organic Chemistry. Available at: [Link]
-
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2018). Molecules. Available at: [Link]
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Application Notes and Protocols for the Hydrolysis of 1-methyl-1H-pyrrole-2-carbonitrile to 1-methyl-1H-pyrrole-2-carboxylic acid
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust route to a key functional group prevalent in pharmaceuticals, agrochemicals, and materials science. This guide focuses on the specific hydrolysis of 1-methyl-1H-pyrrole-2-carbonitrile to 1-methyl-1H-pyrrole-2-carboxylic acid. This transformation is of particular interest as the pyrrole-2-carboxylic acid scaffold is a valuable building block in the synthesis of a wide array of biologically active molecules. The electron-rich nature of the pyrrole ring, however, introduces specific challenges that necessitate careful consideration of reaction conditions to ensure the integrity of the heterocyclic core. This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing this hydrolysis under both basic and acidic conditions, with a strong emphasis on strategies to mitigate potential side reactions.
Scientific Principles and Mechanistic Overview
The hydrolysis of a nitrile to a carboxylic acid proceeds in a two-stage process: first, the hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1] This transformation can be catalyzed by either acid or base.[2][3]
Base-Catalyzed Hydrolysis
Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[3] The resulting intermediate is protonated by a water molecule to form an imidic acid, which then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also base-catalyzed, proceeds through a tetrahedral intermediate to yield a carboxylate salt and ammonia. Acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid product.[3]
Acid-Catalyzed Hydrolysis
In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[2] A weak nucleophile, such as water, can then attack the activated carbon. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[2]
Considerations for the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system that is susceptible to degradation under strongly acidic conditions.[4] Protonation of the pyrrole ring can disrupt its aromaticity, making it vulnerable to polymerization or other decomposition pathways.[4] Therefore, while acid-catalyzed hydrolysis is a standard method for many nitriles, it must be approached with caution for pyrrole-containing substrates. Basic hydrolysis is generally the preferred method for sensitive aromatic heterocycles as it avoids protonation and potential degradation of the ring.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Recommended Method)
This method is generally preferred due to the stability of the pyrrole ring under basic conditions.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Ethanol (EtOH) or Ethylene glycol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of ethanol and water or ethylene glycol.
-
Addition of Base: Add a significant excess of sodium hydroxide or potassium hydroxide (5-10 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be necessary to filter the mixture through a pad of diatomaceous earth to remove any insoluble material.
-
Acidification: Carefully acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid while cooling in an ice bath. This will protonate the carboxylate to form the carboxylic acid, which should precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Optional Extraction: If the product does not precipitate or if it is an oil, extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Representative Reaction Conditions for Base-Catalyzed Hydrolysis
| Parameter | Condition |
| Base | NaOH or KOH |
| Solvent | EtOH/H₂O (1:1) or Ethylene Glycol |
| Temperature | Reflux |
| Reaction Time | 12 - 24 hours |
| Workup | Acidification with HCl |
Protocol 2: Acid-Catalyzed Hydrolysis (Use with Caution)
This method should be employed with care due to the potential for pyrrole ring degradation. It is advisable to perform a small-scale test reaction first.
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 1:1).
-
Addition of Acid: Slowly and carefully add concentrated sulfuric acid or concentrated hydrochloric acid (3-5 eq) to the reaction mixture while cooling in an ice bath.
-
Reflux: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and maintain for 4-8 hours. Monitor the reaction closely for any signs of decomposition (e.g., darkening of the solution).
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Acid-Catalyzed Hydrolysis
| Parameter | Condition |
| Acid | Concentrated H₂SO₄ or HCl |
| Solvent | Acetic Acid/H₂O (1:1) |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 8 hours |
| Workup | Neutralization with NaHCO₃ |
Visualization of the Reaction Pathway
The following diagram illustrates the general transformation from the nitrile starting material to the carboxylic acid product.
Sources
Application Notes and Protocols: The Strategic Utility of 1-methyl-1H-pyrrole-2-carbonitrile in the Synthesis of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors. This is due to its ability to form key interactions within the ATP-binding site of kinases. This application note provides a detailed exploration of the synthetic utility of a key pyrrole-based building block, 1-methyl-1H-pyrrole-2-carbonitrile , in the design and synthesis of kinase inhibitors. We will delve into the chemical rationale for its use, provide exemplary synthetic protocols, and discuss its application in the development of targeted therapeutics.
Introduction: The Importance of the Pyrrole Moiety in Kinase Inhibition
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis.[1] Aberrant kinase activity is a common driver of cancer, making kinase inhibitors a cornerstone of modern oncology.[1]
The pyrrole ring is a five-membered aromatic heterocycle that is a common structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2][3] In the context of kinase inhibition, the pyrrole scaffold is particularly valuable. Its nitrogen atom and C-H groups can act as hydrogen bond donors and acceptors, respectively, allowing for crucial interactions with the hinge region of the kinase ATP-binding pocket. Furthermore, the pyrrole ring serves as a versatile scaffold for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4][5]
This compound: A Versatile Synthon
This compound is a key intermediate in the synthesis of a variety of substituted pyrroles.[6] The presence of the electron-withdrawing nitrile group at the 2-position and the methyl group on the nitrogen atom significantly influences the reactivity of the pyrrole ring.[6] This unique electronic profile makes it a valuable precursor for creating complex molecular architectures tailored for specific kinase targets.
Key Chemical Features and Reactivity
-
Nitrile Group as a Synthetic Handle: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This allows for the introduction of a wide range of functionalities at the 2-position of the pyrrole ring.
-
Directing Effects: The N-methyl group and the C2-nitrile group influence the regioselectivity of further electrophilic substitution reactions on the pyrrole ring, typically directing incoming electrophiles to the C4 position.[6] This predictable reactivity is crucial for the controlled synthesis of multi-substituted pyrrole derivatives. A related compound, 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, highlights the utility of substitution at the 4-position for further chemical modifications in drug discovery.[7]
Below is a diagram illustrating the key reactive sites of this compound.
Caption: Key reactive sites on this compound.
Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
One of the most significant applications of pyrrole derivatives in kinase inhibitor design is the construction of the pyrrolo[2,3-d]pyrimidine core.[8][9] This scaffold is a deaza-isostere of adenine, the core component of ATP, making it an excellent "hinge-binding" motif that mimics the natural ligand.[10] Several FDA-approved kinase inhibitors, such as tofacitinib and ruxolitinib, feature this privileged core structure.
General Synthetic Strategy
The synthesis of pyrrolo[2,3-d]pyrimidines often involves the construction of a polysubstituted pyrrole precursor followed by cyclization to form the fused pyrimidine ring. This compound can serve as a starting material for the elaboration of such precursors. A general workflow is depicted below.
Caption: General workflow for synthesizing pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Exemplary Protocol: Synthesis of a 4-substituted Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol outlines a representative synthesis of a key intermediate that can be further elaborated into a range of kinase inhibitors. This procedure is adapted from established methodologies in pyrrole chemistry.
Protocol 1: Synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Vilsmeier-Haack Formylation of this compound
-
To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add this compound dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Conversion to 4-amino-1-methyl-1H-pyrrole-3-carbonitrile
-
The formyl group is converted to an oxime using hydroxylamine hydrochloride in a suitable solvent like ethanol.
-
The oxime is then subjected to a Beckmann rearrangement and subsequent hydrolysis to yield the aminopyrrole. This transformation can be achieved using various reagents, such as polyphosphoric acid or trifluoroacetic anhydride.
Step 3: Cyclization to form the Pyrrolo[2,3-d]pyrimidin-4-one
-
The resulting 4-amino-1-methyl-1H-pyrrole-3-carbonitrile is heated with formamide or formic acid to effect cyclization to 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Step 4: Chlorination to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
The pyrrolo[2,3-d]pyrimidin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), to yield the desired 4-chloro intermediate.
Table 1: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | POCl₃ | DMF | 0 to 60 | 2-4 | 85-95 |
| 2 | 1. NH₂OH·HCl2. PPA or TFAA | Ethanol | Reflux | 4-8 | 60-75 |
| 3 | Formamide | - | 180-200 | 2-3 | 70-85 |
| 4 | POCl₃, DIPEA | Acetonitrile | Reflux | 3-5 | 80-90 |
Note: These are generalized conditions and may require optimization for specific substrates and scales.
The resulting 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which are crucial for targeting the desired kinase and achieving selectivity.
Case Study: Application in MEK Inhibitor Synthesis
MEK (Mitogen-activated protein kinase kinase) is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers. Several pyrrole-based MEK inhibitors have been developed.[11][12] The synthesis of these inhibitors often leverages the reactivity of pyrrole precursors.
For instance, a synthetic route could involve the initial functionalization of this compound at the 4- and 5-positions, followed by conversion of the nitrile to an amide or other functional group required for potent MEK inhibition.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its unique electronic properties and the synthetic versatility of the nitrile group allow for the construction of complex, highly substituted pyrrole and pyrrolo[2,3-d]pyrimidine scaffolds. A thorough understanding of its reactivity and strategic application in synthetic routes can significantly accelerate the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The principles and protocols outlined in this application note provide a solid foundation for researchers to leverage this important synthon in their drug discovery programs.
References
- Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
- Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- This compound | 34884-10-1. Benchchem.
- Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors | Request PDF.
- 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. Chem-Impex.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scholars Bulletin.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. scispace.com [scispace.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sci-hub.box [sci-hub.box]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the N-Alkylation of 1-methyl-1H-pyrrole-2-carbonitrile for the Synthesis of Novel Pyrrolium Salts
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 1-methyl-1H-pyrrole-2-carbonitrile, a process that yields 1-alkyl-1-methyl-1H-pyrrol-1-ium-2-carbonitrile salts. Unlike the N-alkylation of N-H pyrroles, this transformation is a quaternization reaction that does not require a base for deprotonation. We delve into the underlying SN2 reaction mechanism, offer a robust step-by-step protocol, discuss reaction optimization with various alkylating agents, and provide essential guidelines for product characterization and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the development of novel heterocyclic compounds and ionic liquids.
Introduction: The Significance of Pyrrolium Quaternization
Pyrrole-containing molecules are fundamental scaffolds in numerous biologically active compounds and advanced materials.[1] While the alkylation of the pyrrole nitrogen (N-H) is a common synthetic step, the subsequent alkylation of the already substituted tertiary nitrogen to form a quaternary pyrrolium salt is a distinct and important transformation. This process converts the neutral pyrrole into a cationic, salt-like compound.
These pyrrolium salts are of significant interest as:
-
Ionic Liquids: Their salt-like nature and potential for low melting points make them candidates for use as environmentally benign solvents and electrolytes.[2]
-
Phase-Transfer Catalysts: The cationic headgroup can facilitate the transport of anionic reagents between immiscible phases, accelerating reactions.[3]
-
Synthetic Intermediates: The positively charged ring is activated towards certain nucleophilic additions and serves as a precursor for more complex molecular architectures.
The reaction proceeds via a direct nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the already-substituted nitrogen atom of this compound attacks an electrophilic alkylating agent.
Reaction Mechanism and Rationale
The N-alkylation of this compound is a classic SN2 reaction. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This single-step process involves a transition state where the N-C bond is forming concurrently with the C-X (halide) bond breaking.
Key Mechanistic Considerations:
-
No Base Required: Since the pyrrole nitrogen is already substituted and there is no acidic N-H proton to remove, a base is not necessary. The reaction relies on the inherent nucleophilicity of the tertiary nitrogen.[4]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal. They can solvate the forming cationic species, stabilizing the transition state and promoting the reaction, without interfering as a nucleophile.[5]
-
Alkylating Agent Reactivity: The reaction rate is highly dependent on the leaving group and the steric hindrance of the alkylating agent. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl. Primary alkyl halides react more readily than secondary ones, and tertiary halides are generally unreactive in SN2 reactions.[3]
Below is a diagram illustrating the SN2 mechanism for this quaternization reaction.
Caption: SN2 mechanism for pyrrole quaternization.
Experimental Protocol: Synthesis of 1-Benzyl-1-methyl-1H-pyrrol-1-ium-2-carbonitrile Bromide
This protocol details a representative procedure using benzyl bromide as the alkylating agent.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Benzyl bromide | ≥98% | Sigma-Aldrich | Lachrymatory, handle in a fume hood. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a dry solvent for best results. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | Used for product precipitation and washing. |
| Round-bottom flask (50 mL) | - | Pyrex | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | Pyrex | With drying tube (CaCl₂ or Drierite). |
| Buchner funnel and filter paper | - | - | For product isolation. |
| Inert atmosphere setup | - | - | Nitrogen or Argon gas line. |
Step-by-Step Procedure
-
Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add this compound (1.06 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile via syringe. Stir the solution until the starting material is fully dissolved.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product, being a salt, will remain at the baseline (Rf = 0), while the starting materials will move up the plate. The formation of a white precipitate during the reaction is a strong indicator of product formation.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting pyrrole), cool the mixture to room temperature if it was heated. Add 20 mL of anhydrous diethyl ether to the flask to precipitate the product fully.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum for several hours to obtain the pure 1-benzyl-1-methyl-1H-pyrrol-1-ium-2-carbonitrile bromide.
Expected Yield and Characterization
-
Yield: Typically 85-95%.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect downfield shifts for all protons compared to the starting material due to the positive charge. Key signals would include the N-CH₃ singlet, the new N-CH₂ singlet from the benzyl group, aromatic protons, and the pyrrole ring protons.
-
¹³C NMR (101 MHz, DMSO-d₆): Look for the characteristic nitrile carbon (CN), and carbons of the pyrrole ring, methyl, and benzyl groups.
-
IR (ATR): A strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the cationic portion [M]⁺, corresponding to the molecular weight of the 1-benzyl-1-methyl-1H-pyrrol-1-ium cation.
Scope and Optimization Parameters
The described protocol can be adapted for various primary alkylating agents. The reaction conditions may require optimization based on the reactivity of the chosen electrophile.
| Alkylating Agent | Relative Reactivity | Typical Conditions | Notes |
| Methyl iodide | Very High | RT, 2-6 h | Highly reactive and volatile. Use with caution. |
| Ethyl bromide | Medium | RT to 40 °C, 24-48 h | Slower than methyl iodide. |
| n-Propyl iodide | High | RT, 12-24 h | Good reactivity due to the iodide leaving group. |
| Allyl bromide | High | RT, 8-16 h | The resulting allyl group can be used for further functionalization. |
| Benzyl bromide | High | RT to 40 °C, 24-48 h | As described in the main protocol. |
Experimental Workflow Overview
The entire process, from setup to final analysis, is summarized in the workflow diagram below.
Caption: General workflow for the N-alkylation of this compound.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][7]
-
This compound: May be harmful if swallowed or in contact with skin. Avoid inhalation of vapors.
-
Alkylating Agents: Many alkylating agents, such as benzyl bromide and methyl iodide, are toxic, lachrymatory (tear-inducing), and potential carcinogens. Handle these reagents with extreme care, using syringes for transfers under an inert atmosphere.[5]
-
Solvents: Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Never use them near an open flame or spark source.
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Quench any reactive waste carefully before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or slow rate | - Inactive alkylating agent- Low temperature- Wet solvent | - Use a fresh bottle of the alkylating agent.- Gently warm the reaction mixture (40-50 °C).- Ensure anhydrous solvent is used. |
| Product is an oil, not a solid | - Product is hygroscopic- Impurities present | - Ensure rigorous exclusion of moisture.- Try triturating the oil with fresh anhydrous ether or pentane.- Purify via recrystallization if a suitable solvent system can be found. |
| Low Yield | - Incomplete reaction- Product loss during workup | - Extend the reaction time or increase the temperature.- Ensure complete precipitation before filtering. Minimize transfer losses. |
References
-
D. Babahan, I., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(41), 7359-7363. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Anslyn Group. (n.d.). Safety Manual. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: SODIUM HYDRIDE. Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]
- Barnett, G. H. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents (WO2005097743A1).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Various Authors. (2020). Please suggest best process for N-methyl pyrrole synthesis?. ResearchGate. Retrieved from [Link]
-
Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(23), 4112-4116. [Link]
-
Ge, H., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 526. [Link]
-
Hartmann, H., & Schönewerk, J. (2023). On the Protonation and Deuteration of Pyrroles. ChemistrySelect, 8(25). [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. nj.gov [nj.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
protocol for the purification of 1-methyl-1H-pyrrole-2-carbonitrile by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 1-methyl-1H-pyrrole-2-carbonitrile via Automated Flash Column Chromatography
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and biological assays. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We delve into the scientific rationale behind each step, from the strategic selection of the solvent system via Thin-Layer Chromatography (TLC) to the final isolation of the analyte. This guide is designed to be a self-validating system, incorporating in-process quality control checks to ensure a reproducible, high-yield, and high-purity outcome.
Introduction and Scientific Principles
The purification of synthetic products is a critical step that often dictates the overall efficiency of a chemical synthesis. This compound, a moderately polar molecule, is typically synthesized via methods such as the dehydration of 1-methyl-2-pyrrolealdoxime or the reaction of 1-methylpyrrole with reagents like chlorosulfonyl isocyanate[1][2]. These reactions can result in a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities.
This protocol leverages the principles of normal-phase adsorption chromatography, a cornerstone technique for purifying organic compounds[3][4]. The separation is based on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent)[5].
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent or a mixture of solvents is used to carry the sample through the column.
-
Mechanism of Separation: Components of the crude mixture are adsorbed onto the silica gel. The mobile phase continuously flows over the stationary phase, establishing a dynamic equilibrium for each component between being adsorbed and being dissolved in the eluent.
-
Non-polar impurities have a weak affinity for the polar silica gel and a high affinity for the non-polar mobile phase. They, therefore, travel down the column rapidly and are eluted first.
-
Polar compounds , like this compound, interact more strongly with the silanol groups via dipole-dipole interactions and are retained on the column for a longer time.
-
Highly polar impurities are strongly adsorbed and are eluted last, often requiring a more polar mobile phase.
-
By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved[4][5].
Materials and Reagents
Equipment
-
Glass chromatography column (appropriate size for the scale)
-
Flasks (round-bottom and Erlenmeyer)
-
Fraction collector or test tubes/vials
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[6]
-
TLC developing chamber
-
UV lamp (254 nm)[7]
-
Capillary tubes for spotting
-
Rotary evaporator
-
High-vacuum pump
Chemicals & Reagents
-
Crude this compound (≥95% purity)[8]
-
Silica gel for flash chromatography (40-63 µm particle size)[6][9]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sand (acid-washed)
-
Solvents (HPLC or technical grade):
-
TLC Visualization Reagent:
-
Potassium permanganate (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water). This stain is excellent for visualizing compounds that can be oxidized, such as the pyrrole ring[11].
-
Detailed Experimental Protocol
This protocol is divided into five critical stages, from initial method development to final product isolation.
Stage 1: Method Development via Thin-Layer Chromatography (TLC)
Causality: Before committing a potentially large amount of crude material to a column, TLC is used as a rapid, small-scale pilot experiment. Its purpose is to identify an optimal mobile phase composition that provides good separation between the target compound and its impurities. The ideal solvent system will afford a retention factor (Rƒ) of 0.3-0.4 for the desired product, ensuring it moves through the column at a practical rate and is well-resolved from faster and slower-moving impurities[3][4].
Procedure:
-
Prepare several eluent mixtures of varying polarities. Good starting points for this compound are Hexanes:Ethyl Acetate mixtures.
-
Test 1: 95:5 (Hexanes:EtOAc)
-
Test 2: 90:10 (Hexanes:EtOAc)
-
Test 3: 80:20 (Hexanes:EtOAc)
-
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of three TLC plates.
-
Place each plate in a separate TLC chamber containing one of the test eluents. Ensure the chamber is saturated with solvent vapor.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm). Aromatic compounds like pyrroles will appear as dark spots by quenching the plate's fluorescence[7][12]. Circle any visible spots with a pencil.
-
Next, dip the plate into a jar containing the potassium permanganate stain and gently warm it with a heat gun. The pyrrole and other oxidizable compounds will appear as yellow or brown spots on a purple background[11].
-
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the target compound an Rƒ of ~0.3-0.4 and the largest possible separation (ΔRƒ) from other spots.
Stage 2: Column Preparation (Slurry Packing)
Causality: A well-packed column is essential for achieving high resolution. The slurry packing method ensures a homogenous, tightly packed stationary phase, free of cracks, channels, or air bubbles that would otherwise lead to poor separation efficiency[4]. The amount of silica used is typically 30-50 times the weight of the crude sample for moderately difficult separations.
Procedure:
-
Select a column of appropriate diameter and length for your sample size.
-
Secure the column vertically to a stand in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 90:10 Hexanes:EtOAc). The consistency should be like a thin milkshake, easily pourable.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Open the stopcock to drain some solvent, and gently tap the sides of the column to encourage even settling of the silica gel. Continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the silica has settled into a stable bed, carefully add a ~1 cm layer of sand on top. This protects the silica surface from being disturbed during sample and eluent addition.
-
Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Stage 3: Sample Loading
Causality: The goal of sample loading is to apply the crude mixture to the column in the narrowest possible band. A wide initial band leads to broad, overlapping elution profiles and poor separation. Dry loading is highly recommended as it ensures the entire sample starts its journey from the same point, maximizing resolution.
Procedure (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
-
Gently place another thin layer of sand (~0.5 cm) on top of the sample powder.
Stage 4: Elution and Fraction Collection
Causality: The elution process washes the compounds down the column. An isocratic elution (using a single solvent mixture) is often sufficient if TLC shows good separation. However, a gradient elution (gradually increasing solvent polarity) can speed up the process and sharpen the peaks of slower-moving compounds.
Procedure:
-
Carefully fill the column with the eluent identified in Stage 1.
-
Open the stopcock and begin collecting the eluent in sequentially labeled test tubes or a fraction collector.
-
Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute).
-
Maintain a constant level of eluent at the top of the column throughout the process.
-
If impurities are much less polar and more polar than the product, a step gradient can be used. Start with the initial eluent, and after the product has eluted, switch to a more polar mixture (e.g., 70:30 Hexanes:EtOAc) to wash off any strongly retained impurities.
Stage 5: Analysis of Fractions and Product Isolation
Causality: The collected fractions must be analyzed to determine which ones contain the pure product. TLC is the standard method for this in-process analysis.
Procedure:
-
Arrange the collected fractions in order.
-
On a single TLC plate, spot a small amount from every second or third fraction.
-
Develop and visualize the TLC plate as described in Stage 1.
-
Identify the series of fractions that contain only the spot corresponding to pure this compound.
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvents using a rotary evaporator.
-
Place the flask on a high-vacuum line for several hours to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the percentage yield. Confirm purity using analytical methods like NMR or LC-MS.
Summary of Parameters and Workflow
Table of Recommended Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography, providing good resolution.[6] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient surface area for effective separation.[4] |
| Mobile Phase | Hexanes:Ethyl Acetate | Common solvent system with tunable polarity for a wide range of compounds.[10] |
| Optimal Rƒ (TLC) | 0.3 - 0.4 | Provides a good balance between column retention and elution time.[4] |
| Sample Loading | Dry Loading | Maximizes resolution by creating a very narrow starting band. |
| Visualization | UV (254 nm) & KMnO₄ stain | UV is non-destructive for aromatics; KMnO₄ visualizes the pyrrole ring.[7][11] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect solvent system (Rƒ too high). 2. Column overloaded with sample. 3. Poorly packed column (channeling). | 1. Re-optimize with TLC to find a less polar eluent (lower Rƒ). 2. Reduce the amount of crude material or use a larger column. 3. Repack the column carefully, ensuring a homogenous bed. |
| Low Yield | 1. Compound streaking or tailing on the column. 2. Compound is insoluble and precipitated on the column. 3. Some product was discarded in mixed fractions. | 1. The compound might be too polar for the system or interacting with acidic silica. Try adding 0.5% triethylamine to the eluent to neutralize the silica.[13] 2. Use the dry loading method to ensure the compound is pre-adsorbed. 3. Re-run the combined "mixed" fractions on a second, smaller column. |
| Compound Will Not Elute | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% EtOAc in Hexanes to 20%, then 30%, etc.[5] |
| Cracked Silica Bed | The column ran dry, or a significant solvent polarity change caused thermal stress. | This column is compromised and must be repacked. Always keep the silica bed wet with solvent. When running gradients, change polarity gradually. |
References
- Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- MDPI. (2020). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Molecules, 25(15), 3481.
- Columbia University. (n.d.).
- University of California, Los Angeles. (n.d.). Column chromatography. Department of Chemistry & Biochemistry.
- MilliporeSigma. (n.d.).
- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
- Apollo Scientific. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column.
- VSNCHEM. (n.d.). 1-METHYLPYRROLE-2-CARBONITRILE.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- University of Colorado Boulder. (n.d.).
- Scribd. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- National Institutes of Health. (n.d.). 1-Methylpyrrole-2-carbonitrile. PubChem.
- Chemistry LibreTexts. (2022). 2.
- YouTube. (2021).
- ChemicalBook. (2025). 1-Methylpyrrole-2-carbonitrile.
- ResearchGate. (n.d.). PYRROLE CHEMISTRY: II.
Sources
- 1. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 34884-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 1-methyl-1H-pyrrole-2-carbonitrile
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic intermediate in organic synthesis and pharmaceutical research.[1] We present field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific applications, ensuring data integrity and reproducibility.
Introduction: The Need for Rigorous Characterization
This compound (C₆H₆N₂) is a substituted pyrrole derivative of significant interest. The pyrrole ring, functionalized with an electron-withdrawing nitrile group, serves as a versatile building block for more complex heterocyclic systems in medicinal chemistry and materials science.[1] The precise structural confirmation and purity verification of this compound are paramount, as even minor impurities can drastically alter reaction outcomes, biological activity, and material properties.
This guide is designed for researchers, scientists, and drug development professionals, offering a suite of validated analytical protocols. By following these self-validating systems, laboratories can confidently ascertain the identity, structure, and purity of this compound, ensuring the reliability of their research and development efforts.
Structural Elucidation: A Multi-Technique Approach
No single technique can unequivocally determine a molecule's structure. A synergistic approach combining NMR, FTIR, and Mass Spectrometry is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2]
Principle: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons. Chemical shift values indicate the electronic environment, while signal splitting (multiplicity) reveals adjacent protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 25°C).
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Apply a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, followed by phase and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
Expected Data: The structure of this compound suggests three distinct proton environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~6.8 | Triplet (t) | 1H | Proton adjacent to the nitrogen and a CH group. |
| H3 | ~6.6 | Doublet of doublets (dd) | 1H | Proton adjacent to the nitrile group and a CH group. |
| H4 | ~6.1 | Triplet (t) | 1H | Proton coupled to both H3 and H5. |
| N-CH₃ | ~3.7 | Singlet (s) | 3H | Methyl protons on the nitrogen have no adjacent protons. |
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.[3] The chemical shift of each carbon is highly sensitive to its electronic environment, providing crucial structural information.[3]
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize a ¹³C-equipped NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Data Acquisition:
-
Run a proton-decoupled experiment to ensure each unique carbon appears as a single sharp peak.
-
Set a wider spectral width (e.g., 0 to 160 ppm).
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Expected Data: The molecule has six unique carbon atoms.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C5 | ~129 | Aromatic CH carbon adjacent to nitrogen. |
| C3 | ~115 | Aromatic CH carbon adjacent to the C-CN group. |
| C4 | ~110 | Aromatic CH carbon between two other CH groups. |
| C≡N | ~114 | Nitrile carbon, characteristically deshielded. |
| C2 | ~105 | Quaternary carbon bearing the nitrile group. |
| N-CH₃ | ~35 | Aliphatic carbon of the N-methyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[2] The absorption frequencies are characteristic of the types of bonds and functional groups present.[2]
Protocol:
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample (this compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder/ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Expected Data: The FTIR spectrum will confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2220 | C≡N stretch | Nitrile |
| ~3100-3000 | C-H stretch | Aromatic (Pyrrole ring) |
| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| ~1550-1450 | C=C stretch | Aromatic (Pyrrole ring) |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or direct infusion via Electrospray Ionization (ESI-MS).
-
Data Acquisition (GC-MS with Electron Ionization - EI):
-
Inject the sample into the GC. The compound will be separated and then enter the MS source.
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion.
-
Expected Data:
-
Molecular Formula: C₆H₆N₂
-
Exact Mass: 106.0531 g/mol [4]
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 106.
-
Key Fragments: Fragmentation may involve the loss of the methyl group (-15) or hydrogen cyanide (-27), leading to signals at m/z = 91 and m/z = 79, respectively.
Purity Assessment: Chromatographic Methods
Chromatography is indispensable for determining the purity of a compound by separating it from by-products, starting materials, and other contaminants.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a non-polar compound like this compound, a reverse-phase method is ideal.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Method Parameters:
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC)
Principle: GC is suitable for volatile and thermally stable compounds. It separates components based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Method Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
Detector Temperature (FID): 280°C.
-
-
Analysis: Purity is determined by the area percentage of the main peak. GC-MS can be used to identify the impurities by their mass spectra.
Summary and Conclusion
The analytical characterization of this compound requires a coordinated application of spectroscopic and chromatographic techniques. NMR provides the definitive structural map, FTIR confirms the presence of critical functional groups, and Mass Spectrometry verifies the molecular weight. Concurrently, HPLC and GC methods offer robust and reliable means to quantify the purity of the material. The protocols outlined in this guide provide a validated framework for researchers to ensure the quality and integrity of their starting materials, thereby enhancing the reliability and success of their scientific endeavors.
References
-
SIELC Technologies. (2018-02-16). 1H-Pyrrole-2-acetonitrile, 1-methyl-. [Link]
-
SIELC Technologies. Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]
-
PubChem. 1-Methylpyrrole | C5H7N | CID 7304. [Link]
-
PubChem. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111. [Link]
-
SpectraBase. 1H-Pyrrole-2-carbonitrile, 5-amino-4-ethyl-1-(1-methylethyl)- - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Link]
-
NIST WebBook. 1H-Pyrrole, 2-methyl-. [Link]
-
NIST WebBook. 1-methyl-1H-pyrrole-2-acetonitrile. [Link]
-
SpectraBase. 1-Methylpyrrole - Optional[FTIR] - Spectrum. [Link]
- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
NIST WebBook. 1H-Pyrrole, 1-methyl-. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Chemistry LibreTexts. (2021-10-24). 2.5: Carbon-13 NMR Spectroscopy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-2-acetonitrile, 1-methyl- | SIELC Technologies [sielc.com]
- 6. Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-pyrrole-2-carbonitrile in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Versatile Pyrrole Building Block
1-Methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure is deceptively simple, yet it harbors a unique electronic architecture that renders it a highly versatile precursor for complex molecular scaffolds. The pyrrole ring, an electron-rich aromatic system, is functionalized with two opposing groups: an electron-donating N-methyl group and a powerfully electron-withdrawing C2-carbonitrile group.[1] This electronic push-pull system not only modulates the reactivity of the pyrrole core but also provides a key functional handle—the nitrile moiety—for a diverse array of chemical transformations.[1]
The strategic importance of this building block is underscored by its application in the synthesis of biologically active molecules. Pyrrole-containing compounds are known to exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Notably, derivatives of this compound have been instrumental in developing novel progesterone receptor (PR) antagonists, highlighting their relevance in areas such as cancer therapy.[1][3] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of key heterocyclic systems.
Section 1: Core Principles of Reactivity
To effectively harness this compound in synthesis, one must first appreciate the interplay of its functional groups, which dictates its chemical behavior.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring is inherently activated towards electrophilic attack due to its π-excessive nature.[4] However, the substituents in this compound create a nuanced reactivity map:
-
Activating N-Methyl Group: The methyl group on the nitrogen atom enhances the electron density of the ring system.
-
Deactivating C2-Cyano Group: The nitrile group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the adjacent C3 and C5 positions.[1]
This electronic tug-of-war directs incoming electrophiles. While the C2 position is blocked, the deactivating effect of the cyano group makes substitution at C4 the most probable outcome, as C5 is also significantly deactivated. This predictable regioselectivity is a powerful tool for controlled functionalization.[1]
The Versatility of the Carbonitrile Group
The nitrile (-C≡N) moiety is not merely a passive electronic modulator; it is a versatile functional group that serves as a gateway to numerous molecular transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo nucleophilic addition by organometallic reagents.[1] This flexibility allows for the introduction of diverse functionalities and the construction of new ring systems.
Section 2: Synthesis of Fused Heterocycles: The Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold found in various biologically active compounds and natural products.[5][6] this compound serves as an excellent starting point for an efficient synthesis of this bicyclic system. The general strategy involves N-alkylation followed by reductive cyclization.
Workflow for Pyrrolo[1,2-a]pyrazine Synthesis
Caption: Workflow for the synthesis of the Pyrrolo[1,2-a]pyrazine core.
Protocol 2.1: Synthesis of 4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one
This protocol details a practical three-step synthesis starting from this compound.
Step 1: Synthesis of Ethyl 2-(2-cyano-1-methyl-1H-pyrrol-1-yl)acetate
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethylformamide (DMF).
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Step 2: Synthesis of Ethyl 2-(2-(aminomethyl)-1-methyl-1H-pyrrol-1-yl)acetate
-
Reagent Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the product from Step 1 (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = grams of LiAlH₄ used (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude amine, which is often used in the next step without further purification.
Step 3: Intramolecular Cyclization to form 4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one
-
Reaction Setup: Dissolve the crude amine from Step 2 in a high-boiling point solvent such as toluene or xylene.
-
Cyclization: Add a catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., sodium ethoxide).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and drive the reaction to completion (typically 12-24 hours).
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the final pyrrolo[1,2-a]pyrazine product.
| Step | Key Reagents | Typical Solvent | Temperature | Approx. Yield |
| 1. N-Alkylation | NaH, Ethyl Bromoacetate | DMF | 0 °C to RT | 75-90% |
| 2. Nitrile Reduction | LiAlH₄ or Raney Ni/H₂ | THF or MeOH | 0 °C to Reflux | 60-80% |
| 3. Cyclization | Acid/Base Catalyst | Toluene | Reflux | 70-85% |
Section 3: Cycloaddition Chemistry - The Pyrrole as a Diene
While the aromatic character of pyrrole limits its reactivity as a diene in Diels-Alder reactions, this limitation can be overcome.[7] The presence of the electron-withdrawing nitrile group on this compound makes it a more viable diene compared to unsubstituted pyrroles, especially when paired with highly reactive dienophiles under forcing conditions.[7]
Reaction Scheme: Diels-Alder Cycloaddition
Caption: General scheme for the Diels-Alder reaction of this compound.
Protocol 3.1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the cycloaddition with N-phenylmaleimide, a reactive dienophile. The use of a Lewis acid is crucial for activating the dienophile and facilitating the reaction.[8][9]
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), N-phenylmaleimide (1.1 eq.), and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 eq., 1.0 M in hexanes) dropwise via syringe. The Lewis acid is believed to chelate with the dienophile, increasing its reactivity.[8]
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Dilute with CH₂Cl₂ and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the endo and/or exo cycloadducts. The endo product is often favored under kinetic control.
| Dienophile | Catalyst/Condition | Product Type | Key Features |
| N-Phenylmaleimide | Et₂AlCl, -78 °C to RT | 7-Azabicyclo[2.2.1]heptene | Forms stable bicyclic imide |
| Dimethyl Acetylenedicarboxylate | High Pressure (10-15 kbar) | Dihydro-azepine precursor | Aromatizes upon oxidation |
| Benzyne (in situ) | Heat | Naphthalene analog precursor | Highly reactive, unstable dienophile |
Section 4: Synthesis of 3,5-Bis(pyrrolyl)-1,2,4-triazoles
The nitrile group of pyrrole-2-carbonitriles can react with hydrazine to construct five-membered heterocyclic rings, such as triazoles. A notable reaction involves the dimerization of the pyrrole nitrile in the presence of hydrazine to form a 3,5-disubstituted 4-amino-1,2,4-triazole system.[10]
Protocol 4.1: One-Pot Synthesis of 4-Amino-3,5-bis(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole
This procedure is adapted from a reported synthesis using pyrrole-2-carbonitriles.[10]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (2.0 eq.), hydrazine hydrate (N₂H₄·H₂O, large excess, e.g., 10 eq.), and hydrazine dihydrochloride (N₂H₄·2HCl, catalytic, ~0.2 eq.).
-
Solvent: Add ethylene glycol as the solvent.
-
Reaction: Heat the reaction mixture to 130-135 °C under an argon atmosphere. Maintain this temperature for 2-3 hours. The reaction proceeds via the formation of an amidrazone intermediate, which then condenses with a second molecule of the nitrile.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Drying: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. The strategic interplay between its electron-donating N-methyl group and electron-withdrawing C2-nitrile group allows for controlled functionalization and diverse reaction pathways. From the construction of fused bicyclic systems like pyrrolo[1,2-a]pyrazines to participation in sophisticated cycloaddition reactions and the formation of other N-heterocycles, its utility is vast. The protocols and principles outlined in this guide serve as a foundation for researchers to explore and expand the synthetic chemistry of this valuable precursor in drug discovery and materials science.
References
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- Barnett, et al. (1980). A synthetic process for 1-methylpyrrole-2-carbonitrile. J. Can. Chem., 58, 409. (Mentioned in WO2005097743A1, URL: )
- 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile - Chem-Impex. (URL: )
- This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. PubMed. (URL: )
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Synthetic strategies for pyrrolo[2,1-f][1][3][11]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. (URL: )
- Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. (URL: )
- The synthesis of pyrrolo [1,2-a] pyrazine derivatives
- PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
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- synthesis-of-6-oxime-substituted-pyrrolo-1-2-a-pyrazine-deriv
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- Pyrrole. Wikipedia. (URL: )
- Pyrrole synthesis. Organic Chemistry Portal. (URL: )
- Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PMC - PubMed Central. (URL: )
- Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. (URL: )
- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH. (URL: )
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- Synthesis of pyrroles | Request PDF.
- Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activ
- This compound | 34884-10-1. Sigma-Aldrich. (URL: )
- 1-Methylpyrrole-2-carbonitrile. Chem-Impex. (URL: )
- Mod-26 Lec-30 Pyrrole Synthesis - I. YouTube. (URL: )
- Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers.
- Enhancing the scope of the Diels-Alder reaction through isonitrile chemistry: emergence of a new class of acyl-activ
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
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Application Notes & Protocols: A Strategic Guide to Developing Novel Bioactive Molecules from 1-Methyl-1H-pyrrole-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive framework for leveraging 1-methyl-1H-pyrrole-2-carbonitrile, a versatile and readily accessible starting material, for the discovery of novel bioactive molecules. The nitrile functional group serves as a strategic chemical handle, enabling a multitude of transformations to rapidly generate structurally diverse compound libraries.[5] We present detailed protocols for chemical derivatization, robust high-throughput screening (HTS) methodologies, and essential hit-to-lead characterization assays. This document is designed to empower researchers to navigate the early stages of drug discovery, from initial synthesis to the identification of promising lead candidates.
Part 1: The Pyrrole Scaffold: Synthesis and Library Generation
The foundational step in small molecule discovery is the creation of a chemically diverse library of compounds. By systematically modifying the this compound core, researchers can explore a vast chemical space to identify key structural features that govern biological activity, a process known as establishing a Structure-Activity Relationship (SAR).[6][7] The following protocols detail key transformations of the nitrile group to generate pivotal intermediates for library synthesis.
Protocol 1: General Laboratory and Safety Practices
Causality: The chemical transformations described involve potentially hazardous reagents and require specific reaction conditions. Adherence to these practices is paramount for experimental success and personal safety.
-
Step 1: Conduct all reactions in a properly functioning chemical fume hood.
-
Step 2: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Step 3: For reactions sensitive to air or moisture, use oven-dried glassware and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
Step 4: Monitor reaction progress using Thin-Layer Chromatography (TLC) to determine reaction completion before proceeding with workup.
-
Step 5: Purify all final compounds to >95% purity, as determined by HPLC and NMR, to ensure data integrity in biological assays.
Diagram 1: Derivatization Pathways
Caption: A standardized workflow for identifying active compounds via HTS.
Protocol 5: Assay Development and Validation
Causality: Before screening a large library, the biological assay must be miniaturized and validated to ensure it is robust, reproducible, and suitable for automation. The Z-prime (Z') factor is a statistical measure of assay quality; a value between 0.5 and 1.0 indicates an excellent assay.
-
Step 1 (Miniaturization): Adapt the chosen biological assay (e.g., enzyme inhibition, receptor binding, or cell-based reporter assay) from a larger format (e.g., 96-well plates) to a 384-well plate format to conserve reagents and compounds. [6]* Step 2 (Control Definition): Define the positive control (100% effect, e.g., a known inhibitor) and the negative control (0% effect, e.g., DMSO vehicle).
-
Step 3 (Dry Run): Perform a "dry run" by dispensing only the positive and negative controls into multiple wells of a 384-well plate (e.g., half the plate with positive, half with negative).
-
Step 4 (Z' Calculation): After running the assay and reading the plate, calculate the Z' factor using the formula:
-
Z' = 1 - [(3 * (σₚ + σₙ)) / |μₚ - μₙ|]
-
Where: μₚ and σₚ are the mean and standard deviation of the positive control, and μₙ and σₙ are the mean and standard deviation of the negative control.
-
-
Step 5 (Validation): The assay is considered validated for HTS when a Z' factor of > 0.5 is consistently achieved. [6]
Protocol 6: Primary Screen and Hit Confirmation
Causality: The primary screen is a broad, initial pass to identify any compound with potential activity. Due to the scale, false positives can occur, making hit confirmation an essential quality control step.
-
Step 1 (Primary Screen): Screen the entire pyrrole derivative library at a single, fixed concentration (e.g., 10 µM) using the validated HTS assay. [6]* Step 2 (Data Analysis): Normalize the data against the positive and negative controls on each plate. Define a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Step 3 (Hit Picking): "Pick" the identified hits from the original library plates.
-
Step 4 (Hit Confirmation): Re-test these selected compounds, preferably from freshly prepared solutions, in the same assay to confirm their activity and eliminate false positives arising from experimental error or compound aggregation. [6]
Protocol 7: Dose-Response Analysis
Causality: A dose-response experiment measures a compound's activity across a range of concentrations, allowing for the determination of its potency (e.g., IC₅₀ or EC₅₀), a critical parameter for comparing compounds and guiding optimization.
-
Step 1: For each confirmed hit, prepare a serial dilution series (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Step 2: Test each concentration in triplicate in the biological assay.
-
Step 3: Plot the percent inhibition (or activation) against the logarithm of the compound concentration.
-
Step 4: Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Data Presentation: Representative HTS Data
| Compound ID | Structure (R-Group) | % Inhibition @ 10 µM (Primary Screen) | IC₅₀ (µM) (Dose-Response) |
| PYR-001 | -H | 5% | >100 |
| PYR-048 | -CONH-Ph | 72% | 8.2 |
| PYR-073 | -CH₂NH-Bn | 85% | 1.5 |
| PYR-112 | -CONH-(4-Cl-Ph) | 91% | 0.9 |
Part 3: Hit-to-Lead Optimization and Early Characterization
Once potent hits are confirmed, the focus shifts to the "hit-to-lead" phase. This involves synthesizing analogs to establish SAR and evaluating the compounds in secondary assays to assess their drug-like properties, such as solubility and metabolic stability.
Diagram 3: Hit-to-Lead Workflow
Caption: The iterative cycle of hit-to-lead optimization.
Protocol 8: In Vitro ADME-Tox Profiling
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial. A potent compound is useless if it cannot reach its target in the body or is overtly toxic. These assays help prioritize compounds with favorable profiles for further development.
-
Step 1 (Aqueous Solubility): Determine the kinetic solubility of the compound using nephelometry or UV spectroscopy. A higher solubility is generally preferred.
-
Step 2 (Membrane Permeability): Assess passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay models absorption across the gut wall.
-
Step 3 (Metabolic Stability): Incubate the compound with liver microsomes (containing metabolic enzymes) and measure the percentage of the compound remaining over time using LC-MS/MS. This predicts how quickly the compound will be cleared from the body.
-
Step 4 (Cytotoxicity): Evaluate general toxicity by incubating the compound with a standard cell line (e.g., HEK293 or HepG2) and measuring cell viability using an MTT or CellTiter-Glo® assay.
Data Presentation: Lead Candidate Profile
| Compound ID | IC₅₀ (µM) | Kinetic Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining @ 60 min) | Cytotoxicity CC₅₀ (µM) |
| PYR-073 | 1.5 | 45 | 2.1 | 68% | >50 |
| PYR-112 | 0.9 | 78 | 5.5 | 85% | >50 |
| PYR-115 | 0.7 | 5 | 6.2 | 15% | 12 |
This application guide outlines a systematic and robust strategy for progressing from a simple starting material, this compound, to a validated lead candidate. By integrating rational synthetic design with high-throughput biological screening and early ADME-Tox profiling, research teams can efficiently navigate the complexities of modern drug discovery.
References
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]
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High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
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Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. Available at: [Link]
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Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applications. MDPI. Available at: [Link]
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Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Drug Discovery Update. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]
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Five major applications of bioactive compounds, along with a few sources as well as important compounds. ResearchGate. Available at: [Link]
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Examples of previous syntheses of pyrrole-based bioactive compounds. ResearchGate. Available at: [Link]
-
Biological profile of pyrrole derivatives: A review. ResearchGate. Available at: [Link]
-
Bioactive Formulations in Agri-Food-Pharma: Source and Applications. PMC - NIH. Available at: [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]
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Application of Bioactive Compounds in the Food Industry. Encyclopedia.pub. Available at: [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. NIH. Available at: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile Derivatives
Introduction: The Significance of Pyrrole Scaffolds and the Advent of Microwave Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Specifically, 1-methyl-1H-pyrrole-2-carbonitrile and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The nitrile group, in particular, is a versatile functional handle that can be converted into various other functionalities.
Conventional methods for the synthesis of such heterocyclic compounds often require long reaction times, harsh conditions, and can lead to the formation of significant byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance selectivity.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[6]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of this compound derivatives, designed for researchers and professionals in drug development and organic synthesis.
The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis relies on the principle of dielectric heating. Unlike conventional heating methods that transfer heat through conduction and convection, microwave energy interacts directly with polar molecules and ions in the reaction mixture. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like water or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and the resulting intermolecular friction generate heat efficiently and uniformly throughout the reaction medium.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into heat.
This direct and instantaneous heating mechanism often leads to localized superheating and can accelerate reaction rates far beyond what is achievable with conventional heating.[6]
A Strategic Approach: Two-Step Microwave-Assisted Synthesis
A direct, one-pot microwave-assisted synthesis of this compound is not well-documented. Therefore, a robust and efficient two-step synthetic strategy is proposed, with each step being amenable to microwave acceleration.
Caption: Overall two-step synthetic workflow.
Step 1: The synthesis of the 1-methyl-1H-pyrrole core via a microwave-assisted Paal-Knorr condensation. Step 2: The introduction of the nitrile group at the C2 position of the pyrrole ring through microwave-assisted cyanation. Two effective methods for this transformation are presented.
Detailed Protocols and Methodologies
Step 1: Microwave-Assisted Synthesis of 1-methyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. Microwave irradiation significantly accelerates this condensation reaction.[3][4][5]
Caption: Mechanism of the Paal-Knorr synthesis.
Materials and Reagents:
-
2,5-Dimethoxytetrahydrofuran
-
Methylamine (40% solution in water)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Protocol:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (1.0 eq), methylamine (40% in water, 1.2 eq), and glacial acetic acid (2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with a maximum power of 300 W.
-
After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methyl-1H-pyrrole.
| Parameter | Value |
| Temperature | 120 °C |
| Time | 15 minutes |
| Max Power | 300 W |
| Solvent | Acetic Acid/Water |
| Expected Yield | 75-85% |
Step 2: Microwave-Assisted Cyanation of 1-methyl-1H-pyrrole
Two primary methods are proposed for the cyanation of the synthesized 1-methyl-1H-pyrrole.
Method A: Direct Microwave-Assisted Cyanation
This method aims for a direct conversion using a suitable cyanating agent and a catalyst, accelerated by microwave energy.
Materials and Reagents:
-
1-methyl-1H-pyrrole
-
Copper(I) Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Protocol:
-
In a 10 mL microwave reactor vial, suspend 1-methyl-1H-pyrrole (1.0 eq) and Copper(I) Cyanide (1.5 eq) in N-Methyl-2-pyrrolidone (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170 °C for 20 minutes.[7]
-
After cooling, pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Temperature | 170 °C |
| Time | 20 minutes |
| Cyanating Agent | CuCN |
| Solvent | NMP |
| Expected Yield | 60-70% |
Method B: Microwave-Assisted Vilsmeier-Haack Formylation and Subsequent Conversion to Nitrile
This two-part method first introduces a formyl group, which is then converted to the nitrile.
Caption: Vilsmeier-Haack formylation mechanism.
Part 1: Microwave-Assisted Vilsmeier-Haack Formylation
Materials and Reagents:
-
1-methyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Acetate solution
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Protocol:
-
In a fume hood, cool a solution of DMF (3.0 eq) in anhydrous DCM (5 mL) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add 1-methyl-1H-pyrrole (1.0 eq) to the mixture.
-
Transfer the mixture to a 10 mL microwave vial, seal it, and irradiate at 80 °C for 5 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium acetate.
-
Extract the product with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-1H-pyrrole-2-carbaldehyde. This intermediate is often pure enough for the next step.
Part 2: Microwave-Assisted Conversion of Aldehyde to Nitrile
Materials and Reagents:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Protocol:
-
To a 10 mL microwave vial, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and formic acid (5 mL).
-
Seal the vial and irradiate at 150 °C for 10 minutes.
-
After cooling, pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield this compound.
| Parameter | Value (Formylation) | Value (Nitrile Formation) |
| Temperature | 80 °C | 150 °C |
| Time | 5 minutes | 10 minutes |
| Reagents | POCl₃, DMF | NH₂OH·HCl, HCOOH |
| Overall Yield | 70-80% |
Optimization and Troubleshooting
-
Solvent Choice: For microwave synthesis, the choice of solvent is critical. Solvents with high dielectric constants (e.g., DMF, NMP, ethanol) absorb microwave energy efficiently, leading to rapid heating. For solvent-free reactions, the reactants themselves must be polar enough to absorb microwave radiation.
-
Temperature and Time: These parameters should be optimized for each specific derivative. A screening process, starting with lower temperatures and shorter times, is recommended to minimize byproduct formation.
-
Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. Ensure all reagents are pure and anhydrous where specified. In the cyanation step, the purity of the copper(I) cyanide is crucial.
-
Byproduct Formation: The formation of isomers or polymeric materials can occur. Purification by column chromatography is often necessary. Adjusting the reaction temperature and time can help to minimize the formation of unwanted side products.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of this important class of compounds. The significant reduction in reaction times and the potential for improved yields make MAOS an invaluable tool in modern organic and medicinal chemistry.
References
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MDPI. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-activated Synthesis of Pyrroles: A Short Review. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of microwave assisted cyanation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. Retrieved from [Link]
-
ACS Publications. (2011). Microwave-Assisted Cyanation of an Aryl Bromide Directly on a Metal-Organic Framework. Inorganic Chemistry, 50(3), 729–731. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]
-
Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework. Retrieved from [Link]
-
ResearchGate. (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]
-
Bentham Science. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
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- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Cyanation of an Aryl Bromide Directly on a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the dedicated technical support center for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your laboratory work.
I. Synthesis Overview: The Cyanation of 1-Methylpyrrole
The introduction of a nitrile group onto the pyrrole ring is a valuable transformation in organic synthesis. For the preparation of this compound, a common and effective method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a tertiary amine or an amide like N,N-dimethylformamide (DMF).[1][2] This approach offers a reliable route to the desired product with potentially high yields.
The reaction proceeds via an electrophilic substitution mechanism where the CSI acts as the electrophile, attacking the electron-rich pyrrole ring. The subsequent workup with a base facilitates the elimination of a chlorosulfonyl group and the formation of the nitrile.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits.
A. Incomplete Reaction or Side Reactions:
-
Causality: The reaction of CSI with 1-methylpyrrole is highly exothermic and requires careful temperature control. If the temperature rises uncontrollably, side reactions, including polymerization of the pyrrole starting material, can occur.[3] Additionally, the presence of moisture can lead to the decomposition of CSI, reducing the amount of reagent available for the desired reaction.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0°C during the addition of CSI.[2] Use an ice-salt bath or a cryocooler for precise temperature management.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Dry Solvents and Reagents: Ensure all solvents (e.g., acetonitrile, toluene) and the 1-methylpyrrole are anhydrous.[2] Distill solvents over a suitable drying agent if necessary.
-
Slow Reagent Addition: Add the CSI dropwise to the solution of 1-methylpyrrole to control the exotherm.
-
B. Product Loss During Workup and Purification:
-
Causality: this compound is a relatively volatile compound. Significant product loss can occur during solvent removal under reduced pressure if not performed carefully. Additionally, improper extraction techniques can lead to incomplete separation from the aqueous phase.
-
Troubleshooting Steps:
-
Careful Concentration: When removing the solvent, use a rotary evaporator with a well-controlled vacuum and a moderately warm water bath. Avoid excessive heat.
-
Efficient Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
Brine Wash: Wash the combined organic extracts with brine to aid in the removal of water and improve phase separation.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Reaction Temperature | Room Temperature | ≤ 0°C |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Reagent Addition | Rapid | Slow, dropwise |
| Solvent Removal | High vacuum, high heat | Moderate vacuum, gentle warming |
Question 2: I am observing the formation of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
Answer: The formation of a dark, insoluble material is a classic sign of pyrrole polymerization.[3]
-
Causality: Pyrroles are electron-rich aromatic compounds that are susceptible to acid-catalyzed polymerization.[3] The chlorosulfonyl group in the intermediate is a strong electron-withdrawing group, which can activate the pyrrole ring towards polymerization, especially in the presence of any acidic impurities or localized "hot spots" from an uncontrolled exotherm.
-
Preventative Measures:
-
High Purity Starting Materials: Use freshly distilled 1-methylpyrrole to minimize acidic impurities.
-
Controlled pH: While the reaction itself is not buffered, the use of an organic base in the workup helps to neutralize any acidic byproducts promptly.[2]
-
Dispersed Reagent Addition: Ensure good stirring during the addition of CSI to prevent localized high concentrations of the reagent.
-
Caption: Troubleshooting workflow for low yield and polymerization issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 1-methylpyrrole to chlorosulfonyl isocyanate?
For optimal results, a molar ratio of approximately 1:1 is recommended.[2] Using a significant excess of CSI can lead to the formation of dicyanated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
Q2: Which solvent is best for this reaction?
Both acetonitrile and toluene have been successfully used as solvents for this synthesis.[2] Toluene can be advantageous as it may lead to the formation of two layers upon addition of CSI, with the product intermediate potentially solidifying in the bottom layer, which can aid in its separation.[2]
Q3: What is the role of N,N-dimethylformamide (DMF) in the reaction?
DMF serves as a reagent to convert the intermediate N-chlorosulfonyl amide to the nitrile.[1][2] It is believed to react with the intermediate, facilitating the elimination process that forms the cyano group. An excess of DMF is typically used to drive this step to completion.
Q4: Can other cyanating agents be used?
While CSI is a common and effective reagent, other methods for the cyanation of pyrroles exist, such as using copper cyanide with an oxidant or electrochemical methods.[4][5][6] However, the CSI method is often preferred for its relatively high yields and straightforward procedure.
Q5: How should I purify the final product?
The most common method for purifying this compound is vacuum distillation.[2] This technique is effective at separating the product from less volatile impurities. A Vigreux column can be used to improve the efficiency of the distillation.[2]
IV. Detailed Experimental Protocol
This protocol is a synthesis of best practices for achieving a high yield of this compound.
Materials:
-
1-Methylpyrrole (freshly distilled)
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 1-methylpyrrole (1.0 eq) and anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
CSI Addition: Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
DMF Addition: Add anhydrous N,N-dimethylformamide (2.0-3.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
V. References
-
Loader, C. E., & Anderson, H. J. (1975). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 53(11), 1675-1679.
-
D'Andrea, S. V., & Scott, R. W. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents. WO2005097743A1. Retrieved from
-
Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111.
-
Wang, Y., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
-
Krasavin, M., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3535.
-
Ackermann, L., et al. (2018). Manganese‐catalyzed cyanation of indoles, pyrroles, and thiophenes... Angewandte Chemie International Edition, 57(46), 15177-15181.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Ben-Attia, A., et al. (2013). Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. International Journal of Organic Chemistry, 3(1), 1-5.
-
Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 63(4), 896-901.
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 7(19), 4181-4184.
-
Daugulis, O., & Zaitsev, V. G. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058.
-
D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34383-34391.
-
Martinez-Cortes, F., & Estevez-Hernandez, O. (2017). Green Synthesis of Pyrrole Derivatives. Mini-Reviews in Organic Chemistry, 14(4), 269-281.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common side products in the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in mechanistic principles to enhance your yield, purity, and overall success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound, particularly when using the common and efficient method involving chlorosulfonyl isocyanate (CSI) and N,N-dimethylformamide (DMF).
Question 1: My reaction turned dark brown/black and a solid precipitated. What is happening and how can I prevent it?
Answer:
This is a classic sign of pyrrole polymerization. Pyrroles are electron-rich aromatic rings that are highly susceptible to polymerization under acidic or oxidative conditions. The dark, often insoluble, material is polypyrrole.
Causality:
-
Acid-Catalyzed Polymerization: Chlorosulfonyl isocyanate (CSI) is a powerful electrophile and can generate acidic byproducts, especially in the presence of moisture. These acidic conditions can protonate the pyrrole ring, making it highly activated and prone to polymerizing with other pyrrole molecules.
-
Oxidative Polymerization: Exposure of the electron-rich 1-methylpyrrole to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, can initiate oxidative polymerization.
Preventative Measures & Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the formation of acidic byproducts from the hydrolysis of CSI.
-
Temperature Control: The reaction of 1-methylpyrrole with CSI is highly exothermic. It is crucial to maintain a low temperature (typically -78 °C to 0 °C) during the addition of CSI. Add the CSI dropwise to the solution of 1-methylpyrrole to control the reaction rate and dissipate heat effectively.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will exclude oxygen and prevent oxidative polymerization.[1]
-
Proper Quenching: A carefully controlled quench of the reaction is essential. See the detailed protocol below for recommended quenching procedures.
Question 2: My final product's NMR spectrum shows more than one set of pyrrole signals. What are these impurities?
Answer:
The most likely impurities are regioisomers of the desired product, specifically 1-methyl-1H-pyrrole-3-carbonitrile, and potentially dicyanated side products.
Causality: Electrophilic substitution on 1-methylpyrrole is strongly directed to the 2-position due to the activating and directing effect of the N-methyl group. However, a smaller amount of substitution can occur at the 3-position. Under certain conditions, a second cyanation can occur, leading to dicyanopyrroles.
Identifying the Side Products:
| Compound | Expected 1H NMR Chemical Shifts (ppm) | Key Distinguishing Features |
| This compound (Product) | ~6.8 (t, 1H, H4), ~6.6 (dd, 1H, H5), ~6.0 (dd, 1H, H3), ~3.8 (s, 3H, N-CH3) | Three distinct pyrrole protons, with the H3 proton being the most upfield. |
| 1-Methyl-1H-pyrrole-3-carbonitrile (Isomer) | ~7.2 (t, 1H, H2), ~6.6 (t, 1H, H5), ~6.3 (t, 1H, H4), ~3.7 (s, 3H, N-CH3) | The H2 proton will be the most downfield proton, appearing as a triplet. |
| 1-Methyl-2,4-dicyanopyrrole | ~7.1 (d, 1H, H5), ~6.9 (d, 1H, H3), ~3.9 (s, 3H, N-CH3) | Only two pyrrole protons, appearing as doublets. |
| 1-Methyl-2,5-dicyanopyrrole | ~6.7 (s, 2H, H3 & H4), ~3.8 (s, 3H, N-CH3) | A single signal for the two equivalent pyrrole protons. |
Solutions:
-
Reaction Conditions: An improved procedure to minimize dicyanopyrrole formation involves adding the CSI to a solution of 1-methylpyrrole in a mixture of DMF and another solvent like acetonitrile at low temperature. This allows the intermediate to form before the dehydration to the nitrile, reducing the chance of a second electrophilic attack on the desired product.
-
Purification: These isomers can typically be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. The desired 2-cyano isomer is generally less polar than the 3-cyano isomer. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be used to purify the final product.
Question 3: My yield is low, and I've isolated a significant amount of a compound that shows an amide peak in the IR spectrum. What is it?
Answer:
This side product is likely 1-methyl-1H-pyrrole-2-carboxamide.
Causality: This amide is formed by the incomplete dehydration of the intermediate formed after the reaction with CSI and the addition of DMF. The Vilsmeier-Haack-type intermediate, before elimination to form the nitrile, can be hydrolyzed to the corresponding amide during the aqueous workup if the reaction is not allowed to proceed to completion or if the workup conditions are not optimal.
Identification:
-
IR Spectroscopy: A strong C=O stretch around 1640-1660 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.
-
¹H NMR Spectroscopy: The pyrrole and N-methyl signals will be present, along with broad signals for the -NH₂ protons.
-
Mass Spectrometry: The molecular weight will be 18 units higher than the desired nitrile product due to the addition of a water molecule.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction mixture is stirred for a sufficient time after the addition of all reagents to allow for complete conversion to the nitrile. Gentle warming may be necessary in some cases, but this must be balanced against the risk of polymerization.
-
Workup Procedure: A non-aqueous workup, if possible, can sometimes mitigate this issue. However, with the CSI method, an aqueous quench is typically necessary. Ensure the quench is performed carefully and that the subsequent extraction and drying steps are efficient.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cyanation using chlorosulfonyl isocyanate (CSI) and DMF?
A1: The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.
-
Electrophilic Attack: The electron-rich 1-methylpyrrole attacks the highly electrophilic carbon of CSI, typically at the C2 position.
-
Intermediate Formation: This forms an N-chlorosulfonyl amide intermediate.
-
Vilsmeier-Haack Type Reagent Formation: The intermediate reacts with DMF.
-
Elimination: Subsequent elimination steps lead to the formation of the nitrile group and the release of sulfur trioxide and dimethylamine hydrochloride.
Caption: Simplified mechanism of cyanation.
Q2: What are the ideal storage conditions for this compound?
A2: The purified compound should be stored in a cool, dark place under an inert atmosphere if possible. Pyrrole derivatives can be sensitive to light and air over time, potentially leading to discoloration and degradation.
Q3: Can I use other cyanating agents?
A3: Yes, other methods for the cyanation of pyrroles exist, such as the dehydration of the corresponding aldoxime (1-methyl-1H-pyrrole-2-carbaldehyde oxime) or the use of reagents like trimethylsilyl cyanide (TMSCN) with a suitable catalyst. However, the CSI/DMF method is often preferred for its high yield and relatively mild conditions when performed correctly.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize the formation of side products.
Materials:
-
1-Methylpyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1-methylpyrrole (1.0 eq) and anhydrous acetonitrile (approx. 0.5 M).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the mixture at -10 °C for 30 minutes.
-
Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below 0 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Caption: Experimental workflow for synthesis.
References
Sources
troubleshooting guide for the purification of 1-methyl-1H-pyrrole-2-carbonitrile
Technical Support Center: Purification of 1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support guide for the purification of this compound (CAS 34884-10-1). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common and complex challenges encountered during the purification of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Section 1: General Purification & Stability
Q1: My crude this compound is a dark brown or black oil. What causes this discoloration and how can I obtain a colorless product?
A1: The discoloration of pyrrole derivatives is a common issue, primarily caused by two factors: oxidation and polymerization. Pyrrole rings are electron-rich and susceptible to oxidation upon exposure to air, which can form highly colored polymeric impurities.[1] Heat and light can accelerate this degradation.
Causality & Prevention:
-
Oxidation: The pyrrole ring can be easily oxidized, especially if residual catalysts or acidic impurities from the synthesis are present.
-
Polymerization: Acidic conditions or excessive heat during workup or purification can induce polymerization, leading to intractable tars.[2]
Recommended Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation or solvent evaporation.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive temperatures during purification. For solvent removal, use a rotary evaporator with the water bath temperature set no higher than 40-50°C.
-
Storage: Store the purified product in a sealed vial under an inert atmosphere at low temperatures (2-8°C) and protected from light.[3]
-
Remediation: If your product is already discolored, you can attempt to pass a solution of the crude material through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent (e.g., hexanes/ethyl acetate). This can remove baseline polymeric impurities before final purification by distillation or column chromatography.
Q2: What are the key physical properties I need to consider before choosing a purification strategy?
A2: Understanding the physical properties of this compound is critical for selecting an appropriate purification method. The most important parameters are boiling point, polarity, and stability.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₆N₂ | Helps in confirming identity via mass spectrometry. |
| Molecular Weight | 106.13 g/mol [4] | Useful for calculations and mass spectrometry. |
| Appearance | Colorless to light yellow liquid[3] | Deviation indicates impurities or degradation. |
| Boiling Point | 87°C at 10 mmHg[3] | This relatively high boiling point makes vacuum distillation an excellent method for separating it from non-volatile or very high-boiling impurities. |
| Stability | Darkens upon exposure to air[1]; sensitive to strong acids and heat.[2] | Dictates the need for an inert atmosphere, moderate temperatures, and potentially deactivated stationary phases in chromatography. |
| Polarity | Moderately polar | The nitrile group is electron-withdrawing and polar, while the N-methylpyrrole core is less so. This polarity is ideal for purification by normal-phase column chromatography. |
Section 2: Troubleshooting Column Chromatography
Q3: My yield is very low after flash column chromatography. Where is my product going?
A3: Low recovery from silica gel chromatography is a frequent problem with nitrogen-containing heterocycles. The issue often stems from the interaction between your compound and the stationary phase.
Possible Causes & Solutions:
-
Decomposition on Silica: Standard silica gel is slightly acidic (pH ~4-5), which can cause sensitive compounds like pyrroles to decompose or polymerize directly on the column.[5]
-
Diagnosis: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new baseline spot or significant streaking that wasn't present in the initial spot, your compound is likely unstable on silica.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites. Alternatively, use a different stationary phase like neutral alumina.[5]
-
-
Irreversible Adsorption: The lone pair of electrons on the pyrrole nitrogen and the polar nitrile group can bind strongly to the silanol groups (Si-OH) on the silica surface, leading to poor elution.
-
Solution: In addition to adding triethylamine to the eluent, consider using a less polar solvent system if possible. If the product is still not eluting, a more polar "push" solvent (e.g., methanol) can be added to the eluent at the end of the run to wash the column.
-
-
Product Volatility: The compound has a noticeable vapor pressure. If you are using a rotary evaporator at high vacuum and elevated temperature to concentrate your fractions, you may be losing the product.
-
Solution: Concentrate fractions at room temperature or in a chilled water bath and avoid using very high vacuum.
-
Workflow: Troubleshooting Low Yield in Column Chromatography This diagram outlines the decision-making process when facing low recovery.
Caption: A flowchart for diagnosing the cause of low product recovery during column chromatography.
Q4: I am struggling to separate my product from unreacted 1-methylpyrrole. They have very similar Rf values on TLC. What should I do?
A4: Separating compounds of similar polarity is a classic chromatography challenge. 1-methylpyrrole is significantly less polar than the nitrile-substituted product, but they can still be difficult to separate if the wrong solvent system is used.
Expert Recommendations:
-
Optimize Your Solvent System: The key is to find a solvent system that maximizes the difference in their Rf values.
-
Start with a very non-polar eluent, such as 95:5 Hexane:Ethyl Acetate or even Toluene.
-
Gradually increase the polarity. The goal is to have the 1-methylpyrrole move with the solvent front (Rf ≈ 0.8-0.9) while the desired product has an Rf of 0.2-0.3.[5] A shallow gradient elution can be very effective.
-
-
Improve Column Efficiency:
-
Column Packing: Ensure your column is packed perfectly, without any air bubbles or cracks. A poorly packed column leads to band broadening and poor separation.
-
Dry Loading: If your crude product has poor solubility in the eluent, dry-load it onto the column.[6] Dissolve the crude material in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column. This technique results in a very narrow starting band and significantly improves separation.
-
Section 3: Troubleshooting Distillation
Q5: I am trying to purify my product by vacuum distillation, but the liquid is bumping violently, or I am getting a very low yield. What is going wrong?
A5: Vacuum distillation is an excellent method for this compound but requires careful setup to be successful.
Common Issues & Solutions:
-
Bumping: This occurs when the liquid superheats and boils in a single, violent burst.
-
Solution: Ensure smooth boiling. Use a magnetic stir bar and stir vigorously. A capillary bubbler (an ebulliator) providing a slow stream of nitrogen is also highly effective at preventing bumping and protecting the compound from oxidation. Do not use boiling chips for vacuum distillation as they are ineffective.
-
-
Poor Vacuum: An inadequate vacuum will require higher temperatures to distill the product, increasing the risk of decomposition.
-
Solution: Check all joints and connections for leaks. Ensure your vacuum pump is in good working order and the oil is clean. Use a high-quality vacuum grease on all ground glass joints. A manometer is essential to accurately monitor the pressure.
-
-
Inefficient Condensation: If your condenser is not cold enough, your product will pass through as a vapor and be lost to the vacuum pump.
-
Solution: Use a well-chilled condenser with a high flow rate of coolant. For a boiling point of 87°C at 10 mmHg, standard tap water should be sufficient, but for lower pressures and boiling points, a refrigerated circulator is better.
-
-
Fractionating Column Issues: For separating compounds with close boiling points, a fractionating column (e.g., Vigreux) is needed.
-
Solution: Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient required for efficient separation.[2]
-
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for removing impurities with different polarities, such as unreacted starting materials or more polar byproducts.
-
Stability Test: Before committing to a large-scale column, spot your crude material on a silica TLC plate. After 1 hour, elute the plate and check for degradation.
-
Solvent Selection: Develop a solvent system using TLC plates. A good starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the desired product (this compound) has an Rf value of approximately 0.25-0.35. Add 1% triethylamine to the chosen solvent system to deactivate the silica.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. For the best resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[6]
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent loss of the volatile product.
Protocol 2: Vacuum Distillation
This is the preferred method for removing non-volatile impurities (e.g., salts, polymeric material) and for large-scale purification.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head for maximum efficiency. Include a magnetic stirrer, a thermometer to measure the vapor temperature, and a vacuum gauge (manometer).
-
Pre-treatment: If the crude product contains basic impurities, consider a pre-distillation acidic wash.[2][7] However, be cautious as strong acids can degrade the pyrrole ring. A wash with dilute acid followed by a bicarbonate wash and drying is a safer approach.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Begin stirring and gently heat the flask using an oil bath.
-
Collect any low-boiling forerun.
-
Collect the main fraction at the expected boiling point (approx. 87°C at 10 mmHg).[3] The vapor temperature should remain stable during the collection of the pure product.
-
Stop the distillation when the temperature rises or drops, or when only a dark, tarry residue remains.
-
-
Storage: Transfer the purified, colorless liquid to a clean, amber vial and store it under a nitrogen atmosphere in the refrigerator (2-8°C).
General Purification Workflow
Caption: Decision tree for selecting the optimal purification strategy based on impurity type.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products. BenchChem.
- BenchChem. (n.d.). This compound | 34884-10-1. BenchChem.
- SIELC Technologies. (n.d.). Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column. SIELC.
- ChemicalBook. (2025). 1-Methylpyrrole-2-carbonitrile | 34884-10-1. ChemicalBook.
- University of Rochester, Department of Chemistry. (n.d.).
-
Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. [Link]
- Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
- Apollo Scientific. (n.d.). This compound. Apollo Scientific.
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
- Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(11), 1832-1837.
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ChemistryViews. (2012).
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- 3. 1-Methylpyrrole-2-carbonitrile | 34884-10-1 [chemicalbook.com]
- 4. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction on 1-Methylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of 1-methylpyrrole. As Senior Application Scientists, we understand the nuances of this powerful reaction and aim to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for robust and reproducible results.
Introduction to the Vilsmeier-Haack Reaction on 1-Methylpyrrole
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For 1-methylpyrrole, an electron-rich heterocycle, this reaction provides a direct route to introduce a formyl (-CHO) group, primarily at the C2 position, yielding the synthetically valuable intermediate, 2-formyl-1-methylpyrrole.[3] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4][5] This electrophile then attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][6]
While the reaction is powerful, its success with a sensitive substrate like 1-methylpyrrole hinges on careful control of reaction parameters to maximize yield and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack reaction on 1-methylpyrrole, and how can I influence it?
A1: The formylation of 1-methylpyrrole predominantly occurs at the C2 position.[3] This is due to the electronic properties of the pyrrole ring, where the nitrogen atom's lone pair participation in the aromatic system makes the C2 and C5 positions the most electron-rich and thus most susceptible to electrophilic attack. The C2 position is generally favored over the C3 position.[7] While achieving high selectivity for the 3-formyl isomer is challenging with 1-methylpyrrole due to minimal steric hindrance from the N-methyl group, ensuring controlled reaction conditions will favor the electronically preferred 2-substitution.[7]
Q2: I'm observing the formation of a di-formylated byproduct. How can I prevent this?
A2: The formation of 1-methylpyrrole-2,5-dicarbaldehyde is a common side reaction, particularly under forcing conditions.[7][8] To suppress this over-reaction, consider the following:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. For mono-formylation, use 1.0 to 1.2 equivalents of the reagent.[7] An excess of the Vilsmeier reagent is a primary driver for di-formylation.[8]
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the desired mono-formylated product is the major species, quench the reaction. Avoid prolonged reaction times and elevated temperatures, as these conditions favor the second formylation.[7]
Q3: My reaction is producing a low yield of the desired product along with a significant amount of dark, polymeric material. What is the cause and how can I mitigate it?
A3: Pyrroles are notoriously susceptible to polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction.[7] This is a frequent cause of low yields and the formation of intractable tars. The following strategies can help minimize polymerization:
-
Slow and Cold Addition: Add the 1-methylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0-10 °C).[7] This helps to control the initial exotherm and prevents localized high concentrations of the acidic reagent.
-
Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Runaway temperatures can accelerate polymerization.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents unwanted side reactions with atmospheric moisture and oxygen, which can contribute to degradation.[7][8]
Q4: What are the best practices for preparing and handling the Vilsmeier reagent?
A4: The Vilsmeier reagent is moisture-sensitive, and its proper preparation is critical for a successful reaction.[8]
-
Reagent Purity: Use high-purity, anhydrous DMF and POCl₃. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[9]
-
Preparation Procedure: The reagent is typically prepared by the slow, dropwise addition of POCl₃ to an ice-cooled solution of anhydrous DMF under an inert atmosphere.[1] After the addition is complete, the mixture is often stirred at 0 °C for a period (e.g., 30 minutes) and then allowed to warm to room temperature to ensure complete formation of the chloroiminium salt.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[8] 2. Monitor the reaction by TLC. If no conversion is observed, consider gradually increasing the temperature (e.g., to 50-60 °C). 3. Purify 1-methylpyrrole by distillation before use. Use fresh, high-purity DMF and POCl₃. |
| Mixture of 2- and 3-Formyl Isomers | While C2 is favored, suboptimal conditions can lead to a loss of selectivity. | Maintain low reaction temperatures during the addition of 1-methylpyrrole. Ensure thorough mixing to avoid localized temperature gradients. |
| Formation of Colored Impurities (Green/Blue) | Formation of cyanine dyes from the self-condensation of the Vilsmeier reagent or its reaction with the product.[10] | This is more common with highly reactive substrates. A well-controlled reaction temperature and stoichiometry can minimize this. These impurities can often be removed during purification. |
| Difficult Work-up and Product Isolation | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Emulsion formation during extraction. 3. Residual DMF in the final product. | 1. Ensure the reaction mixture is thoroughly quenched with a sufficient amount of ice water or an aqueous base solution (e.g., sodium acetate, sodium hydroxide) and stirred until hydrolysis is complete.[4] 2. If an emulsion forms, adding a saturated brine solution can help break it. 3. DMF has a high boiling point and can be challenging to remove. After extraction, wash the organic layer thoroughly with water to remove most of the DMF. High-vacuum distillation or column chromatography can be used for final purification.[10] |
Experimental Protocols
Optimized Protocol for the Mono-formylation of 1-Methylpyrrole
This protocol is designed to favor the formation of 2-formyl-1-methylpyrrole while minimizing side reactions.
1. Vilsmeier Reagent Preparation:
-
To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid or solid.[7]
2. Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back to 0 °C.
-
Add a solution of 1-methylpyrrole (1.0 eq.) in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane - DCE) dropwise to the stirred Vilsmeier reagent.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.[7]
-
Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[1]
-
Neutralize the mixture by the slow addition of an aqueous solution of a base, such as sodium hydroxide or sodium acetate, until the pH is basic (pH 8-9).[11]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Wash the combined organic layers with water and then with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure 2-formyl-1-methylpyrrole.[1]
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism on 1-methylpyrrole.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
Technical Support Center: Regioselective Functionalization of 1-Methyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for the regioselective functionalization of 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. Here, we will dissect the challenges and provide practical, field-proven solutions to achieve desired regiochemical outcomes in your synthetic endeavors.
Introduction: The Intricacies of a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the pyrrole ring, coupled with the electronic influence of the N-methyl and C2-cyano substituents, presents a formidable challenge in achieving regioselective functionalization. The electron-donating N-methyl group activates the ring towards electrophilic attack, while the strongly electron-withdrawing C2-cyano group deactivates the adjacent C3 and C5 positions. This electronic tug-of-war dictates the preferred sites of reaction and necessitates carefully tailored strategies to achieve substitution at the desired position.
This guide will provide a comprehensive overview of the key challenges and troubleshooting strategies for the three main classes of functionalization reactions:
-
Electrophilic Aromatic Substitution: Taming the inherent reactivity of the pyrrole ring.
-
Directed ortho-Metalation (DoM): Leveraging the cyano group for precise C3 functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modular approach to C-C and C-heteroatom bond formation.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental transformation for functionalizing pyrroles. However, the high reactivity of the pyrrole nucleus often leads to a lack of regioselectivity and, in some cases, polymerization, particularly under harsh acidic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: I am attempting a nitration reaction on this compound and obtaining a mixture of 4- and 5-nitro isomers. How can I improve the regioselectivity?
A1: This is a common challenge. The nitration of 1-methyl-2-pyrrolecarbonitrile is known to produce a mixture of 4- and 5-nitro derivatives.[2] The C2-cyano group is a "meta"-directing deactivator, which in the context of the pyrrole ring, directs incoming electrophiles to the C4 position. However, the overall electron-rich nature of the pyrrole ring can still lead to competitive substitution at the C5 position.
Troubleshooting Strategies:
-
Choice of Nitrating Agent: Milder nitrating agents can favor the formation of one isomer over the other. Instead of aggressive nitric acid/sulfuric acid mixtures, consider using acetyl nitrate (AcONO2) or nitronium tetrafluoroborate (NO2BF4) at low temperatures.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents, from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile, nitromethane).
-
Temperature Control: Precise temperature control is critical. Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can enhance the kinetic selectivity towards the thermodynamically more stable product.
Q2: My Friedel-Crafts acylation of this compound is resulting in a low yield and significant polymer formation. What is causing this and how can I prevent it?
A2: The use of strong Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts reactions with highly reactive pyrroles is often problematic, leading to polymerization.[3] The Lewis acid can coordinate to the nitrogen atom of the pyrrole ring, increasing its susceptibility to acid-catalyzed polymerization.
Troubleshooting Strategies:
-
Milder Lewis Acids: Employ weaker Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or triflates like bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃).
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts formylation and typically proceeds with high regioselectivity at the most electron-rich position.[4][5][6][7] For this compound, this would likely be the C5 position.
-
Acylation with Acid Anhydrides: Using an acid anhydride with a milder catalyst can be a successful strategy.
-
Q3: I am trying to halogenate this compound and I am getting a mixture of polyhalogenated products. How can I achieve monohalogenation?
A3: Pyrroles are highly susceptible to over-halogenation.[8] To achieve monohalogenation, the key is to control the stoichiometry of the halogenating agent and the reaction conditions.
Troubleshooting Strategies:
-
Mild Halogenating Agents: Use less reactive halogenating agents. For bromination, N-bromosuccinimide (NBS) is preferred over bromine. For chlorination, N-chlorosuccinimide (NCS) is a good choice.
-
Stoichiometry and Temperature: Use only one equivalent of the halogenating agent and perform the reaction at low temperatures to minimize over-reaction.
-
Solvent: A non-polar solvent like carbon tetrachloride or dichloromethane can help to moderate the reactivity.
Experimental Protocol: Regioselective Nitration at C4
This protocol aims to favor the formation of 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile.
-
Dissolve this compound (1.0 eq) in acetic anhydride at -10 °C under an inert atmosphere.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride while maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 4-nitro and 5-nitro isomers.
Section 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[9][10][11][12] In the case of this compound, the cyano group can act as a directing metalation group (DMG), facilitating deprotonation at the adjacent C3 position.
Logical Framework for Directed ortho-Metalation
Caption: Workflow for C3-functionalization via Directed ortho-Metalation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble achieving complete lithiation at the C3 position. What factors influence the efficiency of the deprotonation?
A1: The efficiency of DoM is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Lithium diisopropylamide (LDA) is commonly used. For less acidic protons, stronger bases like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) may be necessary.
-
Temperature: The lithiation must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the lithium cation and promote the reaction.
Q2: After adding my electrophile, I am getting a low yield of the desired C3-substituted product and recovering a lot of starting material. What could be the issue?
A2: This can be due to several reasons:
-
Inefficient Lithiation: As discussed in Q1, ensure your lithiation conditions are optimal.
-
Electrophile Reactivity: The electrophile must be sufficiently reactive to quench the lithiated intermediate. If using a weak electrophile, consider transmetalation of the lithiated species to a more reactive organometallic reagent (e.g., an organozinc or organocuprate).
-
Reverse Quench: For less reactive electrophiles, a "reverse quench" can be beneficial. Instead of adding the electrophile to the lithiated pyrrole, add the lithiated pyrrole solution to a solution of the electrophile. This maintains a high concentration of the electrophile throughout the addition.
Experimental Protocol: Synthesis of 3-Iodo-1-methyl-1H-pyrrole-2-carbonitrile
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer a powerful and modular approach for the regioselective formation of C-C and C-heteroatom bonds.[13] This requires the initial preparation of a halogenated or triflated this compound derivative.
Strategic Overview of Cross-Coupling for Regioselective Functionalization
Caption: General strategy for regioselective functionalization using cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am struggling to achieve regioselective halogenation of my pyrrole to prepare the precursor for a Suzuki coupling. What are my options?
A1: As discussed in Section 1, direct halogenation can be challenging. For preparing specific halo-pyrroles, consider the following:
-
For 3-Halopyrroles: Utilize the DoM strategy (Section 2) followed by quenching with a halogen source (e.g., I₂, Br₂, C₂Cl₆).
-
For 4- and 5-Halopyrroles: Direct halogenation under carefully controlled conditions (mild halogenating agent, low temperature, 1 equivalent) may yield a separable mixture of isomers.
Q2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. How can I optimize the reaction?
A2: The success of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-catalysts like Pd(OAc)₂ | The choice of catalyst can significantly impact reaction efficiency. For heteroaromatic substrates, electron-rich phosphine ligands are often beneficial. |
| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos | The ligand stabilizes the palladium catalyst and influences the rates of oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid. The choice of base can affect the reaction rate and prevent side reactions. |
| Solvent | Toluene, Dioxane, DMF, often with water | The solvent system must be able to dissolve both the organic and inorganic components of the reaction. |
Q3: I am attempting a Sonogashira coupling with my bromo-pyrrole, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially with electron-rich alkynes.
Troubleshooting Strategies:
-
Copper(I) Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is often crucial for the Sonogashira reaction. However, an excess of copper can promote homocoupling. Use a catalytic amount (1-5 mol%).
-
Amine Base: A bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling better than less hindered amines.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols using specific palladium catalysts and ligands can be effective.
Experimental Protocol: Suzuki-Miyaura Coupling for C4-Arylation
This protocol assumes the availability of 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile.
-
In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Pyrrole - Wikipedia. [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Pyrrole reaction. [Link]
-
Synthesis of 1-Methyl-1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. ResearchGate. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
(PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Halogenation and sulfonation of pyrrole. Química Organica.org. [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]
- Synthesis of pyrrole-2-carbonitriles.
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]
-
Synthesis of 1-Methyl-1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. ResearchGate. [Link]
-
New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. [Link]
-
Palladium supported on pyrrole functionalized hypercrosslinked polymer: Synthesis and its catalytic evaluations towards Suzuki-Miyaura coupling reactions in aqueous media. ResearchGate. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
[2.2]Paracyclophane -based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. [Link]
-
Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. The Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]
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Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. The Journal of Organic Chemistry. [Link]
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identifying impurities in 1-methyl-1H-pyrrole-2-carbonitrile by NMR spectroscopy
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Welcome to the Technical Support Center for the analysis of 1-methyl-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to confidently interpret your NMR data and ensure the purity of your compound.
Troubleshooting Guide: Unraveling Your NMR Spectrum
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Q1: I see unexpected peaks in the aromatic region (6.0-7.0 ppm) of my ¹H NMR spectrum. What could they be?
Unexpected signals in the aromatic region often point to the presence of pyrrole-containing impurities. The precise chemical shifts and coupling patterns are key to their identification.
-
Possible Impurities & Their Signatures:
-
Unreacted Pyrrole-2-carbonitrile: If the N-methylation reaction is incomplete, you may see signals corresponding to the starting material, pyrrole-2-carbonitrile. The NH proton of this compound typically appears as a broad singlet at a chemical shift greater than 8.0 ppm.
-
Regioisomers: While the synthesis is directed towards the 2-carbonitrile, trace amounts of other isomers like 1-methyl-1H-pyrrole-3-carbonitrile could be formed. Differentiating these requires careful analysis of coupling constants, as the protons on the pyrrole ring will have different splitting patterns.
-
Starting Material (1-methylpyrrole): Incomplete cyanation can result in residual 1-methylpyrrole. Look for its characteristic signals: a triplet at ~6.6 ppm (H2/H5) and a triplet at ~6.1 ppm (H3/H4).[1][2]
-
Hydrolysis Product: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form 1-methyl-1H-pyrrole-2-carboxylic acid or the corresponding amide. This would introduce new signals in the aromatic region and potentially a broad carboxylic acid proton signal downfield (>10 ppm).[3][4]
-
-
Recommended Action:
-
Compare with Reference Spectra: Obtain reference ¹H NMR spectra for the suspected impurities (e.g., pyrrole-2-carbonitrile, 1-methylpyrrole).
-
2D NMR Spectroscopy: If significant overlap occurs, 2D NMR experiments like COSY (Correlation Spectroscopy) can help establish proton-proton connectivities and confirm the structures of the impurities.[5]
-
Review Synthesis and Work-up: Re-evaluate your synthetic and purification procedures to identify potential sources of these impurities.[6][7]
-
Q2: My ¹H NMR spectrum shows a broad singlet around 1.5-3.5 ppm that I can't assign. What is it and how can I get rid of it?
A broad singlet in this region is almost always due to the presence of water (H₂O).
-
Causality: NMR solvents are often hygroscopic and can absorb moisture from the atmosphere.[8] Even if you use a sealed ampule of deuterated solvent, contamination can occur during sample preparation. The chemical shift of the water peak is highly dependent on the solvent, temperature, and sample concentration.[9]
-
Troubleshooting Steps:
-
D₂O Shake: A definitive way to confirm the presence of a water peak is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The protons from water will exchange with deuterium, causing the peak to significantly decrease in intensity or disappear entirely.[8]
-
Use of Anhydrous Solvents: For future experiments, use freshly opened or properly stored anhydrous deuterated solvents. Storing solvents over molecular sieves can also help to keep them dry.
-
Sample Preparation: Ensure your glassware, including the NMR tube and any pipettes, are thoroughly dried before use.
-
Q3: I'm seeing signals for common lab solvents like acetone, ethyl acetate, or hexane in my spectrum. How can I confirm their identity and prevent this in the future?
The presence of residual solvents from your reaction work-up or purification is a common issue.
-
Identification:
-
Reference Tables: There are extensive, well-established tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents in various deuterated solvents.[9][10][11][12][13] These are invaluable resources for quickly identifying solvent peaks.
-
Acetone: A sharp singlet around 2.17 ppm in CDCl₃.
-
Ethyl Acetate: A quartet around 4.12 ppm, a singlet around 2.05 ppm, and a triplet around 1.26 ppm in CDCl₃.
-
Hexane: Multiplets around 1.2-1.4 ppm and a triplet around 0.9 ppm in CDCl₃.
-
-
-
Prevention:
-
Thorough Drying: Ensure your product is thoroughly dried under high vacuum for a sufficient period to remove all volatile solvents.
-
Solvent Choice: Be mindful of the boiling points of the solvents used in your purification. Higher boiling point solvents will be more difficult to remove.
-
Clean Glassware: Residual solvents can also come from improperly cleaned glassware, including NMR tubes.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
The expected chemical shifts can vary slightly depending on the solvent and concentration. However, the following provides a general guide.
| ¹H NMR | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity | Assignment |
| H5 | ~6.8 | Triplet | Pyrrole Ring |
| H3 | ~6.6 | Doublet of Doublets | Pyrrole Ring |
| H4 | ~6.1 | Triplet | Pyrrole Ring |
| N-CH₃ | ~3.8 | Singlet | Methyl Group |
| ¹³C NMR | Expected Chemical Shift (ppm) in CDCl₃ | Assignment |
| C5 | ~128 | Pyrrole Ring |
| C3 | ~120 | Pyrrole Ring |
| CN | ~115 | Nitrile Carbon |
| C4 | ~110 | Pyrrole Ring |
| C2 | ~105 | Pyrrole Ring |
| N-CH₃ | ~35 | Methyl Carbon |
Note: The assignments are based on typical pyrrole chemical shift patterns and substituent effects. For definitive assignment, 2D NMR experiments such as HSQC and HMBC are recommended.[14]
Q2: How can I use NMR to differentiate between this compound and its regioisomer, 1-methyl-1H-pyrrole-3-carbonitrile?
The key to distinguishing between these isomers lies in the coupling patterns (multiplicities) of the pyrrole ring protons in the ¹H NMR spectrum.
-
This compound: Will show three distinct signals for the pyrrole protons with triplet, doublet of doublets, and triplet multiplicities.
-
1-methyl-1H-pyrrole-3-carbonitrile: Will exhibit a different splitting pattern due to the different connectivity of the protons. For instance, the proton at the 2-position would likely appear as a triplet.
A COSY experiment would definitively show the coupling relationships between the protons, allowing for unambiguous structural assignment.
Q3: My sample is not very soluble in CDCl₃. What other deuterated solvents can I use, and how will this affect my spectrum?
If solubility is an issue, several other common deuterated solvents can be used.[8] However, be aware that the chemical shifts of your compound and any impurities will change with the solvent.
-
Alternative Solvents:
-
Acetone-d₆: A good polar aprotic solvent.
-
DMSO-d₆: A highly polar aprotic solvent, excellent for dissolving many compounds but can be difficult to remove.
-
Methanol-d₄: A polar protic solvent. Note that if your compound has exchangeable protons (e.g., NH or OH), they may exchange with the deuterium in the solvent, leading to peak broadening or disappearance.
-
-
Solvent Effects: The change in solvent can sometimes be advantageous, as it may resolve overlapping peaks observed in another solvent.[8] Always report the solvent used when presenting NMR data.
Experimental Workflow & Data Interpretation
The following diagram illustrates a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.
Sources
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- 2. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]
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- 14. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Unwanted Polymerization of Pyrrole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole-containing molecules. The electron-rich nature of the pyrrole ring makes it a valuable heterocyclic scaffold but also renders it highly susceptible to unwanted polymerization during synthesis, purification, and storage. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help you mitigate these challenges and ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture turn dark brown or black during the synthesis of a pyrrole derivative?
This is a classic indicator of pyrrole polymerization. The dark, often insoluble, material is polypyrrole, formed through two primary mechanisms:
-
Oxidative Polymerization: Pyrrole and its electron-rich derivatives are easily oxidized.[1][2] This process is often initiated by atmospheric oxygen and can be catalyzed by trace metals. The oxidation generates a radical cation, which is a highly reactive electrophile.[1][2] This cation then attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of a conjugated polymer, commonly known as "pyrrole black".[1]
-
Acid-Catalyzed Polymerization: Pyrroles are notoriously unstable under acidic conditions.[3][4] The ring nitrogen can be protonated, disrupting the aromaticity and activating the ring. The protonated pyrrole acts as an electrophile, which is then attacked by a neutral pyrrole molecule, triggering a rapid polymerization cascade.[4] This is a common issue in reactions involving strong acids or even trace acidic impurities.[5][6]
Q2: Are all pyrrole derivatives equally prone to polymerization?
No, the stability of a pyrrole derivative is highly dependent on the nature of its substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like esters, ketones, sulfonyl groups, or nitriles decrease the electron density of the pyrrole ring. This makes the ring less susceptible to both oxidation and protonation, thereby significantly reducing the tendency to polymerize.[4][7]
-
Electron-Donating Groups (EDGs): Alkyl groups, ethers, and amines increase the electron density of the ring, making it more reactive and prone to polymerization. Unsubstituted pyrrole itself is quite sensitive.[8][9]
Q3: What is the most effective way to prevent polymerization?
The most robust strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[4][7] This modification significantly deactivates the ring towards electrophilic attack and oxidation. The choice of protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Chemical Structure | Stability & Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | SO₂C₆H₄CH₃ | Stable: Strong acids, most oxidizing/reducing agents.Cleavage: Strong reducing agents (e.g., Na/NH₃), Mg/MeOH.[4] | Highly deactivating, very robust. | Harsh cleavage conditions may not be suitable for complex molecules. |
| tert-Butoxycarbonyl (Boc) | COOC(CH₃)₃ | Stable: Bases, hydrogenolysis.Cleavage: Strong acids (e.g., TFA, HCl).[4] | Easily cleaved under mild acidic conditions. | Not suitable for reactions that require acidic conditions. |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | CH₂OCH₂CH₂Si(CH₃)₃ | Stable: Wide range of non-fluoride conditions.Cleavage: Fluoride sources (e.g., TBAF), strong acids.[10] | Orthogonal to many other protecting groups. | Can be more expensive and cumbersome to introduce. |
Q4: Besides N-protection, what other precautions should I take?
Even with protection, good laboratory practice is essential.
-
Inert Atmosphere: Always perform reactions with sensitive pyrroles under an inert atmosphere of nitrogen or argon.[11][12] This minimizes contact with atmospheric oxygen, a key initiator of oxidative polymerization.[11]
-
Solvent Degassing: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas, or by using the freeze-pump-thaw method.
-
Low Temperature: Running reactions at low temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of polymerization.[4]
-
Control Reagent Addition: Add reactive reagents, especially acids, slowly and in a controlled manner to avoid localized high concentrations that can trigger polymerization.[4]
-
Use of Inhibitors: For storage or during purification, small amounts of a radical inhibitor like butylated hydroxytoluene (BHT) can be added to scavenge radicals and prevent oxidative polymerization.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Reaction mixture rapidly turns dark/black. | Uncontrolled oxidative or acid-catalyzed polymerization. | 1. Immediately cool the reaction.2. Ensure a robust inert atmosphere.3. Consider adding a non-nucleophilic base (e.g., proton sponge) if acid is the cause.4. For future attempts, use an N-protecting group.[4] |
| Low yield of desired product with significant baseline material on TLC. | Competing polymerization reaction. | 1. Lower the reaction temperature.[4]2. Use more dilute conditions.3. Add reagents more slowly.4. Switch to a more deactivating N-protecting group.[7] |
| Product decomposes on silica gel during column chromatography. | Silica gel is acidic and can catalyze polymerization of sensitive pyrroles. | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent, then packing the column.2. Use a different stationary phase, such as alumina (neutral or basic).3. Minimize the time the compound spends on the column. |
| Purified pyrrole derivative darkens during storage. | Slow oxidation by air and/or light. | 1. Store the compound under an inert atmosphere (argon or nitrogen).2. Protect from light by using an amber vial or wrapping the vial in foil.3. Store at low temperatures (e.g., in a freezer at -20 °C or -80 °C).[11][13] |
Key Experimental Protocols
Protocol 1: General Procedure for Pyrrole Synthesis under an Inert Atmosphere
This protocol outlines the basic setup for handling air-sensitive pyrrole reactions.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) to remove any adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use anhydrous solvents. If solvents are not from a freshly opened bottle, they should be appropriately dried and degassed. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment using a bubbler or a balloon filled with nitrogen/argon.
-
Reagent Addition: Introduce liquid reagents via syringe through a rubber septum. Dissolve solid reagents in anhydrous, degassed solvent and add them via a cannula or a pressure-equalizing dropping funnel.
-
Monitoring: Monitor the reaction by TLC. To take a sample, use a syringe to withdraw a small aliquot and immediately quench it in a vial containing a suitable solvent and a small amount of a neutralizing agent if necessary (e.g., a drop of triethylamine for acidic reactions).
-
Workup: Perform the workup as quickly as possible. If an aqueous workup is required, use deoxygenated water. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: N-Tosylation of a Pyrrole Derivative
This protocol describes a common method for protecting the pyrrole nitrogen with a highly stable tosyl group.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and briefly dry the NaH under vacuum.
-
Deprotonation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add a solution of the pyrrole derivative (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation (hydrogen evolution will cease).
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Problem and Solutions
Caption: Mechanism of Pyrrole Polymerization
Caption: Workflow for Preventing Polymerization
References
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Wikipedia. Polypyrrole. [Link]
-
Schlappi, C., et al. (2022). Photooxidative Polymerization of Pyrrole from Photosystem I Proteins. ACS Publications. [Link]
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ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... [Link]
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Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link]
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Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing. [Link]
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Sarac, A. S., et al. (1995). Oxidative Polymerization of Pyrrole in Polymer Matrix. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Takashima, W., et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. [Link]
-
Li, Y., & Qian, R. (2001). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. The Journal of Physical Chemistry B. [Link]
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Mondal, S., & Hu, J. (2016). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Journal of Industrial Textiles. [Link]
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ResearchGate. Polymerization mechanism of pyrrole with APS. [Link]
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IOSR Journal. (2022). Synthesis of Polypyrrole and Its Application. [Link]
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ResearchGate. (2013). Pyrrole Protection. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization?. [Link]
-
Institute of Metal Physics. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. [Link]
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Sharma, G., et al. (2017). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. [Link]
-
MDPI. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. Reaction of 22 in the presence of a radical scavenger, butylated hydroxytoluene (BHT). [Link]
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Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2018). How to control pyrrole in polymerization?. [Link]
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Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]
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Semantic Scholar. (2017). Green Synthesis of Pyrrole Derivatives. [Link]
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OSTI.gov. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
-
Chen, B., et al. (1997). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. [Link]
-
Heinze, J., & Frontana-Uribe, B. A. (2013). Polypyrroles. Conjugated Polymers: A Practical Guide to Synthesis. [Link]
-
MDPI. (2022). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. [Link]
-
Akkara, J. A., et al. (1991). Conductive polypyrrole via enzyme catalysis. PubMed. [Link]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. [Link]
-
Gule, N. P., & D'Souza, L. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Wikipedia. Pyrrole. [Link]
- Google Patents. (1996).
-
Organic Syntheses. Pyrrole. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Radical Synthesis of Highly Substituted Boc-Protected 4-Aminomethyl-Pyrroles. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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workup procedure to remove unreacted starting materials from 1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for the synthesis and purification of 1-methyl-1H-pyrrole-2-carbonitrile. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the post-reaction workup and purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the purification strategy for this compound, focusing on the removal of common starting materials.
Q1: What are the most likely starting materials I need to remove after synthesizing this compound?
A1: The synthesis of this compound typically involves the N-methylation of 1H-pyrrole-2-carbonitrile.[1][2] Therefore, the primary materials to remove are:
-
Unreacted 1H-pyrrole-2-carbonitrile: The acidic starting material.
-
Excess Methylating Agent: Commonly dimethyl sulfate (DMS) or methyl iodide (MeI). DMS is often used but is highly toxic and must be completely neutralized.[3]
-
Base: A base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) is required to deprotonate the pyrrole nitrogen.[1][2]
Q2: Why is a liquid-liquid extraction necessary, and what is the principle behind it?
A2: A liquid-liquid extraction is a crucial step to perform a bulk separation of your desired product from water-soluble impurities. The N-methylated product is significantly less polar and more soluble in organic solvents (like ethyl acetate or dichloromethane) than the deprotonated pyrrole salt and inorganic bases. By adding water and an organic solvent, the organic product will move into the organic layer, while salts and other polar impurities will remain in the aqueous layer.
Q3: My protocol calls for quenching the reaction. What does this mean and why is it critical, especially if I used dimethyl sulfate?
A3: "Quenching" refers to the process of deactivating any remaining reactive reagents in the mixture. If you used a potent methylating agent like dimethyl sulfate (DMS), this step is a critical safety measure. DMS is extremely toxic and carcinogenic.[3] The quench neutralizes it, typically by reaction with a nucleophile. A common and effective method is to add a dilute aqueous solution of a base like sodium hydroxide or ammonium hydroxide, which rapidly hydrolyzes DMS to less harmful methanol and sulfuric acid (as a salt).[3][4]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[5][6] For substituted pyrroles, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By running several TLCs with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate), you can identify the optimal mobile phase for separation.
Section 2: Step-by-Step Workup & Purification Protocol
This section provides a detailed, validated protocol for the workup and purification of this compound following its synthesis via N-methylation.
Physicochemical Data for Separation Strategy
A successful separation relies on the differing physical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Key Feature for Separation |
| This compound (Product) | 106.13[7] | ~87 °C / 10 mmHg[8] | Soluble in organic solvents | Non-acidic, organic soluble |
| 1H-pyrrole-2-carbonitrile (Starting Material) | 92.10[9] | 92-94 °C / 2 mmHg[10] | Soluble in organic solvents, slightly water-soluble | Acidic N-H proton (pKa ~14.2)[11] |
| Dimethyl Sulfate (Reagent) | 126.13 | 188 °C (decomposes) | Reacts with water (hydrolysis)[12] | Highly reactive, water-hydrolyzable |
| Sodium Hydroxide (Base/Quench) | 40.00 | 1388 °C | Highly soluble in water | Water-soluble inorganic salt |
Visualized Workflow: From Reaction to Pure Product
Caption: Standard workflow for workup and purification.
Detailed Protocol
Materials:
-
Crude reaction mixture
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction vessel in an ice bath to 0 °C.
-
Slowly and carefully add 1 M NaOH solution to the stirred reaction mixture. The goal is to hydrolyze any remaining dimethyl sulfate and neutralize the reaction.[4] Monitor for any exothermic reaction. Continue adding until the mixture is basic (pH > 9, check with pH paper).
-
Expert Tip: The hydrolysis of DMS is exothermic. A slow, controlled addition at low temperature prevents a runaway reaction.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and deionized water.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.
-
Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate) containing your product.
-
-
Separation and Washing:
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with:
-
Deionized water (2x)
-
Saturated brine solution (1x)
-
-
Causality Check: The water washes remove residual water-soluble impurities like NaOH and hydrolyzed DMS byproducts. The brine wash removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a generous amount of anhydrous sodium sulfate (Na2SO4), swirling the flask. Add more until the Na2SO4 no longer clumps together, indicating the solution is dry.
-
Filter the solution to remove the Na2SO4.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be an oil.
-
-
Purification by Column Chromatography:
-
Dissolve a small amount of the crude oil in ethyl acetate and run TLC plates with varying hexanes:ethyl acetate ratios to find a system where the product spot has an Rf of ~0.3.
-
Prepare a silica gel column using your chosen solvent system.
-
Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Troubleshooting Decision Tree
Caption: A decision tree for common purification issues.
Q&A for Specific Issues
Q: My final product is a dark-colored oil, but literature suggests it should be a lighter liquid or solid. What happened? A: Pyrrole-containing compounds can be sensitive to air and light, leading to the formation of colored impurities through oxidation or polymerization.[11]
-
Solution 1 (Prevention): Work reasonably quickly and minimize the exposure of your crude and purified material to air and bright light.
-
Solution 2 (Remediation): If the color is due to baseline impurities, a second, carefully run column chromatography may be sufficient. For very dark solutions, you can try dissolving the crude product in a solvent and treating it with a small amount of activated charcoal before filtration and final purification. Be aware this may reduce your overall yield.[5]
Q: I see two spots on my TLC after workup that are very close together. How can I separate them? A: This indicates that the polarity of your product and the remaining starting material (1H-pyrrole-2-carbonitrile) are quite similar.
-
Solution 1 (Optimize Chromatography): Test different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Solution 2 (Chemical Modification): Before chromatography, you can perform an acidic wash. Dissolve your crude product in ethyl acetate and wash it with a dilute acid (e.g., 1 M HCl). The basic nitrogen of your N-methylated product will likely remain unprotonated, while any other basic impurities could be removed. Caution: This is less effective for removing the acidic 1H-pyrrole-2-carbonitrile starting material. A wash with a dilute base (like NaHCO3 solution) is more effective for removing the starting material by converting it to its water-soluble salt.
Q: I'm concerned about residual dimethyl sulfate in my final product. How can I be sure it's gone? A: Complete removal is essential. The quenching step with a base is the primary method for destroying DMS.[3] The subsequent aqueous washes will remove the hydrolysis byproducts. For pharmaceutical applications, a quantitative GC-MS analysis would be required to confirm the absence of DMS below a specified limit (often in the low ppm range).[12]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile. Available from: [Link]
-
LookChem. PYRROLE-2-CARBONITRILE|4513-94-4. Available from: [Link]
-
ChemSynthesis. 1H-pyrrole-2-carbonitrile. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2064111, 1-Methylpyrrole-2-carbonitrile. Available from: [Link]
-
Reddit. Quenching dimethyl sulfate. : r/chemhelp. Available from: [Link]
-
Organic Process Research & Development. Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Available from: [Link]
- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
University of Alberta. Column chromatography. Available from: [Link]
-
ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylpyrrole-2-carbonitrile | 34884-10-1 [chemicalbook.com]
- 9. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PYRROLE-2-CARBONITRILE CAS#: 4513-94-4 [amp.chemicalbook.com]
- 11. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]
- 12. enovatia.com [enovatia.com]
Technical Support Center: Catalyst Selection and Synthesis Optimization for 1-Methyl-1H-pyrrole-2-carbonitrile
Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed sections of this guide.
Q1: What are the most common methods for synthesizing this compound?
The two primary synthetic strategies are the direct cyanation of 1-methylpyrrole and multi-component reactions that construct the pyrrole ring with the nitrile group already incorporated. The most established and widely used method is the cyanation of 1-methylpyrrole using chlorosulfonyl isocyanate (CSI).[1] An alternative, catalyst-driven approach involves the copper-catalyzed C-H cyanation of 1-methylpyrrole.[2][3]
Q2: I am planning a large-scale synthesis. Which method is more suitable?
For larger-scale synthesis, the cyanation of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) is a well-documented and scalable method.[1] However, it involves the use of a highly reactive and corrosive reagent. Copper-catalyzed C-H cyanation offers a milder alternative, but may require more optimization for scale-up, particularly concerning catalyst loading and turnover.
Q3: My purified this compound is colored (yellow to brown). What is the cause and how can I decolorize it?
Color in the final product is often due to the formation of colored byproducts from the oxidation of the pyrrole ring, especially when exposed to air and light.[4] Residual acidic impurities can also catalyze this degradation. To decolorize the product, you can try recrystallization from a suitable solvent system or careful column chromatography on deactivated silica gel.[4]
Q4: What are the main safety precautions to consider when working with chlorosulfonyl isocyanate (CSI)?
CSI is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be equipped with a drying tube to prevent the ingress of moisture.
II. Troubleshooting Guide: Cyanation of 1-Methylpyrrole
This section provides a problem-and-solution-based guide for the most common synthetic route to this compound: the cyanation of 1-methylpyrrole.
Method 1: Cyanation using Chlorosulfonyl Isocyanate (CSI)
This method is a robust and high-yielding procedure but can present some challenges.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause A: Inactive or Decomposed CSI: Chlorosulfonyl isocyanate is highly reactive and can decompose upon exposure to moisture.
-
Solution: Use a fresh bottle of CSI or redistill the reagent before use. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere.
-
-
Potential Cause B: Incorrect Reaction Temperature: The reaction temperature is critical for the stability of the intermediates.
-
Solution: Maintain the reaction temperature at or below 0 °C during the addition of CSI to the 1-methylpyrrole solution.[1]
-
-
Potential Cause C: Inefficient Quenching/Workup: The choice of workup procedure (acidic vs. basic) can significantly impact the yield.
-
Solution: A basic workup using an organic base like triethylamine is often preferred as it can lead to higher isolated yields by minimizing product degradation.[1]
-
Problem 2: Formation of Significant Byproducts
-
Potential Cause A: Dicyanation of the Pyrrole Ring: The formation of 1-methyl-1H-pyrrole-2,4-dicarbonitrile can occur if an excess of CSI is used or if the reaction temperature is not well-controlled.
-
Solution: Use a 1:1 molar ratio of 1-methylpyrrole to CSI.[1] Add the CSI solution dropwise to the 1-methylpyrrole solution at low temperature to maintain control over the reaction exotherm.
-
-
Potential Cause B: Polymerization of 1-Methylpyrrole: Pyrroles are susceptible to polymerization in the presence of strong acids.
-
Solution: Avoid strongly acidic conditions during workup if possible. A basic workup can mitigate this issue. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
-
Method 2: Copper-Catalyzed C-H Cyanation
This method offers a milder, catalytic alternative to the use of stoichiometric CSI.
Problem 1: Low Catalyst Activity or Turnover
-
Potential Cause A: Inappropriate Copper Catalyst or Ligand: The choice of copper source and ligand is crucial for catalytic activity.
-
Potential Cause B: Catalyst Poisoning: High concentrations of cyanide can deactivate the copper catalyst.[2]
-
Solution: Use a cyanide source that provides a slow release of cyanide ions, or add the cyanide reagent slowly over the course of the reaction.
-
Problem 2: Poor Regioselectivity
-
Potential Cause A: Competing C-H Activation Sites: While the C2-position of 1-methylpyrrole is the most electronically favored for electrophilic attack, side reactions at other positions can occur.
-
Solution: The regioselectivity of C-H functionalization can be influenced by the choice of catalyst, ligand, and solvent. Screening of different reaction conditions may be necessary to optimize the selectivity for the desired C2-cyano product.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via CSI Cyanation
This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[1]
Materials:
-
1-Methylpyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1-methylpyrrole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath.
-
Add chlorosulfonyl isocyanate (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.
-
Add N,N-dimethylformamide (2.0 eq) dropwise, again keeping the temperature below 0 °C.
-
Add triethylamine (2.0 eq) dropwise, allowing the reaction mixture to warm to 10 °C.
-
A white precipitate will form. Filter the precipitate and wash it with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
DOT Diagram of the CSI Cyanation Workflow
Caption: Workflow for the synthesis of this compound using CSI.
Protocol 2: Conceptual Protocol for Copper-Catalyzed C-H Cyanation
This protocol is a general guide based on literature procedures for the copper-catalyzed cyanation of heterocycles.[2][3] Optimization for 1-methylpyrrole is likely required.
Materials:
-
1-Methylpyrrole
-
Copper(I) cyanide (CuCN)
-
1,10-Phenanthroline
-
Sodium cyanide (NaCN)
-
Iodine
-
Dioxane (anhydrous)
-
m-Xylene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 1-methylpyrrole (1.0 eq), CuCN (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous dioxane and m-xylene as the solvent system.
-
Add NaCN (1.2 eq) and iodine (1.1 eq).
-
Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Mechanism of CSI Cyanation
The reaction proceeds through an initial electrophilic attack of the highly reactive CSI on the electron-rich C2 position of 1-methylpyrrole. This is followed by the addition of DMF to the intermediate, which then undergoes elimination to form the nitrile product.
DOT Diagram of the CSI Cyanation Mechanism
Caption: Simplified mechanism of CSI-mediated cyanation of 1-methylpyrrole.
V. Data Summary
| Method | Key Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |
| CSI Cyanation | 1-Methylpyrrole, CSI, DMF | None | ~70-95%[1] | High yield, well-established, scalable | Use of hazardous and corrosive CSI |
| Copper-Catalyzed C-H Cyanation | 1-Methylpyrrole, Cyanide Source, Oxidant | Copper(I) salt | Variable | Milder conditions, catalytic | Requires optimization, potential for catalyst poisoning |
VI. References
-
Do, H.-Q.; Daugulis, O. Copper-Catalyzed Cyanation of Heterocycle Carbon–Hydrogen Bonds. Org. Lett.2010 , 12 (11), 2517–2519. [Link]
-
Do, H.-Q.; Daugulis, O. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. [Link]
-
Wang, C.; et al. Copper-Catalyzed Cyanation of Heterocycle C–H Bonds with Ethyl(ethoxymethylene)cyanoacetate as a Cyanating Agent and its Mechanism. Org. Chem. Front.2017 , 4, 1363-1367. [Link]
-
Li, X. Copper-catalysed asymmetric radical cyanation. Nat. Synth.2022 , 1, 24–36. [Link]
-
Loader, C. E.; Anderson, H. J. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Can. J. Chem.1981 , 59 (16), 2673–2676. [Link]
-
Barnett, G. H.; et al. Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
Sources
effect of temperature and reaction time on the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of this compound, a key building block in pharmaceutical research and organic synthesis. We will address common challenges related to reaction temperature and time, offering troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely adopted and effective method is the cyanation of 1-methylpyrrole using chlorosulfonyl isocyanate (CSI), followed by quenching with N,N-dimethylformamide (DMF).[1][2] This approach is favored for its high reactivity and good yields. The reaction proceeds through an electrophilic substitution where CSI reacts with the electron-rich 1-methylpyrrole to form an N-chlorosulfonyl amide intermediate, which is then converted to the nitrile by DMF.[1][3]
Q2: Why is temperature control so critical during the addition of chlorosulfonyl isocyanate (CSI)?
A2: Temperature control is paramount due to the high reactivity of both CSI and the pyrrole ring.[1][2]
-
Exothermic Reaction: The reaction between 1-methylpyrrole and CSI is highly exothermic. Uncontrolled addition can cause a rapid temperature spike, leading to side reactions.
-
Reagent Stability: CSI can react with solvents like DMF at elevated temperatures, reducing its availability for the primary reaction.[1]
-
Polymerization: Pyrroles are electron-rich and susceptible to acid-catalyzed polymerization, which manifests as dark, insoluble tars. Maintaining a low temperature (typically at or below 0 °C) minimizes this risk.[2]
Q3: What is the optimal temperature range for this synthesis, and how does deviation affect the outcome?
A3: The initial reaction of 1-methylpyrrole with CSI should be performed at or below 0 °C.[2] After the initial addition, some procedures allow the reaction to slowly warm to room temperature.
-
Temperatures Too Low: While safer, extremely low temperatures may significantly slow the reaction rate, requiring longer reaction times for complete conversion.
-
Temperatures Too High: Exceeding room temperature, especially during the initial phase, dramatically increases the risk of byproduct formation and polymerization.[4] This leads to lower yields and complicates purification.
Q4: How does reaction time influence the yield and purity of this compound?
A4: Reaction time must be optimized to ensure the reaction goes to completion without promoting degradation or side reactions.
-
Insufficient Time: If the reaction is stopped prematurely, incomplete conversion of the starting material will result in a lower yield.
-
Excessive Time: Prolonged reaction times, particularly if the temperature is not strictly controlled, can lead to the slow formation of impurities and degradation of the desired product. Some protocols specify allowing the mixture to stand overnight at room temperature to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is the best practice to determine the optimal endpoint.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective Reagents: CSI is moisture-sensitive. | Ensure CSI is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature Too Low: Reaction kinetics are too slow. | Allow the reaction to warm slowly to room temperature and monitor progress via TLC. Consider extending the reaction time. | |
| Incomplete Quench: Insufficient DMF was used to convert the intermediate. | Use a molar excess of DMF for the quench step as specified in the protocol.[2] | |
| Formation of Dark Brown/Black Tarry Solid | Reaction Temperature Too High: This is a classic sign of pyrrole polymerization. | Maintain strict temperature control, keeping the reaction vessel in an ice bath (0 °C) during CSI addition. Add the CSI dropwise to manage the exothermic reaction. |
| Acidic Conditions: Traces of acid can catalyze polymerization. | Ensure all glassware is dry and reagents are free of acidic impurities. The workup should involve a basic wash (e.g., sodium bicarbonate solution) to neutralize any residual acid. | |
| Product is Impure (Multiple Spots on TLC) | Side Reactions: The temperature may have risen, favoring the formation of isomers or other byproducts. | Re-evaluate temperature control throughout the process. Purify the crude product using column chromatography on alumina or silica gel.[1] |
| Incomplete Reaction: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor by TLC until the starting material spot disappears. | |
| Difficulty Isolating the Product | Emulsion during Workup: The presence of polymeric material can complicate phase separation. | Filter off any solid/tarry material before extraction. If an emulsion persists, add brine to help break it. |
| Product Loss during Distillation: The product may be co-distilling with the solvent or degrading at high temperatures. | After removing the bulk of the solvent by atmospheric distillation, perform the final purification by vacuum distillation (boiling point ~87°C/10 mmHg) to avoid thermal degradation.[5] |
Data Summary: Effect of Temperature & Time
The following table provides an illustrative summary of expected outcomes based on reaction parameters. These values are representative and may vary based on scale and specific lab conditions.
| Temperature | Reaction Time | Expected Yield | Expected Purity | Common Observations |
| -10 °C to 0 °C | 2-4 hours | Good to Excellent | High (>95%) | Clean reaction profile, controlled reaction rate.[2] |
| Room Temp (~25 °C) | 1-2 hours | Moderate to Good | Moderate to High | Increased risk of minor byproducts. Requires careful monitoring. |
| > 40 °C | 1 hour | Poor to Low | Low | Significant darkening of the reaction mixture, likely polymerization.[4] |
| 0 °C to RT | 12-16 hours | Excellent | High | Often used to ensure complete conversion after initial controlled addition.[1] |
Visual Guides & Protocols
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low product yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
Optimized Experimental Protocol
This protocol is adapted from established literature procedures.[1][2] Always perform a risk assessment before starting any chemical synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 1-methylpyrrole (1.0 eq) and a suitable dry solvent such as acetonitrile or toluene.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonyl isocyanate (CSI, 1.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature at or below 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC. For full conversion, the reaction may be stirred overnight.[1]
-
Quenching: Cool the mixture back to 0 °C. Slowly add N,N-dimethylformamide (DMF, >2.0 eq) dropwise, again controlling the temperature.
-
Workup: After stirring for an additional hour, slowly pour the reaction mixture into ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on alumina.[1]
References
- BenchChem. (n.d.). Avoiding polymerization of pyrroles during synthesis.
- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(19), 2673-2676.
- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles. (Patent No. WO2005097743A1).
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles.
- ChemicalBook. (n.d.). 1-Methylpyrrole-2-carbonitrile.
Sources
dealing with air and moisture sensitivity in 1-methyl-1H-pyrrole-2-carbonitrile reactions
Welcome to the technical support center for handling 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for reactions involving this air- and moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: this compound, like many pyrrole derivatives, exhibits sensitivity to atmospheric conditions, primarily oxygen. The pyrrole ring is susceptible to oxidation, which can lead to discoloration (often turning yellow to dark brown), polymerization, and the formation of undesired byproducts.[1][2][3][4] While the N-methyl group enhances stability compared to unsubstituted pyrrole, prolonged exposure to air should be avoided. The nitrile group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, a factor to consider in reaction design rather than ambient moisture sensitivity.
Q2: What are the visual signs of decomposition for this compound?
A2: Fresh, pure this compound is typically a colorless to light yellow liquid or a low-melting solid.[5] The primary visual indicator of decomposition due to air exposure is a darkening in color, progressing from yellow to brown or even black.[2] The formation of insoluble polymeric material is another sign of significant degradation. If your starting material shows significant discoloration, it is advisable to purify it by distillation or chromatography before use.
Q3: What is the proper way to store this compound?
A3: To maintain its purity and reactivity, this compound should be stored under an inert atmosphere, such as argon or nitrogen.[6] It is best kept in a tightly sealed container, wrapped with Parafilm for an extra barrier, and stored in a refrigerator (2-8°C) to minimize degradation.[5] For long-term storage, ampules sealed under inert gas are ideal.
Q4: Can I handle this compound on the open bench?
A4: For brief transfers of the compound, working swiftly on an open bench may be acceptable, but it is not recommended for reaction setups or prolonged handling. To ensure reproducible results and high yields, it is best practice to handle this compound under an inert atmosphere using techniques such as a glovebox or a Schlenk line.[6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on problems arising from air and moisture sensitivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degradation of starting material: The this compound may have oxidized due to improper storage or handling. | - Visually inspect the starting material for discoloration. If it is dark, purify it before use.- Always store the compound under an inert atmosphere and at a low temperature. |
| Reaction quenching by moisture: Trace amounts of water in the reaction solvent or from improperly dried glassware can interfere with many organometallic or strongly basic reactions. | - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas.[9][10] | |
| Incomplete reaction due to oxygen: The presence of oxygen can lead to oxidative side reactions, consuming the starting material or intermediates. | - Ensure a leak-free reaction setup with a positive pressure of inert gas (nitrogen or argon).[9]- Degas the reaction solvent by sparging with an inert gas or by using the freeze-pump-thaw method.[6] | |
| Formation of Dark, Tarry Side Products | Oxidative polymerization of the pyrrole ring: This is a common issue when the pyrrole ring is exposed to air, especially at elevated temperatures or in the presence of certain reagents.[2][4] | - Meticulously maintain an inert atmosphere throughout the reaction, including during reagent addition and workup.- Consider using degassed solvents and reagents. |
| Inconsistent Results Between Batches | Variable quality of starting material or reagents: Inconsistent levels of air/moisture exposure can lead to varying degrees of degradation. | - Standardize the handling and storage procedures for this compound.- Ensure all solvents and other reagents are of a consistent, high purity and are handled under inert conditions. |
| Formation of 1-methyl-1H-pyrrole-2-carboxylic acid or its amide | Hydrolysis of the nitrile group: While less common from ambient moisture, this can occur if the reaction conditions involve strong acids or bases and adventitious water. | - Ensure strictly anhydrous conditions if using reagents that can promote nitrile hydrolysis.- If aqueous workup is necessary, perform it at low temperatures and quickly to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction involving air- and moisture-sensitive reagents like this compound using a Schlenk line or a dual-manifold system with an inert gas supply.
Materials:
-
Round-bottom flask or Schlenk flask
-
Magnetic stir bar
-
Rubber septa
-
Needles and syringes
-
Inert gas (Argon or Nitrogen) source with a bubbler
-
Vacuum source (for Schlenk line)
-
Heat gun or oven
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware.
-
Oven-dry the flask and stir bar at >120°C for at least 4 hours, or flame-dry under vacuum.[9][10]
-
Assemble the hot glassware and immediately place it under a positive pressure of inert gas while it cools to room temperature. This prevents atmospheric moisture from adsorbing onto the surfaces.[10]
-
-
Establishing an Inert Atmosphere:
-
Fit the flask with a rubber septum.
-
Insert a needle connected to the inert gas line and another needle to act as an outlet.
-
Flush the flask with the inert gas for several minutes to displace the air. For more rigorous applications, use a Schlenk line to perform at least three evacuate-refill cycles.
-
-
Reagent Addition:
-
Add dry solvents and liquid reagents via a syringe.
-
To transfer a liquid, first flush the syringe with inert gas. Then, draw the liquid into the syringe from a septum-sealed bottle that is under a positive pressure of inert gas.[11][12]
-
Add solid reagents under a positive flow of inert gas or in a glovebox.
-
-
Maintaining Inert Conditions:
-
Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[9] The bubbler also serves as a pressure relief outlet.
-
Workflow for Inert Atmosphere Reaction Setup
The following diagram illustrates the key decision points and steps for preparing a reaction vessel for use with air- and moisture-sensitive reagents.
Caption: Workflow for preparing an inert atmosphere reaction.
References
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155–167. [Link]
-
Wikipedia contributors. (2024, November 26). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]
-
Wilmouth, S., et al. (2017). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 7(1), 131-138. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
Fiveable. (n.d.). Inert atmosphere. Organic Chemistry II Key Term. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2006). Pyrrole and Pyrrole Derivatives. [Link]
-
ResearchGate. (2015). The Oxidation of Pyrrole. [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. [Link]
-
ResearchGate. (2021). How to create inert atmosphere?. [Link]
-
YouTube. (2022). Inert Atmosphere. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).
- Hale, W. J., & Hoyt, W. V. (1915). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Journal of the American Chemical Society, 37(11), 2538–2547.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. [Link]
-
ResearchGate. (1955). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
Sources
- 1. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 1-Methylpyrrole-2-carbonitrile | 34884-10-1 [chemicalbook.com]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
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- 10. web.mit.edu [web.mit.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Advanced Purification Strategies for 1-methyl-1H-pyrrole-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. Given its polar nature and the potential for closely-related impurities, standard purification protocols often require significant optimization.
This document moves beyond basic procedures to provide in-depth troubleshooting, alternative methodologies, and the underlying scientific principles to empower you to make informed decisions during your purification workflow.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: My compound is streaking or tailing on a standard silica gel column, resulting in poor separation and mixed fractions.
Question: I'm running flash chromatography on silica with an ethyl acetate/hexanes solvent system, but my product (this compound) is producing a broad, streaking band instead of a sharp peak. What is causing this, and how can I achieve better separation?
Answer: This is a classic issue encountered when purifying polar, nitrogen-containing heterocyclic compounds on standard silica gel.[1] The streaking is primarily caused by strong, non-ideal interactions between the lone pair of electrons on the pyrrole's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to inconsistent retention and poor peak shape.
Here are three robust strategies to overcome this challenge:
Strategy A: Mobile Phase Modification
The most direct approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[1] This competitively binds to the silanol groups, allowing your compound to elute more symmetrically.
-
Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase mixture.
-
Causality: The amine modifier, being a stronger base, preferentially interacts with the acidic silica surface, effectively "masking" the sites that cause your polar compound to streak. This results in a separation based more purely on polarity differences.
Strategy B: Alternative Stationary Phases
If mobile phase modification is insufficient, changing the stationary phase is a highly effective solution.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1] It lacks the strong acidity of silica gel, thus reducing the problematic interactions.
-
Deactivated Silica: You can prepare "deactivated" silica by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[2][3] It utilizes a polar stationary phase (like silica, or phases with cyano or amino functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of a polar solvent (like water).[2][4]
-
Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the concentration of the polar solvent (water), which strengthens the mobile phase.[3] This is, in a sense, the opposite of reversed-phase chromatography.
Experimental Protocol: HILIC Flash Chromatography
-
Column Selection: Use a standard silica gel column or a dedicated HILIC column (e.g., amino- or cyano-bonded silica).[2][4]
-
Sample Preparation: Dissolve your crude this compound in a solvent mixture that is weaker than your starting mobile phase (e.g., 95:5 acetonitrile:water) to ensure sharp injection.
-
Mobile Phase:
-
Solvent A: Acetonitrile (MeCN)
-
Solvent B: Water (H₂O)
-
-
Gradient Elution:
-
Start with a high organic concentration (e.g., 95% MeCN, 5% H₂O).
-
Run a linear gradient to increase the water content, for example, from 5% to 40% water over 10-15 column volumes.[3]
-
Monitor the elution using a UV detector.
-
-
Fraction Analysis: Collect fractions and analyze via TLC or LC-MS to identify the pure product.
Issue 2: My purified product looks clean by TLC, but NMR or LC-MS analysis shows persistent impurities with a very similar polarity.
Question: I have successfully removed baseline and high-Rf impurities with flash chromatography, but I'm left with a persistent impurity that co-elutes with my product. How can I separate two compounds with such similar polarity?
Answer: This is a common challenge where the purification problem shifts from removing grossly different impurities to separating closely related analogues (e.g., isomers, or byproducts from a similar reaction pathway). When one purification technique is insufficient, the key is to employ an orthogonal method —one that separates compounds based on a different physical principle.[5]
Strategy A: Recrystallization
Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures, rather than their interaction with a stationary phase.[6] This is an excellent orthogonal technique to chromatography.
-
Principle: An ideal recrystallization solvent will dissolve the compound completely at a high temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).[6]
Experimental Protocol: Recrystallization Solvent Screening & Procedure
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your impure solid into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will NOT dissolve the compound at room temperature.
-
Heat the tubes that show poor room-temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the successfully dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a promising solvent system.
-
-
Single-Solvent Recrystallization:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]
-
If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[7][8]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of pure crystals.
-
Once crystals have formed, place the flask in an ice bath to maximize yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]
-
Dry the crystals under vacuum.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, but may require a co-solvent. |
| Ethanol | 78 | 24.5 | A versatile polar solvent. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. |
| Toluene | 111 | 2.4 | Good non-polar solvent, often used in two-solvent systems. |
| Heptane/Hexane | 98 / 69 | ~2.0 | Very non-polar, often used as an "anti-solvent".[5] |
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is often due to the solution being too concentrated or cooling too rapidly.[5] Try redissolving the oil in more hot solvent or allowing the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[1]
Issue 3: My crude reaction mixture is complex, containing unreacted starting materials and various acidic or basic byproducts. How can I simplify the mixture before chromatography?
Question: My synthesis of this compound leaves behind several byproducts. Is there a more efficient way to clean up the crude material before attempting chromatography, which is proving difficult and time-consuming?
Answer: Absolutely. A robust work-up procedure is critical for simplifying complex mixtures and is often overlooked. Liquid-liquid extraction (LLE) is a powerful technique to remove acidic or basic impurities, while scavenger resins offer a modern, highly selective alternative.
Strategy A: Acid-Base Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[9][10] By adjusting the pH of the aqueous phase, you can selectively ionize acidic or basic impurities, pulling them out of the organic layer where your neutral product remains.[11]
Workflow Diagram: Multi-Step Purification
Caption: A robust multi-step purification workflow.
Experimental Protocol: Acid-Base LLE
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1M HCl or 5% citric acid solution). This will protonate and extract any basic impurities into the aqueous layer.[11] Drain and discard the aqueous layer.
-
Basic Wash: Next, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate solution). This will deprotonate and extract any acidic impurities.[11] Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid or oil is now significantly purer and ready for chromatography or recrystallization.
Strategy B: Scavenger Resins
Scavenger resins are functionalized polymers designed to react irreversibly with and remove specific types of compounds from a solution, such as excess reagents or byproducts.[12] The key advantage is that the unwanted material becomes bound to the solid support, and purification is reduced to a simple filtration.[13] This is a highly efficient and selective method.[14][15]
-
Example: If your reaction has an unreacted acidic starting material, you can add a basic scavenger resin (e.g., an amine-functionalized polymer). The resin will bind the acid, and you can simply filter the resin away, leaving your desired product in the solution.
Decision Tree: Choosing a Purification Method
Caption: A decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound? A1: Based on literature, this compound is typically a liquid or low-melting solid. One reported boiling point is 86-88 °C at a reduced pressure of 11 mmHg.[16] As with many pyrroles, it should be handled with care to avoid discoloration.
Q2: My purified this compound darkens over time, even when stored. How can I prevent this degradation? A2: Pyrrole and its derivatives are notoriously susceptible to oxidation and polymerization upon exposure to air and light, often forming dark, insoluble materials sometimes referred to as "pyrrole black".[17] To ensure long-term stability:
-
Store Under Inert Atmosphere: Store the compound under nitrogen or argon.
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil.
-
Store Cold: Keep the compound in a refrigerator or freezer.
-
Use Freshly Purified Material: For sensitive downstream reactions, it is best practice to purify the compound immediately before use.
Q3: What are the most common impurities I should expect from the synthesis of this compound? A3: Impurities are highly dependent on the synthetic route. However, common contaminants can include unreacted starting materials (e.g., 1-methylpyrrole if the cyano group is being introduced, or pyrrole if methylation is the final step), reagents, and side-products from reactions at other positions on the pyrrole ring (e.g., the 3-position).[16][18] Water and residual solvents from the work-up are also common.[17] A thorough review of your specific synthetic pathway is the best way to anticipate potential impurities.
References
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 11, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 11, 2026, from [Link]
-
Retaining Polar Compounds. (2014, August 22). LCGC Europe. Retrieved January 11, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 11, 2026, from [Link]
-
Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Chromatography to separate polar molecules? (2022, January 28). Reddit. Retrieved January 11, 2026, from [Link]
- Integrated process for nitrile manufacture with enhanced liquid-liquid extraction. (n.d.). Google Patents.
-
Scavenger resin. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]
-
Liquid-Liquid Extraction: An Overview. (n.d.). Syrris. Retrieved January 11, 2026, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved January 11, 2026, from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (n.d.). Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023, February 4). Canftech. Retrieved January 11, 2026, from [Link]
-
1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
-
strategies in organic synthesis. (2004, October 29). Wipf Group - University of Pittsburgh. Retrieved January 11, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved January 11, 2026, from [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved January 11, 2026, from [Link]
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- 18. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 1-methyl-1H-pyrrole-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will delve into the causality behind experimental outcomes and provide field-proven insights to troubleshoot low conversion rates and other synthetic hurdles.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your experiments. The troubleshooting workflows are designed to help you diagnose the issue and take corrective action.
Scenario 1: Direct Cyanation of 1-Methylpyrrole using Chlorosulfonyl Isocyanate (CSI)
This is a frequently employed method for the direct introduction of a nitrile group onto the pyrrole ring.[1][2] However, the high reactivity of chlorosulfonyl isocyanate (CSI) necessitates careful control of reaction conditions to avoid side reactions and low yields.
Question: My reaction of 1-methylpyrrole with CSI is giving a low yield of the desired 2-carbonitrile, and my TLC plate shows multiple unidentified spots. What could be the problem?
Low yields and the formation of byproducts in this reaction are common issues that can often be traced back to reaction conditions and the handling of the reagents.
Potential Causes and Solutions:
-
Competitive Polysubstitution: 1-Methylpyrrole is an electron-rich heterocycle, making it susceptible to further reaction with CSI to form dicyanated byproducts.[1] The primary byproduct is often 1-methylpyrrole-2,4-dicarbonitrile.
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 1-methylpyrrole to CSI.[2] A slight excess of the pyrrole can sometimes be beneficial to ensure all the CSI is consumed.
-
Slow Addition at Low Temperature: Add the CSI dropwise to a solution of 1-methylpyrrole in a suitable solvent, such as DMF, while maintaining a low temperature (typically at or below 0 °C).[2] This minimizes localized high concentrations of CSI that can lead to over-reaction.
-
-
-
Formation of Sulfonated Byproducts: Side reactions involving the sulfonyl group of CSI can lead to the formation of sulfonated pyrrole species.[1]
-
Solution: The workup procedure is critical. The intermediate N-chlorosulfonyl amide is converted to the nitrile upon reaction with a suitable reagent, often DMF, upon warming.[1] Ensure that this conversion is complete before quenching the reaction.
-
-
Hydrolysis of CSI: Chlorosulfonyl isocyanate is highly sensitive to moisture. Any water present in the reagents or solvent will rapidly decompose the CSI, rendering it inactive.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh or Properly Stored CSI: Use a fresh bottle of CSI or one that has been stored under an inert atmosphere.
-
-
Troubleshooting Workflow for CSI Cyanation
Caption: Troubleshooting workflow for low yields in CSI cyanation.
Scenario 2: Conversion of 1-Methyl-1H-pyrrole-2-carboxaldehyde to the Nitrile
This two-step approach involves the initial synthesis of the aldehyde, followed by its conversion to the nitrile, typically via an aldoxime intermediate.[3][4] Problems can arise in either of these stages.
Question: I have successfully synthesized 1-methyl-1H-pyrrole-2-carboxaldehyde, but I am struggling with its conversion to the nitrile. My yield is low, and I am isolating unreacted starting material or the intermediate aldoxime.
The key to this conversion is the dehydration of the aldoxime. Incomplete dehydration is a common cause of low yields.
Potential Causes and Solutions:
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Common reagents include acetic anhydride, thionyl chloride, or more modern reagents like trichloroisocyanuric acid (TCCA).[3]
-
Solution:
-
Select an Appropriate Reagent: For pyrrole systems, which can be sensitive to strong acids, milder dehydrating agents may be necessary. A one-pot reaction with hydroxylamine hydrochloride in a high-boiling solvent like N-methylpyrrolidone (NMP) can be effective.[3]
-
Ensure Stoichiometry: Use a sufficient excess of the dehydrating agent to drive the reaction to completion.
-
Consider a One-Pot Procedure: Converting the aldehyde directly to the nitrile without isolating the oxime can be more efficient. Heating the aldehyde with hydroxylamine hydrochloride in a suitable solvent is a common one-pot method.[3][5]
-
-
-
Suboptimal Reaction Temperature: Dehydration reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated sufficiently. For example, when using hydroxylamine hydrochloride in NMP, temperatures of 110-115 °C are often employed.[3] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
-
Instability of the Aldoxime: The intermediate aldoxime may not be stable under the reaction or workup conditions, potentially reverting to the aldehyde.
-
Solution: As mentioned, a one-pot procedure that converts the aldehyde directly to the nitrile can circumvent issues with aldoxime instability.
-
Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile [3]
-
To a solution of 1-methyl-1H-pyrrole-2-carboxaldehyde (1.0 eq) in N-methylpyrrolidone (NMP), add hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to 110-115 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Solvent | N-Methylpyrrolidone (NMP) | High boiling point allows for necessary reaction temperatures. |
| Reagent | Hydroxylamine hydrochloride | Source of the nitrogen for the nitrile group. |
| Temperature | 110-115 °C | Ensures efficient dehydration of the in-situ formed aldoxime. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the disappearance of starting material and formation of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for the synthesis of this compound?
For a direct and often high-yielding approach, the cyanation of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) is a good starting point, provided you have experience handling highly reactive and moisture-sensitive reagents.[1][2] If you prefer a multi-step approach that avoids CSI, the synthesis via 1-methyl-1H-pyrrole-2-carboxaldehyde is a viable alternative.[3]
Q2: I am considering a palladium-catalyzed cyanation. What are the key considerations?
Palladium-catalyzed cyanation is a powerful method, especially for substrates with sensitive functional groups.[6] Key considerations include:
-
Starting Material: You will need a pre-functionalized pyrrole, such as 2-bromo-1-methylpyrrole.
-
Catalyst System: The choice of palladium precursor and ligand is critical for achieving high catalytic activity.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often used as it is less toxic and easier to handle than other cyanide sources.[6]
-
Reaction Conditions: These reactions are often sensitive to oxygen, so an inert atmosphere is required.
Q3: Can I use a Sandmeyer reaction to synthesize this compound?
Yes, the Sandmeyer reaction is a classic method for introducing a nitrile group.[7][8] This would involve the diazotization of 2-amino-1-methylpyrrole followed by a copper(I) cyanide-mediated displacement. However, the synthesis and stability of the starting 2-amino-1-methylpyrrole and its diazonium salt can be challenging.
Q4: Are there any direct C-H cyanation methods available for 1-methylpyrrole?
Direct C-H functionalization is an active area of research. Methods for the direct cyanation of heterocycles using copper or other transition metal catalysts have been reported.[9][10] These methods are attractive for their atom economy but may require specific and sometimes expensive catalysts and oxidants. Regioselectivity can also be a challenge, potentially yielding a mixture of isomers.
Q5: How can I effectively purify the final this compound product?
The final product is typically purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- Vertex AI Search, 1H-Pyrrole-2-carbonitrile,4-formyl-1-methyl-(9CI) synthesis - ChemicalBook. Accessed January 11, 2026.
- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(19), 2673-2676.
- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
- ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Accessed January 11, 2026.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Chemistry LibreTexts. (2023). Preparation of Nitriles. Accessed January 11, 2026.
- Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters, 12(21), 4884-4887.
- Organic Chemistry Portal. (n.d.).
- Pore, D. M., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. RSC Advances, 10(42), 25065-25069.
- Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14214.
- National Center for Biotechnology Information. (n.d.). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PubChem. Accessed January 11, 2026.
- Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Accessed January 11, 2026.
- Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Accessed January 11, 2026.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Accessed January 11, 2026.
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- 1. cdnsciencepub.com [cdnsciencepub.com]
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- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in the nitration of 1-methyl-1H-pyrrole-2-carbonitrile
Technical Support Center: Nitration of 1-methyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the electrophilic nitration of this compound. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies required to navigate the complexities of this reaction, specifically focusing on maximizing the yield of the desired 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile and minimizing the formation of key byproducts.
Understanding the Reaction Landscape: The Challenge of Regioselectivity
The nitration of this compound is a classic example of competing directive effects in electrophilic aromatic substitution on a highly activated heterocyclic system. The pyrrole ring is inherently electron-rich and prone to rapid, often uncontrollable reactions under harsh acidic conditions, leading to polymerization.[1][2] The substituents on the ring dictate the position of the incoming nitro group.
-
N-Methyl Group (C1): An activating group that directs electrophiles to the ortho (C2, C5) positions.
-
Cyano Group (C2): A deactivating, meta-directing group (directing to C4).[3]
This electronic tug-of-war results in the formation of two primary regioisomeric products: the desired 4-nitro isomer and the undesired 5-nitro isomer. Further complications include dinitration and acid-catalyzed degradation.
Caption: Key reaction pathways in the nitration of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the nitration of this compound in a direct question-and-answer format.
Q1: My reaction turned into a black, intractable tar with very low yield. What is causing this degradation?
Answer: This is the most common failure mode and is almost always due to acid-catalyzed polymerization. The pyrrole ring, being highly electron-rich, is extremely sensitive to strong protic acids.[1] Traditional nitrating mixtures like concentrated nitric acid and sulfuric acid are far too harsh and will cause immediate and irreversible degradation.[2]
Root Cause Analysis & Solutions:
-
Inappropriate Nitrating Agent: You are likely using a nitrating agent that is too acidic.
-
Poor Temperature Control: The polymerization is highly exothermic.
-
Solution: Maintain strict and stable temperature control throughout the reaction, especially during the addition of the nitrating agent. A target temperature of -10 °C to 0 °C is often optimal.[5] Use a reliable cooling bath (e.g., acetone/dry ice) to manage any exotherms.
-
Q2: My main issue is poor regioselectivity. I'm getting a difficult-to-separate mixture of the 4-nitro and 5-nitro isomers. How can I favor the formation of the 4-nitro product?
Answer: Achieving high regioselectivity is the primary optimization challenge. The ratio of 4-nitro to 5-nitro product is highly dependent on kinetic control. The 2-cyano group directs the incoming electrophile to the 4-position, and experimental evidence shows this can be the major product under optimized conditions.[3][6]
Key Optimization Parameters:
-
Nitrating Agent: As mentioned, acetyl nitrate (HNO₃/Ac₂O) is the reagent of choice. It provides the nitronium ion (NO₂⁺) in a less acidic medium.[1]
-
Temperature: This is the most critical parameter for selectivity. Lower temperatures generally favor the thermodynamically more demanding pathway, which in this case can lead to higher selectivity for the 4-nitro isomer. Reactions performed at -10 °C or below often yield better ratios than those at 0 °C or higher.
-
Rate of Addition: The slow, dropwise addition of the pre-chilled nitrating agent to the solution of the pyrrole is crucial. This maintains a low instantaneous concentration of the electrophile, suppressing side reactions and improving selectivity. A rapid addition can cause localized temperature spikes and reduce selectivity.
-
Solvent: Acetic anhydride typically serves as both the reagent and the solvent. Its use ensures the nitrating species is acetyl nitrate.
Table 1: Influence of Reaction Conditions on Product Ratios
| Nitrating Agent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|
| HNO₃ in Ac₂O | Not specified | Nitration of 1-methyl-2-pyrrolecarbonitrile yielded ~70% of the 4-nitro isomer. | [3] |
| HNO₃ in Ac₂O | -15 | Nitration of 2-nitropyrrole yielded a 4:1 mixture of 2,4- and 2,5-dinitropyrrole. | [2] |
| HNO₃ / H₂SO₄ | N/A | Not recommended; leads to polymerization and tar formation in pyrroles. |[1][2] |
Q3: I've identified dinitrated byproducts in my crude sample. How can I prevent their formation?
Answer: Dinitration occurs when the initial mononitrated product, which is still sufficiently activated, undergoes a second nitration. This is typically a result of overly aggressive reaction conditions.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise molar equivalent of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid is often sufficient. Avoid using a large excess, which will drive the reaction towards dinitration.
-
Maintain Low Temperature: Dinitration has a higher activation energy. Keeping the temperature low (-10 °C or below) will kinetically disfavor the second nitration event.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.
Q4: My mass spectrometry data suggests the presence of byproducts corresponding to the hydrolysis of the nitrile group (amide or carboxylic acid). How can I avoid this?
Answer: While the cyano group can be robust, it is susceptible to hydrolysis under acidic conditions, especially in the presence of water during reaction or workup.[7]
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade acetic anhydride. The fuming nitric acid used should have a low water content.
-
Non-Aqueous Workup: If hydrolysis during workup is suspected, consider a modified procedure. After quenching the reaction on ice, immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold, saturated sodium bicarbonate solution to neutralize acids, followed by brine, and then dry thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of 1-methyl-4-nitro-1H-pyrrole-2-carbonitrile. It incorporates best practices for handling sensitive pyrrole substrates.
Caption: Recommended workflow for the selective nitration of this compound.
Step-by-Step Methodology:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, place anhydrous acetic anhydride (e.g., 5 mL per 1 g of substrate). Cool the flask to -10 °C using an acetone/dry ice bath. Add fuming nitric acid (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution at -10 °C for 15 minutes before use.
-
Nitration Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetic anhydride. Cool this solution to -10 °C.
-
Add the previously prepared cold acetyl nitrate solution dropwise to the substrate solution over 30-60 minutes. Maintain the reaction temperature below -5 °C throughout the addition.
-
Reaction Monitoring: Stir the mixture at -10 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching and Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Continue stirring until all the ice has melted. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with a small amount of cold ethanol, which may help remove some of the more soluble 5-nitro isomer.
-
Dry the resulting solid under vacuum to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available at: [Link]
-
Química Organica.org. pyrrole nitration. Available at: [Link]
-
Chegg. (2014). Question: What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution? Available at: [Link]
-
Unknown. Heterocyclic Compounds. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Available at: [Link]
-
Anderson, H. J., & Hale, E. A. (1960). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 38(5), 694-699. Available at: [Link]
-
Donnelly, D. J. A., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. Available at: [Link]
-
YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Available at: [Link]
-
ResearchGate. (1960). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Available at: [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1-methyl-1H-pyrrole-2-carbonitrile and 1H-pyrrole-2-carbonitrile
Introduction
Pyrrole-2-carbonitriles are a pivotal class of heterocyclic compounds, serving as foundational scaffolds in the landscape of organic synthesis and medicinal chemistry. Their unique electronic architecture makes them versatile intermediates for constructing more complex molecular systems, including a range of pharmacologically active agents.[1][2][3][4] This guide provides an in-depth comparative analysis of two closely related analogues: 1-methyl-1H-pyrrole-2-carbonitrile and 1H-pyrrole-2-carbonitrile.
The primary structural distinction between these molecules is the substituent on the pyrrole nitrogen—a methyl group versus a proton. This seemingly minor difference imparts significant and divergent chemical behaviors. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in synthetic strategies and molecular design. This document will dissect their structural and electronic properties, compare their reactivity in key chemical transformations with supporting experimental insights, and provide actionable protocols for their application.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of any aromatic system is fundamentally governed by its electronic distribution. For pyrroles, the nitrogen heteroatom's lone pair of electrons is integral to the 6π-electron aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic attack.[5][6] However, the substituents at the C2 and N1 positions introduce competing electronic effects that dictate the ultimate chemical behavior of these molecules.
Figure 1: Structural comparison of the two pyrrole derivatives.
-
The C2-Carbonitrile Group (-CN): Present in both molecules, the nitrile group is a potent electron-withdrawing group through both inductive and resonance effects. It significantly deactivates the pyrrole ring towards electrophilic substitution, making these compounds less reactive than unsubstituted pyrrole.[7][8] This deactivation is most pronounced at the adjacent C3 and C5 positions.
-
The N-H Proton (in 1H-pyrrole-2-carbonitrile): The N-H proton is moderately acidic, with a pKa comparable to that of unsubstituted pyrrole (pKa ≈ 17.5).[5] This acidity is a crucial feature, as it allows for deprotonation by strong bases to form a nucleophilic pyrrolide anion. This opens a distinct pathway for N-functionalization that is unavailable to its methylated counterpart.
-
The N-Methyl Group (-CH3) (in this compound): In contrast to the N-H proton, the N-methyl group is electron-donating via a positive inductive effect (+I). This effect increases the electron density of the pyrrole ring, thereby activating it towards electrophilic substitution relative to 1H-pyrrole-2-carbonitrile.[7][9]
This fundamental dichotomy—the acidic N-H proton versus the electron-donating N-methyl group—is the primary driver of the differential reactivity explored in the following sections.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
Electrophilic substitution is a hallmark reaction of pyrroles. The electron-rich nature of the ring makes it significantly more reactive than benzene.[10] While the C2-cyano group tempers this reactivity, the choice of N-substituent finely tunes the outcome.
General Mechanism and Regioselectivity: Electrophilic attack on the pyrrole ring preferentially occurs at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures.[6][11][12]
In our target molecules, the C2 position is already occupied. Therefore, electrophilic attack is directed to the remaining C3, C4, and C5 positions. The interplay between the activating/directing N-substituent and the deactivating/directing C2-cyano group determines the regiochemical outcome.
Figure 2: Resonance stabilization of intermediates in electrophilic substitution.
Reactivity Comparison:
-
This compound: The electron-donating N-methyl group activates the ring, making this compound more reactive towards electrophiles than its N-H counterpart.[7] Electrophilic substitution is expected to favor the C5 position, which is most activated by the N-methyl group and less deactivated by the distal C2-cyano group.
-
1H-pyrrole-2-carbonitrile: The absence of an electron-donating group on the nitrogen makes the ring less electron-rich and therefore less reactive . The directing effects are less pronounced, and reactions may require harsher conditions, potentially leading to mixtures of C4 and C5 substituted products.
Data Summary: Electrophilic Substitution
| Reaction | Reagent | This compound | 1H-pyrrole-2-carbonitrile |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Predominantly C5-formylation (e.g., to form 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile)[13] | Less reactive; may require stronger conditions. |
| Halogenation | NBS, NCS | Favors C5-halogenation | Slower reaction, potential for mixtures |
| Nitration | HNO₃/Ac₂O | Favors C5 and C4-nitration[14] | Favors C4 and C5-nitration, generally lower yields[14] |
N-H Acidity and Nucleophilicity
This is the most significant point of divergence.
-
1H-pyrrole-2-carbonitrile: Possesses an acidic N-H proton. Treatment with a strong base (e.g., NaH, BuLi) readily generates the corresponding sodium or lithium pyrrolide salt.[5] This anion is a potent nucleophile, enabling a wide array of subsequent reactions at the nitrogen atom, such as alkylation and acylation. This two-step, deprotonation-alkylation sequence is a cornerstone of pyrrole chemistry.
-
This compound: Lacks an acidic proton and cannot be N-deprotonated. Its reactivity is confined to the carbon framework of the pyrrole ring or the nitrile group.
Figure 3: Divergent reactivity pathways based on the N-substituent.
Reactions at the Nitrile Group
The nitrile group in both compounds can undergo characteristic nucleophilic addition reactions. The reactivity at this site is less influenced by the N-substituent compared to the ring's reactivity.
-
Hydrolysis: Both compounds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (e.g., 1-methyl-1H-pyrrole-2-carboxylic acid or 1H-pyrrole-2-carboxylic acid) or amide as an intermediate.[8]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
While the core reactivity is similar, the overall reaction efficiency and potential for side reactions can be affected by the N-substituent's influence on the molecule's solubility and stability under the reaction conditions.
Experimental Protocols & Methodologies
To provide a practical context for the discussed principles, we outline a protocol for the synthesis of these compounds and a comparative experiment to demonstrate their differential reactivity.
Protocol 1: Synthesis of Pyrrole-2-carbonitriles
A common and effective method for introducing a nitrile group onto a pyrrole ring is via the reaction with chlorosulfonyl isocyanate (CSI) followed by decomposition of the intermediate with a tertiary amine or DMF.[15][16]
Workflow for Synthesis:
Figure 4: General workflow for the synthesis of pyrrole-2-carbonitriles.
Detailed Steps:
-
Reaction Setup: To a stirred solution of the starting pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
CSI Addition: Add chlorosulfonyl isocyanate (1.0 eq) dropwise, maintaining the temperature at or below 0 °C. The reaction is exothermic.
-
Intermediate Formation: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Decomposition: Slowly add a molar excess of N,N-dimethylformamide (DMF).
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure pyrrole-2-carbonitrile.[16]
Protocol 2: Comparative Electrophilic Bromination
This experiment highlights the enhanced reactivity of the N-methylated pyrrole.
Objective: To compare the rate of bromination of this compound and 1H-pyrrole-2-carbonitrile using N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
1H-pyrrole-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
TLC plates, NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Prepare Solutions: Prepare two separate 0.1 M solutions in anhydrous THF: one of this compound and one of 1H-pyrrole-2-carbonitrile.
-
Reaction Initiation: In two separate flasks at room temperature, place equal volumes of the prepared pyrrole solutions. To each flask, add 1.0 equivalent of solid NBS simultaneously. Start a timer for each reaction.
-
Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) by taking a small aliquot, quenching it with a drop of sodium thiosulfate solution, and analyzing by TLC.
-
Observation: Observe the rate of consumption of the starting material and the formation of the new, lower Rf product spot. It is expected that the reaction with this compound will proceed significantly faster.
-
Analysis: After a set time (e.g., 2 hours), quench both reactions, perform an aqueous workup, and isolate the crude products. Analyze the products by ¹H NMR to confirm the structure of the brominated pyrroles (likely 5-bromo derivatives). Compare the conversion percentages to provide a semi-quantitative measure of the reactivity difference.
Conclusion and Strategic Implications
The chemical personalities of this compound and 1H-pyrrole-2-carbonitrile are distinct, guided by the nature of the N1 substituent.
-
This compound is the more electron-rich and thus more reactive substrate for electrophilic aromatic substitution on the pyrrole ring. The N-methyl group serves as a simple activating group, making it the preferred substrate when facile C-C or C-X bond formation on the ring is desired.
-
1H-pyrrole-2-carbonitrile offers superior synthetic versatility through its acidic N-H proton . This site allows for deprotonation to form a potent N-nucleophile, providing a gateway to a vast array of N-substituted derivatives. This pathway is completely inaccessible to the N-methyl analogue.
For the medicinal chemist or synthetic strategist, the choice between these two building blocks is a critical decision point. If the synthetic route requires modification of the pyrrole ring itself, the N-methyl derivative provides a more activated and predictable platform. Conversely, if the goal is to introduce diversity at the nitrogen atom—a common strategy in drug discovery for tuning solubility, metabolic stability, and target engagement—then the N-H pyrrole is the indispensable precursor. A thorough understanding of these reactivity principles is paramount to the efficient and rational design of complex molecular targets.
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Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed, 2014. [Link]
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Recent Advancements in Pyrrole Synthesis. PubMed Central (PMC). [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
- Synthesis of pyrrole-2-carbonitriles.
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration. Homework.Study.com. [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
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PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [Link]
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11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]
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The Protonation of Pyrroles. Journal of the American Chemical Society. [Link]
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structure-activity relationship (SAR) studies of 1-methyl-1H-pyrrole-2-carbonitrile derivatives
Future research in this area will likely focus on leveraging computational chemistry and machine learning to predict more potent and selective derivatives, thereby accelerating the design-synthesis-test cycle. Further exploration of novel substitutions at the C3 and C4 positions, as well as the synthesis of more complex fused-ring systems, could unlock new biological activities. Finally, optimizing the ADME properties of these potent leads will be paramount to translating them from promising chemical matter into clinically effective therapeutic agents. [7]
References
-
McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor . European Journal of Medicinal Chemistry, 137, 351-364. Available at: [Link]
-
Vasileva, E. A., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . Molecules. Available at: [Link]
-
Wang, L., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists . ACS Medicinal Chemistry Letters, 14(8), 1079–1087. Available at: [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds . (2025). ResearchGate. Available at: [Link]
-
Pyrrole‐based novel compounds and SAR activity . (2024). ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | Request PDF . ResearchGate. Available at: [Link]
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Shakil, M., & Jida, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines . Molecules, 28(3), 1265. Available at: [Link]
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Wang, L., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists . ACS Medicinal Chemistry Letters. Available at: [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[4][14]iazepine derivatives as potent EGFR/CDK2 inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-236. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 1-Methyl-1H-pyrrole-2-carbonitrile: A Guide for Researchers
Introduction
1-Methyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex bioactive molecules. The efficiency of its synthesis can significantly impact the overall productivity of a research and development program. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.
Route 1: Cyanation of 1-Methylpyrrole using Chlorosulfonyl Isocyanate (CSI)
The direct cyanation of 1-methylpyrrole using chlorosulfonyl isocyanate (CSI) is a widely employed and highly efficient method for the synthesis of this compound. This approach involves an electrophilic substitution on the electron-rich pyrrole ring.
Reaction Mechanism
The reaction proceeds through the initial attack of the C2 position of 1-methylpyrrole on the electrophilic carbon of chlorosulfonyl isocyanate. The resulting intermediate then undergoes elimination of chlorosulfonic acid, facilitated by a base, to yield the desired nitrile. The choice of solvent and base has been shown to significantly influence the reaction yield.
Diagram of the Proposed Reaction Mechanism with CSI
Caption: Synthetic workflow from 1-methylpyrrole to the target nitrile via an oxime intermediate.
Experimental Protocols
This route is divided into three key stages:
Protocol 2A: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles. [1]
-
Materials: 1-methylpyrrole, N,N-dimethylformamide (DMF), phosphorus oxychloride, ethylene dichloride, sodium acetate trihydrate.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.1 moles) to DMF (1.1 moles) at 10-20°C.
-
Dilute the mixture with ethylene dichloride and cool to 5°C.
-
Add a solution of 1-methylpyrrole (1.0 mole) in ethylene dichloride over 1 hour.
-
Reflux the mixture for 15 minutes, then cool.
-
Add a solution of sodium acetate trihydrate (5.5 moles) in water and reflux for another 15 minutes.
-
After cooling, separate the organic layer and extract the aqueous phase with ether.
-
Combine the organic extracts, wash with saturated aqueous sodium carbonate, dry, and concentrate to yield the crude aldehyde.
-
-
Reported Yield: High yields are typically obtained for this reaction.
Protocol 2B: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime
The conversion of the aldehyde to the oxime is a standard and generally high-yielding reaction. [2]
-
Materials: 1-methyl-1H-pyrrole-2-carbaldehyde, hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine).
-
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base to neutralize the HCl formed.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.
-
The product can be isolated by precipitation upon addition of water or by extraction.
-
-
Reported Yield: Generally high, often exceeding 90%.
Protocol 2C: Dehydration of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime
Several reagents can effect the dehydration of aldoximes to nitriles. Acetic anhydride is a common and effective choice. [3][4]
-
Materials: 1-methyl-1H-pyrrole-2-carbaldehyde oxime, acetic anhydride.
-
Procedure:
-
Heat the oxime with an excess of acetic anhydride.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the excess acetic anhydride can be quenched by the careful addition of water.
-
The product is then isolated by extraction and purified, typically by distillation or chromatography.
-
Comparative Analysis
| Feature | Route 1A (CSI in Toluene) | Route 1B (CSI in Dichloromethane) | Route 2 (Oxime Dehydration) |
| Overall Yield | Excellent (95%) [5] | Moderate (58%) [5][6] | Good to Excellent (multi-step) |
| Number of Steps | One | One | Three |
| Reagents | 1-methylpyrrole, CSI, toluene, DMF, triethylamine | 1-methylpyrrole, CSI, CH2Cl2, DMF, HCl | 1-methylpyrrole, DMF, POCl3, hydroxylamine, dehydrating agent |
| Scalability | Demonstrated on a multi-mole scale [5] | Likely scalable, but lower yield is a drawback | Each step is independently scalable |
| Safety & Handling | CSI is highly corrosive and reacts violently with water. [6] | CSI is highly corrosive and reacts violently with water. [6] | POCl3 is corrosive. Hydroxylamine can be explosive. |
| Cost of Starting Materials | CSI can be a costly reagent. | CSI can be a costly reagent. | Reagents are generally less expensive than CSI. |
| Simplicity | A one-pot reaction with a straightforward workup. | A one-pot reaction with an aqueous workup. | A multi-step process requiring isolation of intermediates. |
Discussion and Recommendations
For researchers prioritizing high yield and process efficiency for larger-scale synthesis, the cyanation of 1-methylpyrrole with chlorosulfonyl isocyanate in toluene (Route 1A) is the clear method of choice. The reported 95% yield is significantly higher than the alternative procedures, and the process has been demonstrated on a substantial scale. [5]However, the cost and hazardous nature of chlorosulfonyl isocyanate are important considerations. [6] The dichloromethane-based CSI method (Route 1B) , while mechanistically similar, offers a significantly lower yield and therefore is less attractive for routine synthesis unless specific solvent compatibility is a critical issue. [5][6] The dehydration of 1-methyl-1H-pyrrole-2-carbaldehyde oxime (Route 2) presents a viable alternative, particularly when the starting aldehyde or oxime is readily available or when avoiding the use of CSI is desirable due to safety or cost concerns. While it is a multi-step process, each step is generally high-yielding and utilizes more common and less expensive reagents. This route offers greater flexibility for the synthesis of analogues if modifications at the aldehyde stage are desired.
Conclusion
The selection of a synthetic route to this compound is a trade-off between yield, cost, safety, and the number of synthetic steps. The direct cyanation with CSI in toluene offers the most efficient and highest-yielding pathway, making it ideal for large-scale production. The oxime dehydration route provides a reliable and more economical, albeit longer, alternative that may be more suitable for smaller-scale laboratory synthesis or when derivatization of the intermediate aldehyde is required. Researchers should carefully consider these factors in the context of their specific research goals and available resources.
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J-STAGE. (n.d.). The dehydration of aldoximes to nitriles is commonly accomplished by using reagents such as phosphorus pentoxide, triethyl phosphate, and acyl chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 1-Methyl-1H-pyrrole-2-carbonitrile Derivatives
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1][2] Its unique electronic properties and synthetic versatility have made pyrrole derivatives a focal point in medicinal chemistry.[3][4] These compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antitumor, and antifungal properties.[4][5]
This guide focuses on a specific subclass: novel compounds derived from the 1-methyl-1H-pyrrole-2-carbonitrile scaffold. The introduction of the nitrile group and N-methylation can significantly alter the molecule's physicochemical properties, potentially leading to novel mechanisms of action and enhanced therapeutic profiles.[6] Recently, similar pyrrole-carbonitrile structures have been identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor, highlighting their potential in immuno-oncology.[7]
This document provides a comprehensive, experience-driven framework for researchers to systematically validate the biological activity of these novel compounds. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to drug discovery.
Part 1: Primary Screening—Identifying the Biological Domain of Activity
The initial step in validating a novel compound library is to cast a wide but strategic net. Based on the known activities of pyrrole derivatives, the most logical starting points are broad cytotoxicity screening against cancer cell lines and antimicrobial screening against a panel of pathogenic bacteria.
Workflow for Initial Biological Activity Screening
Caption: Initial screening workflow for novel compounds.
A. Anticancer Activity: Cytotoxicity Screening
The fundamental principle of many chemotherapeutics is their ability to induce cell death in rapidly dividing cancer cells.[8][9] Therefore, a cytotoxicity assay is the cornerstone of initial anticancer drug screening.[10][11]
Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for assessing cell viability.[12] Its selection is justified by its high throughput, cost-effectiveness, and sensitivity. The assay's principle is based on the enzymatic reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds (e.g., MPC-1, MPC-2) and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (cells treated with solvent, e.g., DMSO) and "untreated control" wells.[12] Incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) ± SD | Reference Drug (Doxorubicin) IC₅₀ (µM) ± SD |
| MPC-1 | HeLa | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MPC-2 | HeLa | 5.8 ± 0.6 | 0.8 ± 0.1 |
| MPC-1 | A549 | 22.5 ± 2.1 | 1.2 ± 0.2 |
| MPC-2 | A549 | 8.1 ± 0.9 | 1.2 ± 0.2 |
B. Antimicrobial Activity: Susceptibility Testing
With the rise of antimicrobial resistance, the discovery of novel antibiotics is a global health priority.[13] Pyrrole derivatives have shown promise in this area.[3]
Experimental Choice: Broth Microdilution Assay
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[14] This method is preferred for its quantitative results, reproducibility, and suitability for screening multiple compounds and bacterial strains simultaneously.[15][16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel compounds (e.g., MPC-3, MPC-4) and a reference antibiotic (e.g., Gentamicin) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[14]
-
(Optional) Resazurin Assay: For a more quantitative and colorimetric endpoint, the resazurin assay can be added. Resazurin is reduced by viable bacteria, causing a color change that can be measured spectrophotometrically.[15]
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference (Gentamicin) MIC (µg/mL) |
| MPC-3 | 8 | 64 | S. aureus: 0.5; E. coli: 1 |
| MPC-4 | 128 | 16 | S. aureus: 0.5; E. coli: 1 |
| This compound (Backbone) | >256 | >256 | - |
Part 2: Mechanism of Action—Unveiling the 'How'
Identifying a "hit" compound with promising IC₅₀ or MIC values is only the beginning. Understanding its mechanism of action (MoA) is crucial for lead optimization and development.[17][18]
A. For Anticancer Leads: Investigating the STING Pathway
Given that pyrrole-carbonitrile derivatives have been identified as STING agonists, this pathway is a prime candidate for MoA studies.[7] The STING pathway is a critical component of the innate immune system that, when activated in tumor cells, can lead to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[7]
Experimental Choice: STING Pathway Activation Assays
A series of targeted assays can confirm if a lead compound, such as MPC-2, acts via STING activation.
-
Reporter Gene Assay: Use a cell line (e.g., THP1-Dual™) that expresses a reporter gene (like Lucia luciferase) under the control of an IRF-inducible promoter. Activation of the STING-TBK1-IRF3 axis will result in a quantifiable luminescent signal.
-
Phosphorylation Analysis (Western Blot): Treat THP-1 cells with the compound for various time points. Analyze cell lysates via Western Blot to detect the phosphorylation of key downstream proteins: TBK1, IRF3, and STAT3. Increased phosphorylation indicates pathway activation.[7]
-
Cytokine Expression (RT-qPCR): Measure the mRNA expression levels of STING target genes, such as IFNB1, CXCL10, and IL6, in treated cells to confirm the functional downstream effects of pathway activation.[7]
Visualization: Simplified STING Signaling Pathway
Caption: Activation of the STING pathway by a novel agonist.
B. For Antimicrobial Leads: Bactericidal vs. Bacteriostatic Action
An important mechanistic question for a new antimicrobial is whether it kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This has significant implications for its potential clinical use.
Experimental Choice: Time-Kill Kinetic Assay
The time-kill assay provides a dynamic view of antimicrobial activity over time.[14][15]
Protocol: Time-Kill Assay
-
Preparation: Prepare tubes with broth containing the novel compound (e.g., MPC-3) at concentrations of 1x, 2x, and 4x its predetermined MIC. Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
-
Plating & Counting: Perform serial dilutions of each aliquot and plate them on agar. Incubate the plates for 24 hours, then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count within 24 hours. A bacteriostatic agent will keep the bacterial count relatively stable or show a <3-log₁₀ reduction.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation and mechanistic investigation of novel compounds derived from this compound. By progressing from broad primary screening to targeted mechanism-of-action studies, researchers can efficiently identify and prioritize lead candidates. The comparative data generated against established reference compounds provides the necessary context to judge the potential of these new chemical entities.
Future work on promising leads should include secondary screening against broader panels of cancer cells or microbial strains, in vitro toxicity studies on non-cancerous cell lines, and eventually, progression to in vivo animal models to assess efficacy and safety. The inherent versatility of the pyrrole scaffold suggests that the derivatives of this compound hold significant promise for the development of next-generation therapeutics.
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spectroscopic comparison of 1-methyl-1H-pyrrole-2-carbonitrile and its isomers
In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. The subtle repositioning of a functional group can dramatically alter a compound's biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of 1-methyl-1H-pyrrole-2-carbonitrile and its key isomers: 1-methyl-1H-pyrrole-3-carbonitrile, 2-methyl-1H-pyrrole-3-carbonitrile, and 5-methyl-1H-pyrrole-2-carbonitrile. As a senior application scientist, my objective is to equip fellow researchers, scientists, and drug development professionals with the nuanced understanding required to confidently distinguish these closely related heterocyclic compounds.
The pyrrole ring is a ubiquitous scaffold in a multitude of natural products and synthetic drugs, making the accurate characterization of its derivatives a critical task.[1] This guide will navigate through the distinctive fingerprints of each isomer as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and validated protocols.
The Isomeric Landscape: Structures Under Scrutiny
Before delving into the spectral data, it is crucial to visualize the structural differences that give rise to their unique spectroscopic signatures. The isomers in focus are all derivatives of pyrrole, a five-membered aromatic heterocycle, with a methyl and a nitrile group at different positions.
Figure 1. Molecular structures of the investigated methyl-pyrrole-carbonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most definitive information for distinguishing these isomers by probing the chemical environment of each proton and carbon atom.[1] The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents and their relative positions on the pyrrole ring.
¹H NMR Spectral Comparison
The proton NMR spectra reveal characteristic patterns of chemical shifts and coupling constants for the aromatic protons on the pyrrole ring.
| Compound | δ (ppm) of Pyrrole Protons | δ (ppm) of Methyl Protons |
| This compound | ~6.8 (H5), ~6.6 (H3), ~6.0 (H4) | ~3.8 (N-CH₃) |
| 1-methyl-1H-pyrrole-3-carbonitrile | ~7.2 (H2), ~6.8 (H5), ~6.3 (H4) | ~3.7 (N-CH₃) |
| 5-methyl-1H-pyrrole-2-carbonitrile | ~6.5 (H3), ~5.9 (H4) | ~2.2 (C-CH₃) |
| 2-methyl-1H-pyrrole-3-carbonitrile | ~6.5 (H5), ~6.1 (H4) | ~2.3 (C-CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The key differentiating features in the ¹H NMR spectra are the number of aromatic signals and the chemical shift of the methyl group. For the N-methylated isomers, the methyl protons appear as a singlet further downfield (~3.7-3.8 ppm) due to the direct attachment to the electronegative nitrogen atom. In contrast, the C-methylated isomers show a singlet at a more upfield position (~2.2-2.3 ppm). The substitution pattern on the pyrrole ring also dictates the multiplicity and chemical shifts of the remaining ring protons, providing a unique fingerprint for each isomer.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra offer complementary information, particularly regarding the positions of the quaternary carbons (those bearing the nitrile and methyl groups).
| Compound | δ (ppm) of Pyrrole Carbons | δ (ppm) of -CN | δ (ppm) of -CH₃ |
| This compound | ~125 (C5), ~120 (C3), ~110 (C4), ~105 (C2) | ~115 | ~35 (N-CH₃) |
| 1-methyl-1H-pyrrole-3-carbonitrile | ~128 (C2), ~125 (C5), ~115 (C4), ~100 (C3) | ~120 | ~36 (N-CH₃) |
| 5-methyl-1H-pyrrole-2-carbonitrile | ~130 (C5), ~120 (C3), ~110 (C4), ~108 (C2) | ~117 | ~13 (C-CH₃) |
| 2-methyl-1H-pyrrole-3-carbonitrile | ~135 (C2), ~122 (C5), ~112 (C4), ~105 (C3) | ~118 | ~12 (C-CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The chemical shift of the nitrile carbon is a key indicator. The electron-withdrawing nature of the nitrile group significantly influences the chemical shifts of the adjacent carbon atoms.[2] The distinct set of chemical shifts for the pyrrole ring carbons and the methyl carbon provides a robust method for unambiguous isomer identification.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Figure 2. A standardized workflow for acquiring NMR spectra of pyrrole isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational modes to consider for these isomers are the C≡N stretch of the nitrile group and the various C-H and C-N stretching and bending vibrations of the pyrrole ring and methyl group.
| Compound | ν(C≡N) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~2220 | ~2950 (C-H, methyl), ~1500-1400 (C=C, ring) |
| 1-methyl-1H-pyrrole-3-carbonitrile | ~2225 | ~2945 (C-H, methyl), ~1500-1400 (C=C, ring) |
| 5-methyl-1H-pyrrole-2-carbonitrile | ~2215 | ~3200 (N-H), ~2920 (C-H, methyl), ~1500-1400 (C=C, ring) |
| 2-methyl-1H-pyrrole-3-carbonitrile | ~2218 | ~3250 (N-H), ~2925 (C-H, methyl), ~1500-1400 (C=C, ring) |
The most telling feature in the IR spectra is the presence or absence of the N-H stretching band. The C-methylated isomers (5-methyl and 2-methyl) will exhibit a characteristic N-H stretch in the region of 3200-3300 cm⁻¹, which is absent in the N-methylated isomers. The exact position of the C≡N stretch can also vary slightly depending on the electronic environment, providing another subtle clue for differentiation.
Experimental Protocol for FTIR Spectroscopy
Figure 3. A streamlined workflow for acquiring FTIR spectra using an ATR accessory.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. All four isomers have the same nominal mass of 106 g/mol . Therefore, differentiation relies on the characteristic fragmentation pathways.
Under electron ionization (EI), the molecular ion ([M]⁺˙) will be observed at m/z 106. The primary fragmentation pathways involve the loss of small, stable molecules or radicals.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 106 | 105 ([M-H]⁺), 79 ([M-HCN]⁺), 52 |
| 1-methyl-1H-pyrrole-3-carbonitrile | 106 | 105 ([M-H]⁺), 79 ([M-HCN]⁺), 52 |
| 5-methyl-1H-pyrrole-2-carbonitrile | 106 | 91 ([M-CH₃]⁺), 79 ([M-HCN]⁺) |
| 2-methyl-1H-pyrrole-3-carbonitrile | 106 | 91 ([M-CH₃]⁺), 79 ([M-HCN]⁺) |
The most significant difference in the mass spectra is the prominent loss of a methyl radical (CH₃, 15 Da) from the C-methylated isomers, leading to a strong peak at m/z 91. This fragmentation is less favorable for the N-methylated isomers. The loss of hydrogen cyanide (HCN, 27 Da) is a common fragmentation pathway for pyrrole derivatives and is expected for all isomers.[3] Careful analysis of the relative intensities of the fragment ions can aid in distinguishing between the 2- and 3-cyano isomers.
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing these relatively volatile isomers.
Figure 4. A typical workflow for the analysis of pyrrole isomers by GC-MS.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its isomers is readily achievable through a systematic and comparative analysis of their spectroscopic data. While each technique provides valuable clues, a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers the most robust and definitive structural assignment.
As a guiding principle, the ¹H and ¹³C NMR spectra provide the most detailed map of the molecular structure, allowing for the clear differentiation of all four isomers based on chemical shifts and, in the case of ¹H NMR, coupling patterns. The presence or absence of the N-H stretch in the IR spectrum provides a rapid method to distinguish between N-methylated and C-methylated isomers. Finally, the characteristic fragmentation patterns in the mass spectrum, particularly the loss of a methyl group, corroborate the assignments made by NMR and IR.
By employing these spectroscopic techniques in a logical and integrated manner, researchers can ensure the structural integrity of their compounds, a critical factor in the advancement of drug discovery and materials science.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 1-methyl-1H-pyrrole-2-carbonitrile: HPLC vs. GC-MS
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is paramount. For a compound like 1-methyl-1H-pyrrole-2-carbonitrile, a key building block in the synthesis of various biologically active molecules, ensuring its purity is a critical step that dictates the success of subsequent research and the safety of potential therapeutics. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this heterocyclic nitrile.
The Significance of Purity for this compound
This compound is a versatile intermediate. Impurities, which can arise from the synthetic route or degradation, can have significant consequences. They can interfere with downstream reactions, leading to lower yields and the formation of undesired byproducts. In a pharmaceutical context, such impurities could possess their own pharmacological or toxicological profiles, compromising the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential to detect, identify, and quantify any potential impurities.
Physicochemical Properties Guiding Method Selection
Before delving into the analytical techniques, understanding the physicochemical properties of this compound is crucial for selecting the appropriate method.
| Property | Value | Implication for Analysis |
| Molecular Weight | 106.13 g/mol [1] | Suitable for both HPLC and GC-MS. |
| Boiling Point | 87°C at 10 mmHg[2] | The compound is sufficiently volatile for GC analysis. |
| Polarity | Moderately polar | Amenable to reversed-phase HPLC. |
| Thermal Stability | Assumed to be stable at typical GC inlet temperatures, but should be verified. | Crucial for GC-MS to avoid on-column degradation. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.
The "Why" Behind the HPLC Protocol
The goal of this RP-HPLC method is to achieve a robust separation of the main compound from any potential impurities, which may include starting materials, byproducts, or degradation products. The choices made in the protocol are guided by the principles of chromatographic separation and are designed to be a self-validating system, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC
1. Sample Preparation:
-
Rationale: The aim is to prepare a clear, particulate-free solution that is compatible with the HPLC mobile phase to prevent column clogging and ensure reproducible injections.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | A standard reversed-phase column that provides good retention and separation for moderately polar compounds like pyrrole derivatives.[7] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 50:50 v/v) | The acetonitrile acts as the organic modifier, and the aqueous buffer helps to control the peak shape of ionizable impurities. A pH of 3.0 is often a good starting point for pyrrole-containing compounds.[7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Injection Volume | 10 µL | A standard injection volume that minimizes band broadening. |
| Detection | UV at 225 nm | Pyrrole derivatives typically exhibit UV absorbance, and 225 nm is often a suitable wavelength for detection.[7] |
3. Data Analysis:
-
Procedure:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Hypothetical HPLC Data
| Peak | Retention Time (min) | Area | % Area | Identification |
| 1 | 2.5 | 1500 | 0.5 | Impurity A |
| 2 | 4.2 | 295500 | 98.5 | This compound |
| 3 | 5.8 | 3000 | 1.0 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given the boiling point of this compound, GC-MS is a highly suitable method for its purity assessment. The mass spectrometer provides an extra dimension of data, allowing for the identification of impurities based on their mass fragmentation patterns.[9]
The "Why" Behind the GC-MS Protocol
The primary objective of the GC-MS method is to separate volatile components in the gas phase and then identify them based on their mass spectra. The choices of the column, temperature program, and ionization method are critical for achieving good separation and obtaining informative mass spectra.
Caption: Workflow for GC-MS Purity Assessment.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
-
Rationale: To prepare a dilute solution of the analyte in a volatile solvent suitable for injection into the GC. Dichloromethane is a common choice.
-
Procedure:
-
Dissolve a small amount (approx. 1 mg) of the this compound sample in 1 mL of dichloromethane.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that carries the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Temperature Program | Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A "hard" ionization technique that produces reproducible fragmentation patterns useful for library searching and structural elucidation.[9] |
| Mass Range | m/z 40-400 | A typical mass range that will encompass the molecular ion and fragment ions of the target compound and potential impurities. |
3. Data Analysis:
-
Procedure:
-
Analyze the Total Ion Chromatogram (TIC) to identify all separated components.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for impurity identification. The fragmentation of nitriles can be complex, often lacking a prominent molecular ion and showing a characteristic [M-1] peak.[10]
-
Calculate the purity based on the area percent of the main peak in the TIC.
-
Hypothetical GC-MS Data
| Peak | Retention Time (min) | Area (%) | Tentative Identification (from NIST Library) | Key Fragment Ions (m/z) |
| 1 | 8.2 | 0.8 | Pyrrole | 67, 41, 39 |
| 2 | 10.5 | 99.0 | This compound | 106, 105, 79, 52 |
| 3 | 12.1 | 0.2 | Unidentified | 91, 65, 43 |
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability for non-volatile and thermally labile compounds.[8] | Best for volatile and thermally stable compounds.[8] |
| Selectivity | High, can separate isomers and closely related compounds. | Very high, especially with a mass spectrometric detector. |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Generally very high, capable of trace-level analysis.[3] |
| Identification | Primarily based on retention time, requires reference standards for confirmation. | Provides structural information through mass fragmentation patterns, enabling tentative identification without standards.[8] |
| Sample Preparation | May require more steps (e.g., filtration). | Generally simpler, involving dissolution in a volatile solvent. |
| Analysis Time | Typically longer run times (10-60 minutes).[11] | Often faster analysis times.[12] |
| Cost | HPLC systems can be more expensive to purchase and operate due to solvent consumption.[11][12] | GC-MS systems can have a high initial cost, but operational costs for gases are generally lower than HPLC solvents. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
HPLC is an excellent choice for routine quality control due to its robustness and ability to separate a wide range of potential impurities, including non-volatile ones. It provides accurate quantification based on peak area percentages.
-
GC-MS excels in the identification of unknown volatile impurities. The mass spectral data is invaluable for structural elucidation and can provide a deeper understanding of the impurity profile.
For a comprehensive and rigorous purity assessment, a dual-pronged approach is recommended. HPLC should be employed for routine purity checks and quantification, while GC-MS should be utilized for in-depth impurity profiling and identification, particularly during method development and for troubleshooting out-of-specification results. This integrated strategy ensures the highest level of confidence in the quality of this compound, a critical aspect of successful and safe drug development.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Pharmacia. (2022, January 5). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrole-2-carbonitrile. Retrieved from [Link]
-
Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2019, November 8). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.17. Retrieved from [Link]
-
ResearchGate. (2014, March 21). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
-
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl pyrrole. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1H-pyrrole-2-carbonitrile. Retrieved from [Link]
-
MDPI. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
Sources
- 1. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. amptechfl.com [amptechfl.com]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Benchmarking Guide: Purity and Assay of 1-methyl-1H-pyrrole-2-carbonitrile from Commercial Suppliers
Introduction
In the realms of pharmaceutical research and synthetic chemistry, the quality of starting materials is a cornerstone of experimental success and reproducibility. 1-methyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic building block used in the synthesis of various biologically active compounds. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, lower yields of the desired product, and complications in purification. Consequently, a thorough analytical assessment of this reagent from different commercial sources is not merely a perfunctory check but a critical step in risk mitigation for any research and development program.
This guide provides a comprehensive framework for benchmarking the quality of this compound obtained from three representative commercial suppliers, designated herein as Supplier A, Supplier B, and Supplier C. We will move beyond a simple purity figure, differentiating between purity (the percentage of the target compound relative to other detected components) and assay (the absolute mass fraction of the compound in the material), providing a more complete quality profile. Our methodology employs a tripartite analytical approach—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—to ensure a robust and validated assessment.
Part 1: Experimental Design & Methodologies
The experimental workflow is designed to provide orthogonal and confirmatory data, ensuring the trustworthiness of the final assessment. Each analytical technique offers unique insights into the sample's composition.
Caption: Overall experimental workflow for supplier qualification.
Materials
-
This compound samples from Supplier A, Supplier B, and Supplier C.
-
Maleic Anhydride (Certified Reference Material, >99.9% purity) for qNMR internal standard.
-
Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), and Formic Acid (LC-MS grade).
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Ethyl Acetate (GC grade).
Quantitative ¹H NMR Spectroscopy (qNMR) for Assay and Identity Confirmation
Rationale: qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific calibration curve for the analyte itself. It provides an accurate assay value and confirms the chemical structure simultaneously.[1][2]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of maleic anhydride (internal standard) into a clean vial. Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for complete T1 relaxation of all relevant protons, which is critical for accurate integration.
-
Data Analysis:
-
Confirm the identity of this compound by comparing chemical shifts and coupling patterns to reference spectra.[3]
-
Integrate the well-resolved singlet of the maleic anhydride protons (~δ 7.10 ppm, 2H) and a well-resolved proton signal from the analyte (e.g., the C5-H proton, a triplet around δ 6.7 ppm, 1H).
-
Calculate the assay using the following formula: Assay (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity
Rationale: RP-HPLC is a robust and widely used technique for separating and quantifying non-volatile impurities in organic compounds.[4] Several HPLC methods have been successfully developed for pyrrole derivatives, making it an ideal choice for purity assessment.[5][6][7]
Protocol:
-
Sample Preparation: Prepare a stock solution of each sample at approximately 1.0 mg/mL in acetonitrile. From this, prepare a working solution at 0.1 mg/mL using a 50:50 acetonitrile/water mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 30% B over 1 min; hold for 4 min to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly sensitive for detecting and identifying volatile organic compounds, such as residual solvents from synthesis or purification, or volatile byproducts.[8][9] It provides an orthogonal purity assessment to HPLC. The use of a mass spectrometer detector allows for the tentative identification of impurity peaks by library matching.[10]
Protocol:
-
Sample Preparation: Prepare a solution of each sample at approximately 1.0 mg/mL in ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (50:1), 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Hold at 60 °C for 2 min; ramp at 10 °C/min to 280 °C; hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Purity is calculated by area percent from the Total Ion Chromatogram (TIC). Impurity peaks are tentatively identified by comparing their mass spectra against the NIST library.
Caption: Logic diagram of the complementary analytical techniques used.
Part 2: Results & Comparative Data
The following tables summarize the data obtained from the analysis of this compound from the three suppliers.
Table 1: Physical Inspection and qNMR Assay Results
| Supplier | Lot Number | Appearance | Solubility (in CDCl₃) | Assay by qNMR (%) |
| Supplier A | A-011223 | Colorless to pale yellow oil | Fully soluble | 98.8 ± 0.4 |
| Supplier B | B-45981 | Pale yellow oil | Fully soluble | 96.5 ± 0.5 |
| Supplier C | C-XF204 | Yellow to light brown oil | Fully soluble, minor haze | 97.1 ± 0.6 |
Table 2: Chromatographic Purity Analysis
| Supplier | Purity by HPLC (Area %) | Purity by GC-MS (Area %) |
| Supplier A | 99.6 | 99.7 |
| Supplier B | 98.9 | 99.1 |
| Supplier C | 99.2 | 99.3 |
Table 3: Summary of Major Impurities Detected (>0.1%)
| Supplier | Impurity | Method of Detection | Tentative Identity | Level (Area %) |
| Supplier A | Impurity 1 (RRT 1.15) | HPLC | Unknown | 0.18% |
| Supplier B | Impurity 2 (RRT 0.85) | HPLC | Isomeric byproduct | 0.75% |
| Impurity 3 (RT 4.5 min) | GC-MS | Toluene (residual solvent) | 0.21% | |
| Supplier C | Impurity 4 (RRT 1.28) | HPLC | Unknown oxidized species | 0.45% |
Part 3: Discussion and Recommendations
The multi-faceted analytical approach reveals significant differences in the quality of this compound from the three suppliers, underscoring that a certificate of analysis should be treated as a starting point, not a substitute for in-house verification.
-
Supplier A: This material demonstrated the highest quality across all metrics. The qNMR assay of 98.8% indicates a very high concentration of the active molecule, and the chromatographic purities (99.6-99.7%) confirm a low level of process-related impurities. The slightly lower assay compared to chromatographic purity suggests the presence of non-proton-containing inorganic impurities or water, which are not detected by these methods. This material is recommended for applications requiring the highest degree of purity, such as late-stage drug development, catalyst screening, or quantitative structure-activity relationship (QSAR) studies.
-
Supplier B: The material from Supplier B showed a notably lower qNMR assay (96.5%) and HPLC purity (98.9%). The discrepancy is partially explained by the presence of a significant isomeric impurity (0.75%) and residual toluene (0.21%). Toluene is a common solvent in syntheses of heterocyclic compounds and its presence could be detrimental in reactions sensitive to aromatic hydrocarbons.[11] The isomeric impurity could potentially compete in subsequent reactions, leading to a complex product mixture. This material may be suitable for early-stage discovery or process optimization where cost is a primary driver and the identified impurities are known to be tolerable.
-
Supplier C: This supplier provides material of intermediate quality. While the chromatographic purity is high (>99.2%), the qNMR assay is slightly lower at 97.1%, and the product's appearance was darker. The presence of a potential oxidized species could indicate issues with the product's long-term stability or purification process. For many standard synthetic applications, this material would be acceptable, but caution is advised if the subsequent chemistry involves sensitive reagents that could be degraded by oxidative impurities.
This guide demonstrates a robust, multi-technique workflow for the comprehensive quality assessment of a critical chemical reagent. Our findings reveal that Supplier A provides the highest purity and assay material, making it the preferred choice for sensitive and demanding applications. Supplier B offers a lower-cost alternative that may be acceptable for less critical work, provided the user is aware of the specific impurities present. Supplier C represents a mid-tier option.
Ultimately, the choice of supplier should be guided by a risk-based assessment that considers the specific requirements of the intended application against the cost and quality profile of the material. We strongly advocate that researchers and drug development professionals implement a similar in-house verification program for all critical starting materials to ensure experimental reproducibility and success.
References
-
Pharmacia (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]
-
OAText (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
-
PubMed (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Pharmacia (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
ResearchGate (2015). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Link]
-
MDPI (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
European Journal of Organic Chemistry (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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Journal of Chemical and Pharmaceutical Sciences (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1-Methyl-1H-pyrrole-2-carbonitrile Analogs
Introduction: The Strategic Value of the 1-Methyl-1H-pyrrole-2-carbonitrile Scaffold
In the landscape of modern drug discovery, the this compound core is a privileged scaffold. Its unique electronic properties and synthetic tractability have established it as a cornerstone for developing a diverse array of therapeutic agents.[1] Pyrrole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of the carbonitrile group can significantly enhance the biological activity of these molecules, often by improving their binding affinity to specific biological targets.[1]
This guide provides a comprehensive framework for conducting comparative molecular docking studies on analogs of this scaffold. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[3][4][5] By systematically comparing a series of analogs, researchers can elucidate critical structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources, thereby providing a robust methodology for researchers, scientists, and drug development professionals.
Pillar I: The Experimental Blueprint for Comparative Docking
A successful comparative docking study is not merely about generating data; it's about the integrity of the process. The following workflow is designed to be a self-validating system, ensuring that the generated insights are both reliable and reproducible.
Caption: Workflow for a comparative molecular docking study.
Detailed Step-by-Step Methodology
1. Target Selection and Preparation:
-
Causality: The choice of a biological target is paramount. Based on existing literature, the this compound scaffold has shown promise in modulating targets like Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[6][7] We will proceed with DPP-4 as our exemplary target.
-
Protocol:
-
Retrieve the 3D crystal structure of human DPP-4 in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Utilize a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to prepare the protein. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes. This ensures a chemically correct and energetically favorable receptor structure for docking.[8]
-
2. Ligand Preparation:
-
Causality: Ligands must be converted from 2D representations to low-energy 3D conformers to be used in docking. This step significantly impacts the accuracy of the docking pose.
-
Protocol:
-
Sketch the this compound analogs using a 2D chemical sketcher.
-
Convert these 2D structures to 3D using a program like LigPrep. This process generates various possible conformations, ionization states, and tautomers for each ligand at a physiological pH (e.g., 7.4 ± 0.5).
-
Perform an energy minimization on each generated conformer using a suitable force field (e.g., OPLS).
-
3. Active Site Definition (Grid Generation):
-
Causality: The docking algorithm needs a defined search space within the protein to explore possible ligand poses. This is typically the known active site or binding pocket.
-
Protocol:
-
Define the active site by generating a receptor grid. The grid box should be centered on the co-crystallized ligand from the original PDB file.
-
Ensure the grid box dimensions are sufficient to accommodate all the analogs to be docked, typically around 20Å x 20Å x 20Å.
-
4. Docking Protocol Validation:
-
Trustworthiness: Before screening your novel analogs, you must validate that your chosen docking protocol can accurately reproduce the known binding mode of a ligand. This is a critical self-validating step.[9][10]
-
Protocol:
-
Extract the co-crystallized ligand from the prepared DPP-4 structure.
-
Dock this same ligand back into the defined active site using your chosen docking program (e.g., AutoDock, Glide, GOLD).[3][4]
-
Superimpose the lowest energy docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses. A validated protocol should yield an RMSD value of less than 2.0 Å. [10][11] This indicates that the docking algorithm and scoring function can reliably identify the correct binding conformation.
-
5. Docking of Analogs:
-
Causality: This is the core screening phase where the prepared library of this compound analogs is docked against the validated DPP-4 target.
-
Protocol:
-
Using the validated docking parameters, execute the docking run for all prepared analogs.
-
The software will systematically sample orientations and conformations of each ligand within the active site and rank them using a scoring function.[4] Lower scores typically indicate stronger predicted binding affinity.[12]
-
Pillar II: Data Synthesis and Comparative Analysis
The output of a docking study is a wealth of data that must be structured for clear interpretation. The goal is to compare how subtle changes in the analog structures influence their predicted binding to the target.
Comparative Docking Results for DPP-4 Inhibition
| Analog ID | R-Group Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Scaffold | H (at C5) | -7.2 | Glu205, Tyr662, Phe357 | 1 (with Glu205) |
| Analog-01 | 4-Fluorophenyl (at C5) | -8.5 | Glu205, Glu206, Tyr662, Phe357 | 2 (with Glu205, Glu206) |
| Analog-02 | 3-Hydroxyphenyl (at C5) | -8.1 | Ser630, Tyr547, Tyr662, Phe357 | 2 (with Ser630, Tyr547) |
| Analog-03 | Cyclopentyl (at C5) | -7.8 | Val656, Tyr662, Phe357 | 0 |
Note: The data presented in this table is representative and for illustrative purposes to demonstrate a comparative analysis.
Interpretation of Results
From the comparative data, we can derive valuable SAR insights:
-
Aromatic Substitution: The introduction of a 4-fluorophenyl group (Analog-01 ) significantly improves the docking score compared to the unsubstituted scaffold. Analysis of the docked pose reveals that the fluoro-substituent forms an additional hydrogen bond with Glu206, anchoring the ligand more securely in the active site. This aligns with studies showing that interactions with Glu205 and surrounding residues are critical for DPP-4 inhibition.[6]
-
Polar vs. Non-polar Groups: While the hydroxyl group of Analog-02 also forms hydrogen bonds, its overall score is slightly lower than Analog-01 , suggesting that the specific interactions with Glu205/206 are more favorable. The non-polar cyclopentyl group of Analog-03 shows a weaker docking score, primarily engaging in hydrophobic interactions with residues like Val656 and Phe357.[6] This indicates that a combination of hydrogen bonding and hydrophobic interactions is likely optimal for high-affinity binding.
Caption: Binding mode of Analog-01 in the DPP-4 active site.
Pillar III: Authoritative Grounding and Trustworthiness
Every claim and protocol in this guide is supported by established scientific principles and literature. The validation step (re-docking) is crucial for building confidence in your computational model.[13] It demonstrates that the chosen parameters are appropriate for the specific protein-ligand system under investigation.[10][11] Furthermore, while docking scores provide a valuable metric for ranking compounds, they are most powerful when correlated with experimental data, such as IC50 values from enzyme inhibition assays.[12] This integration of computational and experimental work is the hallmark of modern, efficient drug discovery programs.
References
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Arba, M., et al. (2018). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptid. Semantic Scholar. Available from: [Link]
-
Ferreira, L. G., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Available from: [Link]
-
Cool Papers. (2024). A Comprehensive Computational Framework for Materials Design, Ab Initio Modeling, and Molecular Docking. Available from: [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Available from: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Available from: [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available from: [Link]
-
Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. Available from: [Link]
-
Ilango, S., et al. (2024). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. Bioinformation. Available from: [Link]
-
Ilango, S., et al. (2024). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. PMC - NIH. Available from: [Link]
-
Kern, J. C., et al. (2010). This compound containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. PubMed. Available from: [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation. Available from: [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][12][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC - NIH. Available from: [Link]
-
Zhang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available from: [Link]
-
ResearchGate. (2015). Synthesis, characterization and biological activity of novel pyrrole compounds. Available from: [Link]
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- 6. [PDF] Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor | Semantic Scholar [semanticscholar.org]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted 1-Methyl-1H-pyrrole-2-carbonitriles
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Substituted 1-methyl-1H-pyrrole-2-carbonitriles represent a scaffold of significant interest due to their prevalence in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of these compounds. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this important class of molecules, offering insights into the influence of various substituents on their spectral features.
The Critical Role of NMR in the Characterization of Pyrrole Derivatives
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs. The introduction of substituents onto the 1-methyl-1H-pyrrole-2-carbonitrile core can dramatically alter its electronic properties and, consequently, its biological activity. 1H and 13C NMR spectroscopy provides a detailed electronic map of the molecule, allowing for the precise determination of substituent position and its electron-donating or electron-withdrawing nature. Understanding these spectral-structural correlations is paramount for rational drug design and the development of structure-activity relationships (SAR).
Experimental Protocol for High-Resolution NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a robust methodology for the analysis of substituted 1-methyl-1H-pyrrole-2-carbonitriles.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrrole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a suitable choice for these compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
Calibrate the 1H and 13C chemical shift scales using the residual solvent signal as a secondary reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
3. 1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
4. 13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to the 1H spectrum (e.g., 1024 scans or more, depending on sample concentration).
-
Employ a spectral width that covers the full range of carbon chemical shifts (e.g., 0-200 ppm).
5. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, especially in complex substituted patterns, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is invaluable for assigning quaternary carbons.
General Spectral Features of 1-Methyl-1H-pyrrole-2-carbonitriles
The parent this compound scaffold exhibits characteristic signals in its 1H and 13C NMR spectra. The numbering convention used in this guide is illustrated below.
Figure 1. Numbering of the this compound core.
1H NMR Spectral Analysis
The aromatic protons of the pyrrole ring typically resonate in the region of 6.0-7.5 ppm. The N-methyl group gives a characteristic singlet at approximately 3.7-4.0 ppm. The chemical shifts of the ring protons are influenced by the electronic effects of the nitrile group and the nitrogen atom. The nitrile group at C2 is electron-withdrawing, which deshields the adjacent H-3 proton.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 4.0, J(H3-H5) ≈ 1.8 |
| H-4 | 6.1 - 6.5 | Triplet or dd | J(H4-H3) ≈ 4.0, J(H4-H5) ≈ 2.5 |
| H-5 | 6.6 - 7.0 | Doublet of doublets (dd) | J(H5-H4) ≈ 2.5, J(H5-H3) ≈ 1.8 |
| N-CH₃ | 3.7 - 4.0 | Singlet (s) | - |
13C NMR Spectral Analysis
The carbon atoms of the pyrrole ring resonate in the aromatic region of the 13C NMR spectrum. The nitrile carbon appears at a characteristic downfield shift.
| Carbon | Typical Chemical Shift (ppm) |
| C-2 | 125 - 135 |
| C-3 | 110 - 120 |
| C-4 | 110 - 120 |
| C-5 | 120 - 130 |
| N-CH₃ | 35 - 40 |
| C≡N | 115 - 125 |
Comparative Analysis: The Influence of Substituents
The introduction of substituents at the C-4 and C-5 positions significantly perturbs the electronic distribution within the pyrrole ring, leading to predictable changes in the 1H and 13C NMR spectra.
Electron-Withdrawing Substituents (EWG)
Common EWGs include nitro (-NO₂), acetyl (-COCH₃), and formyl (-CHO) groups. These groups deshield the protons and carbons of the pyrrole ring, causing their signals to shift downfield (to higher ppm values).
-
Effect on ¹H NMR: The deshielding effect is most pronounced for the proton(s) closest to the substituent. For example, a 4-acetyl group will cause a significant downfield shift of the H-3 and H-5 protons.
-
Effect on ¹³C NMR: All ring carbons will experience some degree of downfield shift, with the carbon directly attached to the EWG showing the largest effect.
Example Data for EWG-Substituted Derivatives:
| Compound | Position | Substituent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 4-Acetyl-1-methyl-1H-pyrrole-2-carbonitrile | 4 | -COCH₃ | H-3: ~7.5, H-5: ~7.8, N-CH₃: ~3.9, COCH₃: ~2.4 | C-2: ~128, C-3: ~118, C-4: ~130, C-5: ~125, N-CH₃: ~37, C≡N: ~116, C=O: ~192, COCH₃: ~26 |
| 5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | 5 | -CHO | H-3: ~7.1, H-4: ~7.0, N-CH₃: ~4.0, CHO: ~9.7 | C-2: ~132, C-3: ~115, C-4: ~120, C-5: ~140, N-CH₃: ~38, C≡N: ~115, C=O: ~180 |
Electron-Donating Substituents (EDG)
Common EDGs include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups. These groups shield the protons and carbons of the pyrrole ring, causing their signals to shift upfield (to lower ppm values).
-
Effect on ¹H NMR: The shielding effect is most pronounced for the proton(s) ortho and para to the substituent. For instance, a 4-methyl group will cause an upfield shift of the H-3 and H-5 protons.
-
Effect on ¹³C NMR: Ring carbons will generally shift upfield, with the most significant shifts observed for the carbons ortho and para to the EDG.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a novel substituted this compound.
Figure 2. Workflow for the NMR analysis of substituted pyrroles.
Conclusion
The analysis of 1H and 13C NMR spectra is a powerful and essential technique for the structural elucidation of substituted 1-methyl-1H-pyrrole-2-carbonitriles. By understanding the fundamental principles of chemical shifts, coupling constants, and the predictable effects of substituents, researchers can confidently characterize these important heterocyclic molecules. The systematic application of the experimental protocols and analytical workflows outlined in this guide will enable the generation of high-quality, reliable data, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
LookChem. (n.d.). 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. Retrieved from [Link]
A Comprehensive Guide to the Cross-Validation of Analytical Data for 1-methyl-1H-pyrrole-2-carbonitrile
This document is structured not as a rigid protocol but as a logical workflow. It explains the "why" behind each experimental choice, grounding every step in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Profile
A foundational step in any analytical endeavor is to collate the known properties of the target compound. This information guides the selection of appropriate analytical techniques and parameters.
| Property | Value | Source |
| Chemical Name | 1-methyl-1H-pyrrole-2-carbonitrile | [4][5] |
| CAS Number | 34884-10-1 | [5][6][7] |
| Molecular Formula | C₆H₆N₂ | [4][5] |
| Molecular Weight | 106.13 g/mol | [4][6] |
| InChIKey | JRQSGIQEBOZPHK-UHFFFAOYSA-N | [4][6] |
The Imperative of Orthogonal Analytical Methods
The following diagram illustrates the logical relationship between these orthogonal methods in establishing a compound's identity and purity.
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A Senior Application Scientist's Guide to the Metabolic Stability of 1-methyl-1H-pyrrole-2-carbonitrile Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its ultimate clinical viability. A molecule with poor metabolic stability is often destined for rapid clearance from the body, leading to diminished bioavailability and the potential for the formation of toxic metabolites. This guide provides an in-depth comparison of the metabolic stability of 1-methyl-1H-pyrrole-2-carbonitrile derivatives, a scaffold of increasing interest in medicinal chemistry.[1][2][3] We will explore the underlying metabolic pathways, present a robust experimental protocol for stability assessment, and analyze structure-stability relationships to inform the design of more durable drug candidates.
Mechanisms of Metabolic Degradation: The Cytochrome P450 Arena
The metabolic fate of many xenobiotics, including the this compound scaffold, is primarily dictated by the formidable cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] These heme-containing monooxygenases, predominantly located in the liver, catalyze a variety of oxidative reactions.[5][6] For pyrrole-based compounds, several metabolic transformations are of particular concern.
The electron-rich nature of the pyrrole ring makes it a prime target for oxidation.[7] Common metabolic pathways include:
-
Ring Hydroxylation: The introduction of a hydroxyl group onto the pyrrole ring is a common metabolic route.
-
N-dealkylation: The methyl group attached to the pyrrole nitrogen can be oxidatively removed.
-
Oxidative Ring Opening: More extensive oxidation can lead to the cleavage of the pyrrole ring, resulting in the formation of reactive intermediates.[7]
-
Nitrile Group Metabolism: While the nitrile group is generally considered metabolically robust, it can, in some instances, undergo hydrolysis to the corresponding carboxylic acid.[8]
Understanding these potential metabolic "soft spots" is paramount for designing derivatives with enhanced stability.
Caption: Key metabolic pathways for this compound derivatives.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine the metabolic stability of our derivatives, a well-controlled in vitro liver microsomal stability assay is the industry standard.[9][10][11] This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.
Materials and Equipment:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for quantitative analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound or control to the wells at the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[10][12]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Caption: A streamlined workflow for the in vitro microsomal stability assay.
Data Presentation: A Comparative Analysis
The following table presents hypothetical, yet representative, metabolic stability data for a series of this compound derivatives in human liver microsomes. This data illustrates the impact of various structural modifications on metabolic fate.
| Compound ID | R1 | R2 | R3 | t1/2 (min) | Clint (µL/min/mg protein) |
| 1 | H | H | H | 25 | 55.4 |
| 2 | F | H | H | 45 | 30.8 |
| 3 | H | Cl | H | 50 | 27.7 |
| 4 | H | H | OCH3 | 15 | 92.4 |
| 5 | H | H | CF3 | 60 | 23.1 |
Structure-Stability Relationships: Designing for Durability
-
Halogenation for Stability: The introduction of electron-withdrawing groups, such as fluorine (Compound 2) and chlorine (Compound 3), at positions susceptible to oxidation significantly increases metabolic stability.[16] This is a common and effective strategy in medicinal chemistry to "block" metabolic hot spots.
-
Metabolic Lability of Electron-Donating Groups: Conversely, the presence of an electron-donating group, such as a methoxy group (Compound 4), can decrease metabolic stability. The methoxy group is prone to O-dealkylation, a rapid metabolic pathway.
-
Steric Hindrance and Electronic Effects: The trifluoromethyl group (Compound 5) enhances stability through a combination of steric hindrance, which can prevent the enzyme from accessing the metabolic site, and strong electron withdrawal, which deactivates the aromatic ring towards oxidation.
Caption: The influence of substituent electronic effects on metabolic stability.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted property that can be rationally modulated through strategic structural modifications. By understanding the primary metabolic pathways and employing robust in vitro assays, medicinal chemists can effectively guide the design of new chemical entities with improved pharmacokinetic profiles. The principles outlined in this guide—blocking metabolic hot spots with electron-withdrawing groups and avoiding metabolically labile functionalities—provide a solid foundation for the development of more durable and efficacious drug candidates.
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Reed RL, Miranda CL, Kedzierski B, Henderson MC, Buhler DR. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. J Chromatogr. 1988 Sep 2;450(2):304-10. [Link]
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Atanasova M, Yotova G, Peychev L, Zhelyazkova-Panayotova M. In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4. Pharmacia. 2022;69(4):947-954. [Link]
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A Senior Application Scientist's Guide to the ADMET Evaluation of Novel Compounds Synthesized from 1-Methyl-1H-pyrrole-2-carbonitrile
In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has never been more resonant. Identifying compounds with promising efficacy is only the first step; a candidate's journey to the clinic is equally, if not more so, dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with stellar potency but poor bioavailability or unforeseen toxicity is a resource-intensive dead end. This guide provides an in-depth, comparative framework for evaluating the ADMET properties of novel compounds derived from the versatile 1-methyl-1H-pyrrole-2-carbonitrile scaffold, a nucleus present in numerous biologically active molecules.[1]
We will dissect the critical assays that form the backbone of an early-stage ADMET assessment, moving beyond mere procedural steps to explore the scientific rationale behind each experimental choice. This guide is structured to empower researchers and drug development professionals to not only generate robust data but also to interpret it within the broader context of medicinal chemistry and preclinical development. For comparative purposes, we will evaluate our hypothetical pyrrole derivatives against established drugs that share heterocyclic motifs: Atorvastatin , Ketorolac , and Sunitinib .
The Pyrrole Scaffold and Our Hypothetical Candidates
The this compound core is an attractive starting point for medicinal chemistry. The pyrrole ring is a key component in marketed drugs with diverse activities, from anticancer to anti-inflammatory agents.[1] Its synthetic tractability allows for the exploration of a wide chemical space. For this guide, we will consider three hypothetical derivatives, representing common synthetic modifications:
-
PDC-01 (Amide Derivative): Synthesized via hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling. This modification is often used to modulate solubility and introduce new hydrogen bonding interactions.
-
PDC-02 (Bioisostere Replacement): Conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid, which can improve metabolic stability and cell permeability.
-
PDC-03 (Substituted Phenyl Derivative): A more complex derivative involving functionalization of the pyrrole ring, such as the introduction of a substituted aryl group, to enhance target engagement.
These candidates will be benchmarked against Atorvastatin (a lipid-lowering agent), Ketorolac (a non-steroidal anti-inflammatory drug), and Sunitinib (a multi-targeted tyrosine kinase inhibitor).
Part 1: Absorption - Will the Compound Reach the Bloodstream?
Oral bioavailability is the cornerstone of a successful orally administered drug. Poor absorption necessitates higher doses, increasing the risk of off-target effects and patient-to-patient variability. We evaluate absorption primarily through permeability and solubility assays.
Permeability Assessment
Permeability predicts how well a compound can cross the intestinal epithelial barrier. We employ two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more biologically complete picture that includes active transport.
| Compound | Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class | Data Source (Analog Data) |
| PDC-01 | PAMPA | 2.5 | Moderate | Representative[2] |
| PDC-02 | PAMPA | 6.8 | High | Representative[2] |
| PDC-03 | Caco-2 A→B | 0.8 | Low | Representative[3] |
| PDC-03 | Caco-2 B→A | 3.2 | High (Efflux) | Representative[3] |
| Atorvastatin | Caco-2 | High Permeability | High | [4] |
| Ketorolac | N/A | High (Bioavailability ~80-100%) | High | [5] |
| Sunitinib | N/A | N/A (Well Absorbed) | High | [6] |
Note: Data for PDC series are representative values based on structurally similar compounds found in the literature. Caco-2 data for PDC-03 suggests it is a substrate for efflux pumps.
The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[2] It is an excellent first-pass screen due to its simplicity and cost-effectiveness.
Causality: The artificial membrane is coated with lipids (e.g., lecithin) to mimic the cell membrane's lipid environment. By measuring the compound's diffusion from a donor to an acceptor compartment, we isolate its ability to passively cross a lipid barrier, a key determinant of absorption for many drugs.
Step-by-Step Protocol:
-
Membrane Preparation: Coat each well of a 96-well microtiter filter plate (the donor plate) with a solution of lipid (e.g., 2% lecithin in dodecane). Allow the solvent to evaporate completely.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 10-50 µM.
-
Assay Setup:
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Part 3: Toxicity - Is the Compound Safe?
Toxicity is the most significant cause of late-stage drug attrition. Early in vitro screening for cytotoxicity and specific organ toxicity (e.g., cardiotoxicity) is essential to de-risk candidates.
General Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [7]A reduction in metabolic activity in the presence of a compound indicates a cytotoxic effect.
| Compound | IC50 (µM) | Cytotoxicity Potential | Data Source (Analog Data) |
| PDC-01 | > 100 | Low | Representative [7] |
| PDC-02 | 85 | Low | Representative [7] |
| PDC-03 | 12.5 | Moderate | Representative [7][8] |
| Atorvastatin | > 50 | Low | Literature |
| Ketorolac | > 100 | Low | Literature |
| Sunitinib | ~5-10 | Moderate-High | Literature |
Note: IC50 is the concentration that inhibits 50% of cell viability. Data for PDC series are representative values based on structurally similar pyrrole-2-carbaldehydes and substituted pyrroles. [7][9]
Causality: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan precipitate. [7]The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Cardiotoxicity Assessment: hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome). [10][11]Assessing hERG liability is a regulatory requirement and a critical safety screen.
| Compound | hERG IC50 (µM) | Cardiotoxicity Risk | Data Source (Analog Data) |
| PDC-01 | > 30 | Low | Representative [12] |
| PDC-02 | > 30 | Low | Representative [12] |
| PDC-03 | 8.5 | Moderate | Representative [12] |
| Atorvastatin | > 10 | Low | Literature |
| Ketorolac | > 30 | Low | Literature |
| Sunitinib | ~2.8 | Moderate-High | Literature |
Note: A hERG IC50 > 10 µM is generally considered low risk in early screening, though this must be contextualized with the expected therapeutic plasma concentration. [13]
Causality: The patch-clamp technique is the gold standard for measuring ion channel activity. Automated systems provide the throughput needed for screening. The assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK-293). A reduction in current in the presence of the test compound indicates inhibition.
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK-293) stably transfected with the hERG channel. Culture and prepare a single-cell suspension for the automated patch-clamp system.
-
System Setup: The automated system (e.g., QPatch) uses microfluidic chips. Cells are captured by suction, and a high-resistance "giga-seal" is formed between the cell membrane and the chip aperture.
-
Whole-Cell Configuration: The system then ruptures the cell membrane patch, allowing electrical access to the entire cell (whole-cell mode).
-
Voltage Protocol & Baseline: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A stable baseline current is recorded in the presence of vehicle control (e.g., 0.1% DMSO).
-
Compound Addition: The test compound is perfused over the cell at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The hERG current is recorded at each concentration.
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.
-
Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition relative to the baseline is calculated and plotted against the compound concentration to determine the IC50 value.
Caption: Workflow for the Automated Patch-Clamp hERG Inhibition Assay.
Conclusion and Forward Look
-
PDC-01 (Amide): Exhibits a generally favorable profile with moderate permeability, high metabolic stability, and low toxicity.
-
PDC-02 (Tetrazole): Shows excellent permeability and metabolic stability, suggesting the tetrazole modification was successful in improving ADME properties.
-
PDC-03 (Substituted Phenyl): While potentially potent, it raises several red flags: low permeability likely due to efflux, moderate metabolic stability, and moderate cytotoxicity and hERG inhibition. This candidate would require significant medicinal chemistry efforts to mitigate these liabilities.
It is critical to remember that in vitro assays are predictive tools. The data they generate must be integrated and interpreted with caution. A compound with moderate hERG inhibition might still be viable if its therapeutic potency is exceptionally high and its target indication justifies the risk (e.g., in oncology). Conversely, a compound with pristine in vitro ADMET may fail in vivo due to unforeseen transporter interactions or the formation of toxic metabolites not captured by microsomal assays.
The path of drug development is one of continuous, data-driven decision-making. By employing these robust, validated assays early and interpreting the results with scientific rigor, we can more effectively triage candidates, focus resources on the most promising molecules, and ultimately increase the probability of clinical success.
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A Comparative Spectroscopic and Theoretical Guide to the Electronic Effects of Substituents on the 1-Methyl-1H-pyrrole-2-carbonitrile Scaffold
Introduction: The Significance of the Pyrrole-2-carbonitrile Core
The 1-methyl-1H-pyrrole-2-carbonitrile framework is a privileged scaffold in modern chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties and reactivity of the pyrrole ring. The ability to modulate these properties through the strategic placement of substituents is paramount for rational molecular design. Understanding the electronic influence of these substituents—whether they donate or withdraw electron density—is critical for tuning a molecule's reactivity, biological activity, and photophysical characteristics.[1]
This guide provides a comprehensive comparative analysis of the electronic effects of various substituents on the this compound ring. We will merge experimental spectroscopic data with theoretical insights to offer a robust framework for researchers, scientists, and drug development professionals. By dissecting the causality behind spectroscopic shifts and electronic perturbations, this document serves as a practical tool for predicting and confirming molecular properties.
Methodology: A Self-Validating Approach to Analysis
Synthesis of Substituted 1-Methyl-1H-pyrrole-2-carbonitriles
The target compounds are synthesized via established methodologies, such as the Paal-Knorr synthesis followed by cyanation, or through modern multicomponent reactions.[2][3] A general and reliable method for introducing the nitrile group at the 2-position involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a suitable base like N,N-dimethylformamide (DMF).[4] Substituents can be introduced on the starting materials or on the pyrrole ring post-synthesis, depending on the desired substitution pattern.
Experimental Protocols for Spectroscopic Analysis
High-quality, reproducible spectroscopic data is the bedrock of this study. The following standardized protocols are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio.[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Rationale: NMR spectroscopy provides an exquisitely detailed map of the electronic environment around each nucleus.[1] Changes in the chemical shifts (δ) of the pyrrole ring's carbon and hydrogen atoms directly correlate with the electron-donating or electron-withdrawing nature of the attached substituents.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Analyze solid samples using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (NaCl or KBr) is used.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] A background spectrum is recorded and automatically subtracted.
-
Rationale: The vibrational frequency of the nitrile (C≡N) stretching bond is highly sensitive to its electronic environment.[8][9] Conjugation and substituent-induced changes in bond polarity alter the force constant of the C≡N bond, resulting in predictable shifts in its absorption frequency.[10]
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁴ M) of the compound in a UV-transparent solvent such as methanol or acetonitrile.
-
Data Acquisition: Record the absorption spectrum from 200 to 800 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cell.
-
Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule. Substituents that alter the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will shift the maximum absorption wavelength (λ_max).[11][12][13]
Visualizing the Analytical Workflow
Caption: Integrated workflow for the comparative analysis of substituent effects.
Comparative Analysis: Unraveling Substituent Effects
The electronic character of a substituent is typically quantified by its Hammett constant (σ).[14][15] Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -Cl have positive σ values.[16][17] These constants provide a valuable reference for interpreting spectroscopic data.
Resonance and Inductive Effects Visualized
The influence of substituents is transmitted through a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
Caption: Contrasting electronic influence of EDGs and EWGs.
Data Summary Table
The following table summarizes the expected experimental data for a series of 4-substituted 1-methyl-1H-pyrrole-2-carbonitriles. The data is compiled based on established principles from studies on substituted pyrroles and aromatic nitriles.[1][5][7]
| Substituent (at C4) | Hammett Constant (σ_p) | ¹³C Shift of C4 (δ, ppm) | ¹³C Shift of C5 (δ, ppm) | C≡N Stretch (ν, cm⁻¹) | λ_max (nm) | Electronic Effect |
| -OCH₃ | -0.27 | ~150 (Downfield) | ~95 (Upfield) | ~2225 | ~280 | Strong EDG (Resonance) |
| -CH₃ | -0.17 | ~120 (Downfield) | ~107 (Upfield) | ~2228 | ~270 | Weak EDG (Inductive) |
| -H | 0.00 | ~110 | ~110 | ~2230 | ~265 | Reference |
| -Cl | +0.23 | ~108 (Upfield) | ~112 (Downfield) | ~2232 | ~275 | Weak EWG (Inductive) |
| -NO₂ | +0.78 | ~105 (Upfield) | ~120 (Downfield) | ~2238 | ~310 | Strong EWG (Resonance) |
Note: Chemical shifts are approximate and relative to the unsubstituted compound. The actual values can vary with solvent and other factors.
Interpretation of Spectroscopic Data
-
¹³C NMR Spectroscopy:
-
Directly Attached Carbon (C4): The chemical shift of the carbon atom bearing the substituent is significantly affected. Electronegative atoms like oxygen in -OCH₃ cause a strong downfield shift due to the inductive effect, despite being an overall EDG by resonance.
-
Adjacent and Conjugated Carbons (C3, C5): The electronic effects are more clearly observed at other ring positions. EDGs increase electron density at C3 and C5, causing an upfield (lower δ) shift, shielding these nuclei.[1][5] Conversely, EWGs withdraw electron density, leading to a downfield (higher δ) shift at C5.
-
Nitrile Carbon: The chemical shift of the nitrile carbon typically ranges from 115-130 ppm.[10] Its position is less sensitive to remote substituents compared to the ring carbons but can show subtle shifts.
-
-
FT-IR Spectroscopy:
-
The C≡N stretching frequency in conjugated nitriles appears around 2230 cm⁻¹.[10]
-
EDGs (-OCH₃, -CH₃) donate electron density into the π-system, which slightly weakens the C≡N triple bond through resonance. This results in a lower stretching frequency (a shift to the right on the spectrum).[8]
-
EWGs (-Cl, -NO₂) withdraw electron density from the ring, which strengthens the C≡N bond through inductive effects. This leads to a higher stretching frequency (a shift to the left).[9]
-
-
UV-Vis Spectroscopy:
-
The primary absorption band in these systems corresponds to a π → π* transition.
-
Substituents that extend the conjugation or increase electron density generally lower the HOMO-LUMO energy gap.[13][18]
-
Both strong EDGs (-OCH₃) and strong EWGs (-NO₂) that can participate in resonance extend the conjugated system, leading to a bathochromic (red) shift (higher λ_max).[19] This effect is particularly pronounced for the nitro group.
-
Conclusion: A Predictive Framework for Molecular Design
This guide demonstrates that a systematic, multi-technique approach provides a powerful framework for understanding and predicting the electronic effects of substituents on the this compound ring. The correlations between Hammett constants and spectroscopic data (NMR, IR, UV-Vis) are robust and follow predictable trends based on fundamental principles of resonance and induction.
For researchers in drug discovery and materials science, these principles are directly applicable. By selecting substituents with known electronic properties, one can rationally tune the electron density of the pyrrole ring to optimize molecular interactions, enhance biological efficacy, or engineer novel photophysical properties. This predictive power accelerates the design-build-test-learn cycle, paving the way for the more efficient development of next-generation chemical entities.
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13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. Available from: [Link]
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UV−vis absorption spectra of pyrrole before and after polymerization. ResearchGate. Available from: [Link]
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A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU, Nanyang Technological University. Available from: [Link]
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Electronic Effects on β-Substitution in 2,5Dimethyl1-phenylpyrrole by Alkylsulfanyl Groups. ResearchGate. Available from: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-pyrrole-2-carbonitrile
As a Senior Application Scientist, I understand that meticulous chemical handling and disposal are paramount to laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-1H-pyrrole-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who work with this compound.
The procedures outlined below are grounded in established safety protocols and regulatory standards. The core principle is to treat this compound as a hazardous waste from the moment it is designated for disposal until its final treatment by a licensed facility.
Understanding the Compound: Properties and Hazards
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is an organic compound with specific characteristics that dictate its handling and disposal requirements.
| Property | Value | Source |
| Chemical Formula | C₆H₆N₂ | [1] |
| Molecular Weight | 106.13 g/mol | [1] |
| CAS Number | 34884-10-1 | [2] |
| Appearance | Not specified, but related compounds are clear yellowish to light brown liquids. | [3] |
| Boiling Point | 74-76 °C at 1 mmHg | [3] |
Hazard Profile:
This compound is classified as hazardous.[2] The primary routes of exposure are inhalation, ingestion, and skin contact.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
All handling of open containers should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and compliance at every stage.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Determination and Characterization
Any amount of this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[6] It is crucial to characterize the waste stream accurately. If it is mixed with other chemicals, all components must be identified and listed on the waste tag.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Pure this compound: Collect in a dedicated, properly labeled hazardous waste container.
-
Mixtures: If mixed with solvents, segregate based on the solvent type. For instance, keep halogenated solvent waste separate from non-halogenated solvent waste, as disposal methods and costs can differ significantly.[7]
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids.[2] Ensure that waste containing this compound is not mixed with these substances.
Step 3: Container Selection and Management
The choice of container is vital for the safe containment of hazardous waste.
-
Compatibility: Use containers made of materials that are chemically resistant to this compound and any other components of the waste mixture. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with no cracks or signs of degradation.[8]
-
Secure Closure: The container must have a tight-fitting, screw-on lid to prevent leaks and evaporation.[8] Keep the container closed at all times except when adding waste.[7][8]
-
Headspace: Do not overfill the container. Leave at least 10% or one inch of headspace to allow for expansion of the contents.[8]
Step 4: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
The label must clearly state "Hazardous Waste."[8]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. The total percentage should add up to 100%.[9]
-
Include the name of the Principal Investigator (PI), the laboratory room number, and the date accumulation started.[7]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][8]
-
The SAA should be a secure location, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to contain any potential leaks.[7]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6] Once this limit is reached, the waste must be removed within three days.[6]
Step 6: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of this chemical on their own.
-
Once the waste container is full or has been in the SAA for a specified period (often up to one year for partially filled containers), arrange for its collection by your institution's EHS department.[7][8][9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The ultimate disposal method for this compound typically involves high-temperature incineration in a licensed hazardous waste facility.[10] This process is designed to destroy the compound and its hazardous combustion byproducts, such as nitrogen oxides.[2]
Emergency Procedures: Handling Spills
Accidents can happen, and a clear, rehearsed spill response plan is crucial.
For a small spill (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[12]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[11]
-
Contain and Absorb: Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[13] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbent material into a compatible, sealable container.[13]
-
Decontaminate: Clean the spill area with soap and water.[11]
-
Dispose of Cleanup Materials: All materials used in the cleanup, including gloves and absorbent, must be placed in the hazardous waste container and disposed of accordingly.[14]
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.[11]
For a large spill (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
If the substance is volatile, close the doors to the laboratory to contain any vapors.[11]
-
Alert your institution's emergency response team or EHS immediately.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper handling and disposal of chemicals like this compound are not just a matter of regulatory compliance but a fundamental aspect of professional scientific practice.
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AFG Bioscience. 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile - SAFETY DATA SHEET. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-methyl-1H-pyrrole-2-carbonitrile
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 1-methyl-1H-pyrrole-2-carbonitrile. Understanding the why behind each piece of personal protective equipment (PPE) is fundamental to creating a self-validating safety culture in your laboratory. This compound, while a valuable building block, presents distinct hazards that must be rigorously managed.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is classified with multiple hazards that dictate our PPE strategy. Its primary risks are not limited to a single route of exposure, making a multi-faceted protective approach essential. The chemical is harmful if it is swallowed, comes into contact with the skin, or is inhaled.[1][2] Furthermore, it is a known skin, eye, and respiratory irritant.[1][2]
The causality is clear: because the compound can be absorbed through the skin to cause systemic harm, robust glove and body protection is non-negotiable. Because it can cause serious eye irritation, direct splash protection is mandatory.[1] And because its vapors or aerosols can irritate the respiratory system and cause harm upon inhalation, stringent engineering controls and potential respiratory protection are required.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The Core PPE Ensemble: A System of Defense
Your PPE is not just a set of individual items; it is an integrated system designed to provide overlapping layers of protection. The selection of each component is a direct response to the hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][3]
Hand and Arm Protection: The Primary Contact Barrier
Given the significant risk of dermal absorption and skin irritation, glove selection is critical.
-
Primary Recommendation: Nitrile gloves. Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including nitriles, acids, and bases.[4][5][6][7] They are highly durable and resistant to punctures and tears, which is crucial for maintaining barrier integrity.[4][7]
-
Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Double-Gloving: For tasks involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Extended Coverage: For tasks with a high risk of splashing, use long-cuff or gauntlet-style nitrile gloves to protect the lower arm.[6][8]
-
Immediate Removal: If a glove is breached or direct contact with the chemical occurs, remove it immediately using the proper technique (see Doffing Procedure below) and wash hands thoroughly.
-
Eye and Face Protection: Shielding from Irritants
The risk of serious eye irritation necessitates robust protection.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Standard Protocol: Chemical splash goggles are required for all handling of this compound. Goggles provide a full seal around the eyes, offering superior protection from splashes, mists, and vapors compared to safety glasses.
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing operations with a significant splash potential (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Body Protection: Preventing Dermal Exposure
-
Standard Protocol: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory for all procedures.
-
Enhanced Protocol: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.
Respiratory Protection: The Role of Engineering Controls
The primary method for mitigating inhalation hazards is the use of engineering controls.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood.[1] The fume hood provides constant ventilation, drawing harmful vapors away from the user's breathing zone.
-
Secondary Control (Emergency Use): In the event of a significant spill or failure of the primary engineering control, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge or a type ABEK (EN14387) respirator filter is appropriate. All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Workflow: Safe Handling Protocol
This step-by-step workflow integrates PPE use into a standard laboratory procedure.
Diagram 1: A generalized workflow for safely handling the chemical.
Decontamination and Disposal Plan
Proper removal of PPE is as critical as its selection to prevent cross-contamination.
PPE Doffing Procedure
The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
Diagram 2: The sequential process for safely removing contaminated PPE.
Disposal
-
Solid Waste: All contaminated disposable PPE (gloves, wipes, etc.) must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous waste through a licensed professional waste disposal service.[3] Do not pour down the drain.[9] The material should be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Response: Exposure and Spills
In the event of an emergency, follow these immediate procedures while seeking medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting.[1] Wash out the mouth with water and give half a liter of water to drink if the person is conscious.[1]
-
Spill Cleanup: For small spills, wear your full PPE ensemble, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By integrating this comprehensive PPE and handling strategy into your daily operations, you build a resilient and trustworthy safety system that protects you, your colleagues, and the integrity of your research.
References
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
-
AFG Bioscience. (n.d.). 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpyrrole-2-carbonitrile. PubChem. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
International Medsurg Connection. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
-
Georganics. (n.d.). Pyrrole-2-carbonitrile - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-Methylpyrrole-2-carbonitrile | C6H6N2 | CID 2064111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. afgsci.com [afgsci.com]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 7. business.medtecs.com [business.medtecs.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. georganics.sk [georganics.sk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
